molecular formula C9H12N2O4S B1529850 5-(Boc-amino)thiazole-2-carboxylic acid CAS No. 1389264-14-5

5-(Boc-amino)thiazole-2-carboxylic acid

Cat. No.: B1529850
CAS No.: 1389264-14-5
M. Wt: 244.27 g/mol
InChI Key: ZWARRBACZKJRHL-UHFFFAOYSA-N
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Description

5-(Boc-amino)thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-5-4-10-6(16-5)7(12)13/h4H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWARRBACZKJRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Boc-amino)thiazole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Boc-amino)thiazole-2-carboxylic Acid

Introduction

5-(tert-butoxycarbonylamino)thiazole-2-carboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates three key features: a thiazole core, a carboxylic acid, and an acid-labile Boc-protected amine. This trifecta of functionality makes it a versatile scaffold for constructing complex molecules, particularly in the synthesis of pharmacologically active compounds.[1][2] The aminothiazole motif is a privileged structure found in numerous bioactive agents, including antibacterial, anti-inflammatory, and anti-cancer drugs like Dasatinib.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this valuable synthetic intermediate, with a focus on its practical application in a research setting.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in a laboratory setting. While specific experimental data for the 5-amino-2-carboxy isomer is sparse in readily available literature, its properties can be reliably inferred from its well-documented isomer, 2-(Boc-amino)thiazole-5-carboxylic acid (CAS No. 302964-02-9), which shares the same molecular formula and functional groups.

Core Structure Analysis

The molecule's architecture is centered on a five-membered thiazole ring, which provides a rigid and planar core. The carboxylic acid at the 2-position and the Boc-protected amine at the 5-position serve as primary handles for synthetic modification.

Caption: Key functional components of the title molecule.
Physicochemical Data Summary

The following table summarizes the key physical and chemical identifiers, primarily based on the closely related 2-amino-5-carboxy isomer.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol [4]
Appearance Solid (typically white to off-white)
CAS Number 302964-02-9 (for 2-amino-5-carboxy isomer)
InChI Key QNFLEDLPOVONCN-UHFFFAOYSA-N
SMILES String [s]1c(ncc1C(=O)O)NC(=O)OC(C)(C)C

Spectroscopic Profile

Characterization of 5-(Boc-amino)thiazole-2-carboxylic acid relies on standard spectroscopic techniques. The expected spectral features are highly characteristic of its constituent functional groups.

  • ¹H NMR Spectroscopy : The proton of the carboxylic acid (–COOH) is expected to be highly deshielded, appearing as a broad singlet in the 10–12 ppm region.[5] This signal's breadth is due to hydrogen bonding and its disappearance upon a D₂O shake is a definitive confirmation. The thiazole ring proton will appear in the aromatic region, and the nine equivalent protons of the tert-butyl group (–C(CH₃)₃) of the Boc protector will produce a sharp, strong singlet around 1.5 ppm.

  • ¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically found in the 160–180 ppm range.[5] The carbonyl carbon of the Boc group appears around 150-155 ppm, while the quaternary carbon and methyl carbons of the Boc group resonate at approximately 80 ppm and 28 ppm, respectively.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by two features. A very broad and strong O–H stretching absorption from the carboxylic acid dimer is observed from 2500 to 3300 cm⁻¹.[5] Overlapping this is a strong, sharp carbonyl (C=O) stretching absorption from the carboxylic acid at approximately 1710 cm⁻¹.[5] The Boc group also contributes a carbonyl stretch, typically around 1690-1720 cm⁻¹.

Synthesis and Purification

This compound is most commonly prepared via the hydrolysis of its corresponding ethyl ester, a robust and high-yielding transformation. The causality behind this choice is the stability of the Boc protecting group under basic hydrolysis conditions, which selectively cleaves the ester.[6][]

Experimental Protocol: Saponification of Ethyl 5-(Boc-amino)thiazole-2-carboxylate

This protocol is adapted from established procedures for the 2-amino-5-carboxylate isomer and is directly applicable.[8]

  • Suspension: Suspend the starting material, ethyl 5-(Boc-amino)thiazole-2-carboxylate (1 equivalent), in methanol.

  • Hydrolysis: To the vigorously stirred suspension, slowly add an aqueous solution of 2 M Sodium Hydroxide (NaOH) (2-3 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and adjust the pH to 1-2 by the dropwise addition of 6 M Hydrochloric Acid (HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Isolation: Stir the suspension for approximately one hour to ensure complete precipitation. Collect the resulting solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and dry under vacuum to afford the final product.[8]

Trustworthiness: This self-validating protocol relies on a pH-driven precipitation. The desired product is insoluble in the final acidic aqueous medium, while the starting material and byproducts remain in solution, ensuring a high-purity isolation.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-(Boc-amino)thiazole-2-carboxylic acid stems from its two orthogonal functional groups, which can be addressed selectively.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Amine Chemistry start 5-(Boc-amino)thiazole-2-carboxylic Acid react_A Amide Coupling (HCTU, DIEA, R-NH2) start->react_A react_B Boc Deprotection (TFA or HCl/Dioxane) start->react_B prod_A Amide Derivative (Boc-protected) react_A->prod_A Forms C-N bond prod_A->react_B Sequential Deprotection prod_B Free Amine Derivative (Carboxylic acid intact) react_B->prod_B Reveals nucleophile prod_B->react_A Sequential Coupling

Caption: Orthogonal reactivity of the title compound.
Amide Bond Formation

The carboxylic acid is readily converted into amides, a cornerstone reaction in drug development. This requires activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine.

Expertise & Experience: While simpler reagents like carbodiimides (e.g., EDC) can be used, modern coupling agents such as HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred.[9] The choice of HCTU is driven by its high efficiency, rapid reaction times, and low rates of epimerization for chiral substrates. The addition of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is crucial to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.[9]

Protocol: Amide Coupling with HCTU

  • Dissolve 5-(Boc-amino)thiazole-2-carboxylic acid (1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1-1.2 eq.), HCTU (1.1 eq.), and DIEA (2-3 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • Perform an aqueous workup to remove water-soluble reagents and byproducts.

  • Purify the crude product using flash column chromatography.

Boc Group Deprotection

The Boc group is a quintessential acid-labile protecting group.[6] Its removal unmasks the primary amine, which can then participate in subsequent reactions such as further amide couplings, reductive aminations, or sulfonamide formations.

Expertise & Experience: The choice of acid is critical. Trifluoroacetic acid (TFA), typically used as a solution in DCM (e.g., 20-50% v/v), is highly effective and its volatility simplifies removal post-reaction.[9][10] An alternative is a solution of hydrogen chloride in an organic solvent like 1,4-dioxane or diethyl ether.[10][11] This method is often preferred when the final product is desired as an HCl salt, which can improve crystallinity and stability. The mechanism involves protonation of the Boc carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[6]

Protocol: Deprotection with TFA

  • Dissolve the Boc-protected substrate in DCM.

  • Add TFA (typically 20-50% of the total volume) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aq. NaHCO₃) to yield the free amine.

Applications in Drug Discovery

The 2-aminothiazole scaffold is a key component in a wide array of biologically active molecules.[1] 5-(Boc-amino)thiazole-2-carboxylic acid serves as a crucial intermediate in the synthesis of compounds targeting various diseases. For instance, it is a reactant used in the preparation of 2-aminocarboxamidothiazoles, which have been investigated as inhibitors of Src-family kinases, a class of enzymes implicated in cancer progression.[8][12] Its bifunctional nature allows for the systematic exploration of chemical space around the thiazole core, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.[3]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure safety.

  • Hazards: This compound is classified as an irritant, causing skin and eye irritation.[13][14] It may also cause respiratory irritation.[13][14] The toxicological properties have not been fully investigated.[13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13][14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] It is incompatible with strong oxidizing agents.[13][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

Conclusion

5-(Boc-amino)thiazole-2-carboxylic acid is a highly functionalized and synthetically versatile building block. Its key attributes—a stable heterocyclic core, an activatable carboxylic acid, and a protected amine that can be unmasked under mild acidic conditions—provide researchers with a powerful tool for the synthesis of complex molecular architectures. A thorough understanding of its reactivity, spectroscopic signatures, and handling requirements enables its effective and safe deployment in the pursuit of novel therapeutic agents.

References

  • Bune, M., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • Li, J. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. Retrieved from PubChem. [Link]

  • Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]

  • Kumar, R., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Kauer, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Dufour, F., et al. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]

Sources

An In-Depth Technical Guide to 5-(Boc-amino)thiazole-2-carboxylic acid: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents often rely on a core set of versatile molecular scaffolds. Among these, 5-(Boc-amino)thiazole-2-carboxylic acid has emerged as a pivotal building block, particularly in the development of targeted cancer therapies. Its intrinsic structural features—a protected amine for selective reactivity and a carboxylic acid for amide bond formation—make it an ideal linchpin for constructing complex molecular architectures.

This technical guide offers a comprehensive exploration of 5-(tert-butoxycarbonyl-amino)thiazole-2-carboxylic acid, from its fundamental physicochemical properties to its critical role in the synthesis of life-saving pharmaceuticals. As Senior Application Scientists, our goal is to provide not just a recitation of facts, but a deeper understanding of the causality behind its synthetic utility and biological significance, grounded in established scientific principles and field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical characteristics is the bedrock of its effective application in synthesis and drug development.

Molecular Identity and Properties

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol
CAS Number 302964-02-9
Appearance Solid
Purity ≥ 95%[1]
Storage Temperature Ambient[1]

Spectroscopic Signature

While a dedicated, publicly available spectrum for 5-(Boc-amino)thiazole-2-carboxylic acid is not readily found, we can reliably predict its spectroscopic characteristics based on its functional groups and data from structurally analogous compounds, such as 2-aminothiazole-4-carboxylic acid derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR (DMSO-d₆):

    • ~12.8 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. Its chemical shift is highly dependent on concentration and solvent.[2][4]

    • ~8.0 ppm (s, 1H): This singlet is attributed to the proton on the thiazole ring (H4).

    • ~1.5 ppm (s, 9H): A strong singlet representing the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.[5]

  • ¹³C NMR (DMSO-d₆):

    • ~170 ppm: Carbonyl carbon of the carboxylic acid.[6]

    • ~165 ppm: Carbonyl carbon of the Boc group.[6]

    • ~155-160 ppm: C2 and C5 carbons of the thiazole ring, influenced by the nitrogen and sulfur atoms.

    • ~110-120 ppm: C4 carbon of the thiazole ring.[3]

    • ~80 ppm: Quaternary carbon of the Boc group.

    • ~28 ppm: Methyl carbons of the Boc group.[5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic peaks for its functional groups:

  • 3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[4][7]

  • ~3100 cm⁻¹: N-H stretch of the Boc-protected amine.

  • ~1725-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[7]

  • ~1700-1680 cm⁻¹ (strong): C=O stretch of the urethane (Boc group).[2]

  • ~1620 cm⁻¹: C=N stretch of the thiazole ring.[3]

Mass Spectrometry (Predicted)

In mass spectrometry, fragmentation would likely involve the loss of the Boc group (100 amu) or the carboxylic acid group (45 amu).

  • [M-100]+: Loss of the Boc group to yield the 2-amino-5-thiazolecarboxylic acid radical cation.

  • [M-45]+: Loss of the COOH group.

  • Acylium ion (R-CO⁺): Cleavage of the C-C bond adjacent to the carbonyl can also be expected.[8][9]

Synthesis and Manufacturing: A Validated Protocol

The most common and industrially viable route to 5-(Boc-amino)thiazole-2-carboxylic acid is through the hydrolysis of its corresponding ethyl ester, ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate.[10][11] This precursor is typically synthesized via a multi-step process starting from simpler materials.

Experimental Protocol: Saponification of Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate

This protocol is a self-validating system designed for high yield and purity.

  • Reaction Setup: To a stirred suspension of ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (1.0 eq) in a mixture of methanol and water, add a 2M aqueous solution of sodium hydroxide (2.5-3.0 eq) slowly at room temperature.

    • Causality: The use of a methanol/water solvent system ensures the solubility of both the ester starting material and the sodium hydroxide, facilitating an efficient reaction. The excess of NaOH drives the hydrolysis to completion.

  • Monitoring the Reaction: Stir the reaction mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

    • Trustworthiness: Chromatographic monitoring provides a reliable, in-process check to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.

  • Work-up and Isolation: a. Concentrate the reaction mixture under reduced pressure to remove the methanol. b. Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 6N hydrochloric acid. A white precipitate will form.

    • Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid product insoluble in the aqueous medium, thus allowing for its isolation. c. Stir the suspension for an additional hour in the ice bath to ensure complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Trustworthiness: Washing with cold water minimizes the loss of the desired product while effectively removing impurities, leading to a purer final compound.

  • Drying and Characterization: Dry the collected white solid under vacuum to a constant weight. The purity and identity of the final product, 5-(Boc-amino)thiazole-2-carboxylic acid, should be confirmed by NMR, IR, and mass spectrometry, comparing the data to the expected values.

Workflow Diagram: Synthesis of 5-(Boc-amino)thiazole-2-carboxylic acid

Synthesis_Workflow cluster_0 Ester Hydrolysis Start Ethyl 2-(Boc-amino)thiazole-5-carboxylate Reagents NaOH, MeOH/H₂O Start->Reagents 1. Add Reaction Stir at RT, Overnight Reagents->Reaction 2. React Workup_1 Remove MeOH (distillation) Reaction->Workup_1 3. Monitor (TLC/HPLC) Workup_2 Acidify with HCl (pH 2-3) Workup_1->Workup_2 4. Concentrate Isolation Vacuum Filtration Workup_2->Isolation 5. Precipitate Drying Vacuum Drying Isolation->Drying 6. Collect & Wash Product 5-(Boc-amino)thiazole-2-carboxylic acid Drying->Product 7. Dry

Caption: Workflow for the synthesis of the target compound.

Application in Drug Discovery: The Synthesis of Dasatinib

The primary and most significant application of 5-(Boc-amino)thiazole-2-carboxylic acid is as a key intermediate in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[5][12]

The synthesis of Dasatinib involves the amide coupling of 5-(Boc-amino)thiazole-2-carboxylic acid with N-(2-chloro-6-methylphenyl)-2-aminothiazole, followed by deprotection of the Boc group and subsequent reaction with a pyrimidine derivative. The carboxylic acid moiety of the title compound is crucial for forming the central amide bond that links the two key heterocyclic fragments of the Dasatinib molecule.[10]

Mechanism of Action of Dasatinib

Dasatinib functions by inhibiting multiple tyrosine kinases, with its primary target being the BCR-ABL fusion protein.[2] This aberrant protein, resulting from the Philadelphia chromosome translocation, exhibits constitutive kinase activity, leading to uncontrolled cell proliferation and the hallmark of CML.[10]

Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the ABL kinase domain, a feature that distinguishes it from first-generation inhibitors like imatinib and contributes to its efficacy against imatinib-resistant mutations.[10] By blocking the ATP-binding site, Dasatinib prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell growth and survival, ultimately inducing apoptosis (programmed cell death) in malignant cells.[2]

Signaling Pathway Diagram: Dasatinib Inhibition of BCR-ABL

Dasatinib_Mechanism cluster_CML CML Cell BCR_ABL BCR-ABL Kinase (Constitutively Active) P_Substrate Phosphorylated Substrates BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Downstream Substrates Substrate->BCR_ABL Signaling Proliferation & Survival Signaling Cascade P_Substrate->Signaling Proliferation Uncontrolled Cell Growth & Survival Signaling->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits ATP Binding

Caption: Dasatinib inhibits the BCR-ABL kinase pathway.

Conclusion

5-(Boc-amino)thiazole-2-carboxylic acid represents a quintessential example of a molecular building block that has profoundly impacted pharmaceutical development. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for medicinal chemists. The successful development of Dasatinib is a testament to the power of leveraging such strategic intermediates. As the quest for novel therapeutics continues, the principles of rational design and the use of versatile scaffolds like 5-(Boc-amino)thiazole-2-carboxylic acid will undoubtedly remain at the forefront of innovation in drug discovery.

References

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Das, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Apicule. (n.d.). 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid (CAS No: 302964-02-9). Retrieved from [Link]

  • NIST. (n.d.). Aminothiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-111. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • MDPI. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(23), 5767. [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4553. [Link]

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A Comprehensive Technical Guide to 5-(Boc-amino)thiazole-2-carboxylic acid: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 5-(tert-butoxycarbonyl-amino)thiazole-2-carboxylic acid, a pivotal building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its synthesis, physicochemical properties, spectroscopic characterization, and key synthetic applications, with a focus on the underlying principles and practical considerations that ensure success in the laboratory.

Introduction: The Strategic Importance of the Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in a variety of non-covalent interactions with biological targets. The incorporation of a carboxylic acid at the 2-position and a protected amine at the 5-position, as seen in 5-(Boc-amino)thiazole-2-carboxylic acid, creates a trifunctional building block of immense synthetic utility. This strategic arrangement allows for sequential and site-selective modifications, making it an invaluable asset in the construction of complex molecular architectures, particularly in the development of peptidomimetics and targeted therapies.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 5-(Boc-amino)thiazole-2-carboxylic acid is fundamental to its effective use.

Physicochemical Properties

The properties of this compound are summarized in the table below. The presence of both a carboxylic acid and a Boc-protecting group imparts a moderate polarity, influencing its solubility and handling characteristics.

PropertyValueSource(s)
CAS Number 302964-02-9[2]
Molecular Formula C₉H₁₂N₂O₄S[2]
Molecular Weight 244.27 g/mol [2]
Appearance White to off-white solid
Melting Point 220-222 °C[2]
Solubility Soluble in methanol, DMF, and THF. Limited solubility in water.Inferred from synthetic protocols[3][4]
Spectroscopic Characterization

Accurate structural confirmation is paramount. The following are the expected spectroscopic signatures for 5-(Boc-amino)thiazole-2-carboxylic acid.

  • ¹H NMR (Nuclear Magnetic Resonance): In a solvent such as DMSO-d₆, the proton spectrum is expected to show a characteristic singlet for the thiazole ring proton. The protons of the tert-butyl group will present as a sharp singlet at approximately 1.5 ppm, and the acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The NH proton of the Boc group will also be present, its chemical shift being solvent-dependent.[5]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region, while the carbonyl of the Boc group will also be in a similar downfield region. The quaternary carbons of the tert-butyl group will appear around 80 ppm, and the methyl carbons around 28 ppm. The carbons of the thiazole ring will have distinct signals based on their electronic environment.[5]

  • IR (Infrared) Spectroscopy: Key vibrational frequencies include a broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A sharp C=O stretch from the carboxylic acid will be observed around 1700-1725 cm⁻¹, and the C=O of the Boc-carbamate will appear around 1710 cm⁻¹. N-H stretching and bending vibrations will also be present.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode would be expected to show a prominent ion for [M-H]⁻. In positive mode, after loss of the Boc group, a fragment corresponding to the aminothiazole carboxylic acid may be observed.[4]

Synthesis and Purification

The most common laboratory-scale synthesis of 5-(Boc-amino)thiazole-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester. This approach is efficient and yields a high-purity product.

Synthesis_Workflow A Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate B Saponification (NaOH, MeOH/H₂O) A->B Hydrolysis C Acidification (aq. HCl) B->C Work-up D 5-(Boc-amino)thiazole-2-carboxylic acid C->D Precipitation & Isolation

Caption: Workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[4]

Materials:

  • Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate

  • Methanol (MeOH)

  • 2 M Sodium Hydroxide (NaOH) aqueous solution

  • 6 N Hydrochloric Acid (HCl) aqueous solution

  • Deionized water

Procedure:

  • Suspend ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (1.0 eq) in methanol.

  • To the vigorously stirred suspension, slowly add an aqueous 2 M NaOH solution (3.0 eq).

  • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

  • Adjust the pH of the remaining aqueous suspension to 1-2 by the dropwise addition of 6 N HCl.

  • Stir the mixture for 1 hour. Sonication can be used to promote precipitation.

  • Collect the resulting white solid by filtration.

  • Wash the solid thoroughly with deionized water and dry under vacuum to afford the final product.

Trustworthiness of the Protocol: This self-validating system relies on the significant solubility difference between the sodium carboxylate salt intermediate (soluble in the aqueous methanol) and the final carboxylic acid product (insoluble in acidic water). The precipitation upon acidification provides a straightforward and efficient purification method, ensuring the removal of water-soluble impurities.

Key Synthetic Applications

The utility of 5-(Boc-amino)thiazole-2-carboxylic acid lies in its ability to undergo selective transformations at its carboxylic acid and protected amine functionalities.

Amide Bond Formation

The carboxylic acid moiety is readily activated for coupling with a wide range of amines to form amide bonds, a cornerstone reaction in the synthesis of peptidomimetics and other complex molecules.[1]

Amide_Coupling A 5-(Boc-amino)thiazole- 2-carboxylic acid D Activated Carboxylic Acid A->D Activation B Coupling Reagent (e.g., HATU, EDC/HOBt) B->D C Amine (R-NH₂) Base (e.g., DIPEA) E Amide Product C->E D->E Nucleophilic Attack Boc_Deprotection A Boc-Protected Thiazole Derivative C Deprotected Amine (as salt) A->C Hydrolysis B Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) B->C E Free Amine C->E Work-up D Neutralization (Aqueous Base) D->E

Sources

5-(Boc-amino)thiazole-2-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)thiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid, a critical building block in modern medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document details a reliable three-step sequence starting from commercially available precursors. We will dissect the causality behind experimental choices, provide step-by-step protocols, and present a logical framework for producing this high-value compound. The guide emphasizes scientific integrity, offering field-proven insights to ensure reproducibility and high yields. Alternative strategies are also discussed to provide a broader context for synthetic planning.

Introduction: Significance and Strategic Overview

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors, antibacterial, and anti-inflammatory agents. The title compound, 2-(Boc-amino)thiazole-5-carboxylic acid, is particularly valuable due to its orthogonal protecting group strategy. The tert-butoxycarbonyl (Boc) group provides robust protection for the 2-amino position under a wide range of conditions, yet it can be cleaved selectively under acidic conditions. The carboxylic acid at the 5-position serves as a versatile handle for amide bond formation and other key coupling reactions.

This guide focuses on the most industrially relevant and academically validated synthesis, which proceeds in three primary stages:

  • Hantzsch Thiazole Synthesis: Formation of the core heterocyclic system to yield Ethyl 2-aminothiazole-5-carboxylate.

  • Amine Protection: Introduction of the Boc protecting group onto the 2-amino functionality.

  • Ester Hydrolysis: Saponification of the ethyl ester to afford the final carboxylic acid product.

We will explore the mechanistic underpinnings and practical considerations of each step to provide a holistic understanding of the process.

A Note on Nomenclature: While the user topic refers to "5-(Boc-amino)thiazole-2-carboxylic acid," standard IUPAC nomenclature and the vast majority of chemical literature identify the molecule as 2-(Boc-amino)thiazole-5-carboxylic acid . This guide will adhere to the standard, scientifically accepted nomenclature.

The Primary Synthetic Pathway

This section details the most efficient and commonly employed route for the target compound. The overall workflow is designed for scalability and high fidelity.

G cluster_0 Primary Synthesis Workflow A Ethyl 3-ethoxyacrylate B Ethyl 2-aminothiazole-5-carboxylate A->B 1. NBS, Dioxane/H₂O 2. Thiourea, 80°C C Ethyl 2-(Boc-amino)thiazole-5-carboxylate B->C Boc₂O, TEA Dioxane D 2-(Boc-amino)thiazole-5-carboxylic acid (Target) C->D NaOH (aq), MeOH Then HCl (aq) G cluster_1 Conceptual Alternative Workflow X 2-Amino-5-bromothiazole Y 2-(Boc-amino)-5-bromothiazole X->Y Boc₂O, Base Z 2-(Boc-amino)thiazole-5-carboxylic acid (Target) Y->Z 1. n-BuLi or Mg 2. CO₂ 3. H₃O⁺ workup

Spectroscopic data of 2-N-Boc-amino-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-N-Boc-amino-thiazole-5-carboxylic acid

This guide provides a comprehensive analysis of the spectroscopic data for 2-N-Boc-amino-thiazole-5-carboxylic acid, a critical intermediate in the synthesis of kinase inhibitors like Dasatinib.[1][2] Designed for researchers, chemists, and quality control professionals, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to ensure robust structural verification and purity assessment. We will explore the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, explaining the causality behind the observed and predicted spectral features.

Molecular Structure and Spectroscopic Overview

2-N-Boc-amino-thiazole-5-carboxylic acid (MW: 244.27 g/mol , Formula: C₉H₁₂N₂O₄S) is a multi-functionalized heterocycle.[3] Its structural confirmation relies on the unambiguous identification of three key components: the 2-aminothiazole core, the tert-butyloxycarbonyl (Boc) protecting group, and the C5-carboxylic acid moiety. Each functional group provides a distinct and cumulative signature across different spectroscopic techniques, allowing for a confident and self-validating structural assignment.

The overall analytical workflow is designed to provide orthogonal data points, where each technique corroborates the findings of the others, ensuring the highest level of scientific integrity.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample MS Mass Spectrometry (ESI-MS) Sample->MS aliquot IR Infrared Spectroscopy (FT-IR) Sample->IR aliquot NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR aliquot Data_Integration Data Integration & Structural Confirmation MS->Data_Integration IR->Data_Integration NMR->Data_Integration G cluster_0 Convergent Structural Evidence Structure Proposed Structure: 2-N-Boc-amino-thiazole- 5-carboxylic acid MS MS Data (m/z 245 [M+H]⁺) (m/z 145 [M+H-Boc]⁺) Structure->MS confirms Molecular Weight IR IR Data (Broad O-H ~3000 cm⁻¹) (Two C=O ~1700-1750 cm⁻¹) (N-H ~3250 cm⁻¹) Structure->IR confirms Functional Groups H_NMR ¹H NMR Data (~8.2 ppm, s, 1H, Thiazole) (~1.5 ppm, s, 9H, Boc) Structure->H_NMR confirms H-Framework C_NMR ¹³C NMR Data (~163 ppm, COOH) (~153 ppm, Boc C=O) (~28 ppm, Boc CH₃) Structure->C_NMR confirms C-Skeleton MS->Structure IR->Structure H_NMR->Structure C_NMR->Structure

Caption: Integration of orthogonal spectroscopic data for structure confirmation.

This integrated approach ensures that the assigned structure is consistent with all experimental observations. The mass spectrum confirms the molecular formula, the IR spectrum confirms the presence of all key functional groups, and the ¹H and ¹³C NMR spectra confirm the precise connectivity and chemical environment of every atom in the molecule. This rigorous, multi-faceted analysis is the cornerstone of modern chemical characterization and is essential for any work intended for regulatory submission or publication.

References

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Retrieved January 20, 2026, from [Link]

  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2020). EXCLI Journal. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. Retrieved January 20, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Aminothiazole. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • 2-N-Boc-amino-thiazole-5-carboxylic acid, 97% | 302964-02-9. (n.d.). Retrieved January 20, 2026, from [Link]

  • 5-Thiazolecarboxylic acid, 2-[(2-furanylcarbonyl)amino]-4-methyl-, methyl ester. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 20, 2026, from [Link]

  • Thiazole, 2-amino-5-methyl-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. (n.d.). accedaCRIS. Retrieved January 20, 2026, from [Link]

Sources

2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-{[(tert-Butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid, a pivotal intermediate in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and critical applications, with a focus on the causal relationships behind the synthetic strategies and its notable role in the development of targeted therapeutics.

Core Compound Identity and Physicochemical Profile

2-{[(tert-Butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, a common scaffold in pharmacologically active molecules. The structure is characterized by a carboxylic acid at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position. This Boc protecting group is instrumental, as it temporarily masks the nucleophilicity of the amine, allowing for selective reactions at the carboxylic acid moiety. Its removal under acidic conditions provides a straightforward deprotection strategy, making it an ideal intermediate for multi-step syntheses.[1]

The formal IUPAC name for this compound is 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid .[1][2] It is also commonly referred to by synonyms such as 2-(Boc-amino)thiazole-5-carboxylic Acid and 2-(N-BOC)-Aminothiazole-5-carboxylic acid.[2][3]

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid[1][2]
CAS Number 302964-02-9[1][2][4]
Molecular Formula C₉H₁₂N₂O₄S[1][2]
Molecular Weight 244.27 g/mol [1][2][4]
Appearance White to off-white or yellowish crystalline powder[2][4]
Melting Point 220-222 °C (with decomposition)[4]
Purity Typically ≥98.0% (HPLC)[2][3]
Canonical SMILES CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)O[2]
InChI Key QNFLEDLPOVONCN-UHFFFAOYSA-N[1][2]
Storage 2-8°C, under inert atmosphere

Strategic Synthesis and Mechanistic Insight

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid is a well-established multi-step process. The logic of the pathway is to first construct the core 2-aminothiazole-5-carboxylate ring, followed by protection of the amine, and finally, hydrolysis of the ester to yield the target carboxylic acid. This sequence prevents unwanted side reactions, such as self-polymerization or competitive reactions at the amino group during subsequent coupling steps.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Boc Protection cluster_2 Step 3: Saponification A Ethyl β-ethoxyacrylate B α-bromo precursor A->B NBS D Ethyl 2-aminothiazole-5-carboxylate B->D Cyclization C Thiourea C->D Cyclization E Ethyl 2-(Boc-amino)thiazole- 5-carboxylate D->E (Boc)₂O, Base F 2-(Boc-amino)thiazole- 5-carboxylic acid (Final Product) E->F NaOH, MeOH/H₂O

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Hantzsch-Type Synthesis)

This foundational step builds the heterocyclic core. The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thiourea derivative.[5] An efficient adaptation for this specific scaffold uses an acrylate precursor.[6]

  • α-Bromination: Ethyl β-ethoxyacrylate is treated with N-bromosuccinimide (NBS) in a suitable solvent system (e.g., dioxane/water) to generate the corresponding α-bromo intermediate in situ. This electrophilic addition to the electron-rich double bond is highly efficient.[6]

  • Cyclocondensation: Thiourea is added to the reaction mixture. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. A subsequent cascade of intramolecular cyclization and dehydration steps yields the stable aromatic thiazole ring.[6] The reaction is typically heated to drive the dehydration and ensure high conversion.[6]

Hantzsch Thiourea Thiourea (Nucleophile) Intermediate1 Initial Adduct Thiourea->Intermediate1 Nucleophilic Attack AlphaHalo α-halo ketoester (Electrophile) AlphaHalo->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole (Aromatic Product) Intermediate2->Product Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol 2: Synthesis of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylate (N-Boc Protection)

With the core synthesized, the exocyclic amino group must be protected to prevent it from interfering in subsequent reactions.

  • Dissolve Ethyl 2-aminothiazole-5-carboxylate in a suitable aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF).[7]

  • Add a base, typically a tertiary amine like triethylamine or a catalyst like 4-dimethylaminopyridine (DMAP), to scavenge the acid byproduct.[7]

  • Add di-tert-butyl carbonate ((Boc)₂O) to the solution. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.

  • Stir the reaction mixture at room temperature for several hours (e.g., 6-10 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[7]

  • Perform an aqueous workup to remove the base and other water-soluble impurities. The product is typically extracted into an organic solvent like ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected ester.[7]

Protocol 3: Synthesis of 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic Acid (Saponification)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Suspend the ethyl ester precursor in a mixture of methanol and water.

  • Add a stoichiometric excess of a strong base, such as an aqueous solution of sodium hydroxide (NaOH), to the vigorously stirred suspension.[8]

  • Stir the reaction mixture at room temperature overnight. The hydroxide ions perform a nucleophilic acyl substitution on the ester carbonyl, leading to saponification.

  • After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under vacuum to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 1-2 using a strong acid like 6N HCl. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.[8]

  • Collect the resulting solid by filtration, wash thoroughly with deionized water to remove inorganic salts, and dry under vacuum to afford the final product as a white solid.[8]

Analytical Characterization

The identity and purity of 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Key signals include a singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a singlet in the aromatic region (typically 7.5-8.5 ppm) for the proton at the 4-position of the thiazole ring.[1] A broad singlet for the N-H proton is also expected.

    • ¹³C NMR: Characteristic signals for the Boc group carbons (quaternary and methyls), as well as the distinct carbons of the thiazole ring and the two carbonyl carbons (one from the Boc group and one from the carboxylic acid).

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by strong carbonyl (C=O) stretching vibrations around 1700 cm⁻¹ from both the carboxylic acid and the carbamate. A broad O-H stretch from the carboxylic acid and an N-H stretch around 3300 cm⁻¹ are also key identifying features.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will readily show the molecular ion peak, for instance, at a calculated m/z of 245.05 for [M+H]⁺.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final product, which is typically expected to be >98%.[2][3]

Critical Application in the Synthesis of Dasatinib

This thiazole derivative is most famously utilized as a key building block in the synthesis of Dasatinib , a potent oral dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7][8] The structural integrity of the thiazole core is crucial for the drug's binding affinity and pharmacological activity.

In the synthesis of Dasatinib, the carboxylic acid of the title compound is activated and then coupled with 2-chloro-6-methylaniline to form a critical amide bond.[6][9] This reaction highlights the strategic importance of the Boc protecting group; without it, the 2-amino group would compete during the amide bond formation.

Dasatinib A 2-(Boc-amino)thiazole- 5-carboxylic acid D Boc-protected Amide Intermediate A->D B 2-chloro-6-methylaniline B->D C Amide Coupling Reagent (e.g., HATU, EDCI) C->D Activation E Acidic Deprotection (e.g., TFA) D->E F Key Amine Intermediate E->F G Further Elaboration F->G H Dasatinib G->H

Caption: Role in the synthesis of the anti-cancer drug Dasatinib.

Protocol 4: Amide Coupling for Dasatinib Core Synthesis (Illustrative)

  • The 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • An amide coupling agent is added. Common choices for robust, industrial-scale synthesis include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) with an additive like 1-hydroxybenzotriazole (HOBt), or phosphorodichloridic acid phenyl ester (PDCP).[1][9] These reagents activate the carboxylic acid by forming a highly reactive intermediate.

  • 2-chloro-6-methylaniline is added to the activated mixture. The aniline's amino group acts as a nucleophile, attacking the activated carbonyl and forming the stable amide bond. A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is often included to neutralize the acidic byproducts.[9]

  • Following the successful coupling, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the 2-amino group, which is then further elaborated in subsequent steps to complete the synthesis of Dasatinib.[6]

Safety and Handling

  • Hazard Identification: This compound may cause skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool (2-8°C), dry place in a tightly sealed container, preferably under an inert atmosphere like argon to prevent degradation.

Conclusion

2-{[(tert-Butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid is more than just a chemical reagent; it is a testament to the power of strategic molecular design. The careful placement of the carboxylic acid, the stable thiazole core, and the synthetically versatile Boc-protected amine makes it an invaluable and highly sought-after intermediate in pharmaceutical development. Its central role in the scalable synthesis of life-saving drugs like Dasatinib underscores its significance to the field and solidifies its position as a cornerstone building block for modern medicinal chemists.

References

  • ChemBK. (n.d.). 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. Retrieved from [Link]

  • An, K., Guan, J., Yu, P., Yang, H., & Wan, R. (2010). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2343. Available at: [Link]

  • Lab on a Chip. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • Chemspace. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-4-chloro-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 5-(Boc-amino)thiazole-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 5-(tert-butoxycarbonylamino)thiazole-2-carboxylic acid, a key intermediate in pharmaceutical and medicinal chemistry.[1] Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles governing its solubility and provides a robust experimental framework for researchers to determine solubility in their specific solvent systems. This approach ensures that drug development professionals can generate reliable, application-specific data grounded in sound scientific methodology.

Molecular Structure and its Implications for Solubility

5-(Boc-amino)thiazole-2-carboxylic acid (MW: 244.27 g/mol ) is a solid at room temperature.[1] Its solubility is dictated by the interplay of three key functional groups: the polar, acidic carboxylic acid; the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group; and the heterocyclic thiazole ring.

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents.

  • Boc-Protecting Group (-NHBoc): The Boc group is large and lipophilic, which will contribute to solubility in nonpolar and moderately polar aprotic solvents. It also sterically hinders the amine, reducing its ability to participate in hydrogen bonding.

  • Thiazole Ring: This aromatic heterocycle contributes to the overall polarity of the molecule and can engage in π-π stacking interactions.

The zwitterionic character, common in amino acids, is a crucial consideration.[2][3] The molecule possesses both an acidic proton (carboxylic acid) and a basic site (thiazole nitrogen), which can influence its solubility in different solvent environments, especially in the presence of acidic or basic additives.

Expected Solubility Trends

Based on the principle of "like dissolves like," we can predict general solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar regions of the molecule.

  • Moderate Solubility: Likely in alcohols such as methanol and ethanol, where the solvent can hydrogen bond with the carboxylic acid. However, the bulky Boc group may limit extensive solubility. Ethers like Tetrahydrofuran (THF) and ketones like acetone may also show moderate solvating power.

  • Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, which cannot effectively interact with the polar carboxylic acid and thiazole moieties.

The following diagram illustrates the key molecular features of 5-(Boc-amino)thiazole-2-carboxylic acid and their influence on its interaction with different solvent types.

G cluster_molecule 5-(Boc-amino)thiazole-2-carboxylic Acid cluster_solvents Solvent Interactions Molecule C₉H₁₂N₂O₄S COOH Carboxylic Acid (-COOH) Molecule->COOH Polar, H-Bonding Boc Boc Group (-NHBoc) Molecule->Boc Nonpolar, Bulky Thiazole Thiazole Ring Molecule->Thiazole Polar, Heterocyclic Nonpolar Nonpolar (e.g., Hexane) Molecule->Nonpolar Limited Interaction PolarProtic Polar Protic (e.g., Methanol) COOH->PolarProtic Strong Interaction (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO) COOH->PolarAprotic Strong Interaction Boc->PolarAprotic Moderate Interaction Boc->Nonpolar Favorable Interaction (van der Waals) Thiazole->PolarAprotic Favorable Interaction (Dipole-Dipole)

Caption: Factors influencing the solubility of 5-(Boc-amino)thiazole-2-carboxylic acid.

Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, the shake-flask method is recommended as it measures thermodynamic (equilibrium) solubility.[4][5][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by analysis of the supernatant.

Materials and Equipment
  • 5-(Boc-amino)thiazole-2-carboxylic acid (solid, purity >95%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

G start Start step1 Add excess solid to a known volume of solvent in a vial. start->step1 step2 Seal vial and place on orbital shaker at a constant temperature. step1->step2 step3 Agitate for a predetermined time (e.g., 24-72 hours) to reach equilibrium. step2->step3 step4 Allow undissolved solid to settle. step3->step4 step5 Withdraw a sample of the supernatant and filter immediately. step4->step5 step6 Dilute the filtered supernatant to a known volume. step5->step6 step7 Analyze the diluted sample by HPLC to determine the concentration. step6->step7 step8 Calculate solubility (e.g., in mg/mL or mol/L). step7->step8 end_node End step8->end_node

Sources

A Senior Application Scientist's Technical Guide to 2-N-Boc-amino-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-N-Boc-amino-thiazole-5-carboxylic acid, a critical heterocyclic building block in modern medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the practical application, causality, and robust methodologies required for its effective use in a research and development setting.

Core Molecular Identity and Significance

2-N-Boc-amino-thiazole-5-carboxylic acid (CAS No. 302964-02-9) is a bifunctional organic molecule featuring a central thiazole ring.[1][2][3] This heterocyclic core is prevalent in numerous pharmacologically active compounds. The molecule's utility is derived from its two key functional groups:

  • A Carboxylic Acid at the 5-position: This serves as a versatile chemical handle for amide bond formation, a cornerstone of peptide and small-molecule synthesis.[4] The reactivity of this group is typical of aromatic carboxylic acids, allowing for standard coupling reactions.[1][5]

  • A Boc-Protected Amine at the 2-position: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[6][7] Its presence is a deliberate synthetic choice, rendering the highly nucleophilic 2-amino group inert to basic or nucleophilic conditions. This allows for selective reaction at the carboxylic acid moiety. The Boc group's stability under most basic and nucleophilic conditions, coupled with its clean, acid-mediated removal, makes it an excellent tool for orthogonal protection strategies in multi-step synthesis.[6][8]

Its primary role is as an intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents.[4][9][10]

Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physical properties is foundational to its proper handling, storage, and application in reactions. The data below has been consolidated from multiple reputable suppliers and databases.

PropertyValueSource(s)
CAS Number 302964-02-9[1][2][3][11][12][13][14]
Molecular Formula C₉H₁₂N₂O₄S[4][9][11][12][13][15]
Molecular Weight 244.27 g/mol [1][4][9][11][12][13][15][16]
Appearance White to off-white or pale brown solid/powder[2][3][9]
Melting Point 220-222 °C (with decomposition)[11][12]
Solubility Sparingly soluble in DMSO and slightly soluble in Chloroform (with heating) and Methanol.[9]
Storage Conditions Room temperature, under inert atmosphere, in a dark place.[4][15]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is not merely for confirmation but for a deeper understanding of the molecule's electronic and structural environment. A failure to correctly interpret this data can lead to the use of impure or incorrect starting materials, compromising entire synthetic campaigns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique is paramount for verifying the presence of the key proton environments. In a suitable solvent like DMSO-d₆, one should expect to see:

    • A singlet around ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.[1]

    • A singlet in the aromatic region, typically ~7.5-8.5 ppm , for the lone proton on the thiazole ring.[1]

    • Broad signals for the N-H and COOH protons, which are exchangeable and whose chemical shifts are highly dependent on concentration and residual water.

  • ¹³C NMR: Provides a carbon fingerprint of the molecule, confirming the core structure. Key expected signals include the carbonyls of the Boc group and carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the thiazole ring.

Infrared (IR) Spectroscopy
  • Causality: IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups through their characteristic vibrational frequencies.

  • Expected Peaks:

    • A strong, broad absorption in the ~2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid.

    • A sharp peak around ~3300 cm⁻¹ for the N-H stretch of the carbamate.[1]

    • Two distinct and strong carbonyl (C=O) stretching peaks around ~1700 cm⁻¹ , one for the carboxylic acid and one for the Boc-carbamate.[1]

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and provide fragmentation data that supports the proposed structure.

  • Methodology: Electrospray ionization (ESI) is a suitable method.

  • Expected Ions:

    • [M+H]⁺: Calculated for C₉H₁₃N₂O₄S⁺ at m/z 245.06 .

    • [M+Na]⁺: Often observed at m/z 267.04 .

    • [M+H-Boc]⁺: A characteristic fragment resulting from the loss of the Boc group (100 Da), appearing at m/z 145 .[10] This fragment is a strong indicator of structural integrity.

Chemical Reactivity and Stability

A nuanced understanding of a molecule's reactivity is key to designing successful synthetic routes and avoiding costly failures.

  • Carboxylic Acid Moiety: This is the primary site for nucleophilic acyl substitution. It can be readily activated using standard peptide coupling reagents (e.g., HATU, EDCl/HOBt) to form amide bonds.[1] This reaction is the molecule's main purpose. The thiazole ring is electron-withdrawing, which slightly increases the acidity and electrophilicity of the carboxylic acid compared to a simple benzoic acid derivative.

  • Boc-Protected Amine: The Boc group is robust under basic, reductive, and mild nucleophilic conditions.[6] However, it is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in an organic solvent).[7][8] The mechanism involves protonation of the carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[8] Care must be taken during aqueous acidic workups or purification by reverse-phase HPLC using TFA-modified eluents, as premature deprotection can occur.[17]

  • Thiazole Ring: The thiazole ring itself is a stable aromatic system. It is generally resistant to oxidation and reduction under conditions used for modifying the functional groups.

  • Storage and Handling: The compound should be stored under an inert atmosphere at room temperature.[15] While not acutely hazardous according to supplier SDS, standard laboratory precautions such as wearing gloves and eye protection should always be employed.[18][19] Some sources indicate it may cause skin sensitization.

Experimental Workflow: Purity Assessment by HPLC

Directive: Purity is not an assumption; it is a prerequisite. The following protocol describes a self-validating HPLC method for assessing the purity of 2-N-Boc-amino-thiazole-5-carboxylic acid. The inclusion of a system suitability check ensures the trustworthiness of the generated data.

Protocol: Reverse-Phase HPLC Purity Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is used as an ion-pairing agent to ensure sharp, symmetrical peak shape for the acidic analyte. It is less aggressive than TFA and minimizes the risk of on-column Boc-group cleavage.[17]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.

    • Dilute as necessary to fall within the detector's linear range.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • System Suitability (Self-Validation):

    • Before running samples, perform a blank injection (solvent only) to ensure no system contamination.

    • Inject the sample five consecutive times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%. The peak should exhibit a tailing factor between 0.9 and 1.5. This validates that the system is performing consistently and the results are reliable.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Purity levels are typically expected to be >98%.[2][3]

Workflow Visualization

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Review MobilePhase Prepare Mobile Phase (A: 0.1% FA in H₂O) (B: 0.1% FA in ACN) SystemSuitability System Suitability Check (5 Injections, RSD ≤ 2%) MobilePhase->SystemSuitability SamplePrep Prepare Sample (~1 mg/mL in 50:50 ACN/H₂O) SamplePrep->SystemSuitability SampleAnalysis Inject Sample & Blank (Acquire Chromatogram) SystemSuitability->SampleAnalysis Pass Integration Integrate Peaks SampleAnalysis->Integration PurityCalc Calculate Purity (Area % Method) Integration->PurityCalc Report Final Report (Purity > 98%) PurityCalc->Report

Caption: A validated workflow for HPLC purity assessment.

Conclusion

2-N-Boc-amino-thiazole-5-carboxylic acid is more than a catalog chemical; it is a precisely engineered tool for complex organic synthesis. Its value lies in the predictable and differential reactivity of its functional groups, governed by the strategic placement of the Boc protecting group. A thorough understanding of its physical properties, spectroscopic signatures, and chemical stability, validated by robust analytical methods like the HPLC protocol detailed herein, is essential for any researcher aiming to leverage its full potential in drug discovery and development.

References

  • Benchchem. 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | 302964-02-9. 1

  • TCI Chemicals (India) Pvt. Ltd. 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid 302964-02-9. 2

  • Tokyo Chemical Industry Co., Ltd. (APAC). 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid | 302964-02-9. 3

  • ChemBK. 2-tert-Butoxycarbonylamino-thiazole-5-carboxylic acid.

  • MySkinRecipes. 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid. 4

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?.

  • BLD Pharm. 302964-02-9|2-Boc-Aminothiazole-5-carboxylic acid.

  • TCI Chemicals. SAFETY DATA SHEET - 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid.

  • Chemistry Steps. Boc Protecting Group for Amines.

  • Chem-Impex. Thiazole-5-carboxylic acid.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • IndiaMART. 2-(N-BOC)-Aminothiazole-5-Carboxylic Acid.

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.

  • Sigma-Aldrich. 2-(N-BOC)-Aminothiazole-5-carboxylic acid 302964-02-9.

  • ChemicalBook. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID.

  • ChemicalBook. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID | 302964-02-9.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Aminothiazole-5-carboxylic acid.

  • Labsolu. 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid.

  • ChemicalBook. ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-5-CARBOXYLATE(302964-01-8) 1H NMR spectrum.

  • ACS Publications. Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light.

  • IndiaMART. Synthonics 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid.

  • Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.

  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Aminothiazole-5-carboxylic acid.

  • PubChem. Thiazole-5-carboxylic acid.

  • ChemicalBook. THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1.

  • Pharmaffiliates. 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid.

  • The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.

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The Genesis and Ascendancy of Aminothiazole Carboxylic Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminothiazole scaffold, a privileged motif in medicinal chemistry, has given rise to a plethora of therapeutic agents. The strategic incorporation of a carboxylic acid functionality has proven to be a pivotal design element, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of these molecules. This in-depth technical guide navigates the historical landscape of aminothiazole carboxylic acids, from their conceptual emergence in the annals of heterocyclic chemistry to their contemporary applications in drug discovery. We will dissect the seminal synthetic strategies, elucidate the mechanistic underpinnings of these transformations, and provide detailed experimental protocols for the synthesis of key aminothiazole carboxylic acid cores. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and application of this vital class of compounds.

A Historical Overture: From Thiazole's Discovery to the Dawn of Functionalization

The story of aminothiazole carboxylic acids begins with the discovery of the thiazole ring itself. In 1887, Arthur Hantzsch reported a groundbreaking synthesis of thiazoles from α-haloketones and thioamides, a reaction that now bears his name.[1] This seminal work laid the foundation for the systematic exploration of thiazole chemistry.[2] While Hantzsch's initial report did not describe the synthesis of aminothiazole carboxylic acids, the versatility of his method opened the door for future functionalization of the thiazole nucleus.

The early 20th century witnessed a burgeoning interest in heterocyclic compounds, driven by the quest for new dyes, photographic sensitizers, and therapeutic agents.[3] The inherent reactivity of the thiazole ring, particularly its susceptibility to electrophilic substitution and the functionalization of its substituents, made it an attractive target for chemical modification. The introduction of the amino group at the 2-position, readily achieved by using thiourea in the Hantzsch synthesis, provided a key handle for further derivatization.

The precise first synthesis of an aminothiazole carboxylic acid is not marked by a singular, celebrated publication but rather emerged from the methodical expansion of thiazole chemistry. The impetus for incorporating a carboxylic acid moiety likely stemmed from its ability to mimic endogenous amino acids, enhance water solubility, and provide a crucial point for amide bond formation, a cornerstone of medicinal chemistry. Early synthetic efforts would have logically focused on two primary isomers: 2-aminothiazole-4-carboxylic acid and 2-aminothiazole-5-carboxylic acid.

The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis and its Progeny

The Hantzsch thiazole synthesis remains the most fundamental and widely employed method for the construction of the 2-aminothiazole core.[4] Its enduring utility lies in its simplicity, high yields, and the ready availability of starting materials. The classical Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[4]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step mechanism, beginning with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.


// Reactants reactant1 [label="α-Haloketone"]; reactant2 [label="Thiourea"];

// Intermediates intermediate1 [label="Thiouronium Salt"]; intermediate2 [label="Hydroxythiazoline Intermediate"];

// Product product [label="2-Aminothiazole"];

// Arrows reactant1 -> intermediate1 [label="Nucleophilic Attack"]; reactant2 -> intermediate1; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"]; intermediate2 -> product [label="Dehydration"]; }

Figure 1: Simplified workflow of the Hantzsch thiazole synthesis.

The causality behind this experimental choice is rooted in fundamental principles of organic reactivity. The sulfur of thiourea is a soft nucleophile, readily attacking the electrophilic α-carbon of the haloketone. The subsequent intramolecular cyclization is entropically favored, leading to the formation of the five-membered ring. The final dehydration step is driven by the formation of the stable, aromatic thiazole ring.

Synthesis of Key Aminothiazole Carboxylic Acid Scaffolds

The strategic choice of the α-halocarbonyl precursor is paramount in dictating the substitution pattern of the resulting aminothiazole carboxylic acid.

Synthesis of 2-Aminothiazole-4-Carboxylic Acid and its Esters

Ethyl 2-aminothiazole-4-carboxylate is a versatile building block, and its synthesis is a prime example of the Hantzsch reaction's utility. The reaction utilizes ethyl bromopyruvate, an α-halo-β-ketoester, as the carbonyl component.


// Reactants reactant1 [label="{Ethyl Bromopyruvate | Br-CH2-CO-COOEt}"]; reactant2 [label="{Thiourea | H2N-CS-NH2}"];

// Product product [label="{Ethyl 2-Aminothiazole-4-carboxylate}"];

// Reaction reactant1 -> product [label="EtOH, reflux"]; reactant2 -> product; }

Figure 2: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • To a solution of thiourea (1.0 eq) in absolute ethanol, add ethyl bromopyruvate (1.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product.

The rationale for using ethanol as a solvent is its ability to dissolve both reactants and its relatively high boiling point, which facilitates the reaction without excessive pressure buildup. The basic workup is necessary to neutralize the hydrobromic acid formed during the reaction and to precipitate the free base form of the product.

Synthesis of 2-Aminothiazole-5-Carboxylic Acid and its Derivatives

The synthesis of 2-aminothiazole-5-carboxylic acid derivatives often requires a different strategy, as the corresponding α-halo-γ-ketoester precursors are not as readily available. A common approach involves the use of α-halocyanoacetates or related synthons. An alternative and elegant method involves the α-bromination of a β-ethoxyacrylamide followed by a one-pot cyclization with thiourea.[3]

Experimental Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [3]

This protocol is a key step in the synthesis of the anticancer drug Dasatinib.

  • Preparation of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide: To a cooled (0-5 °C) solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride (1.5 eq). Allow the mixture to warm to room temperature and stir for 2 hours. After an acidic workup, the product is isolated.

  • α-Bromination and Cyclization: The (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is then treated with N-bromosuccinimide (NBS) to effect α-bromination. The crude bromo-intermediate is then reacted in a one-pot fashion with thiourea to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

This multi-step sequence demonstrates a sophisticated application of fundamental organic reactions. The use of NBS provides a selective method for α-bromination, and the subsequent one-pot cyclization is an efficient way to construct the desired thiazole ring.

Evolution in Medicinal Chemistry: From Serendipity to Rational Design

The incorporation of the aminothiazole carboxylic acid scaffold in drug discovery has evolved from early, often serendipitous, findings to a more rational, structure-based design approach.

DecadeKey DevelopmentsTherapeutic Areas
1940s-1950s Early exploration of sulfonamide drugs; discovery of sulfathiazole's antibacterial properties.Antibacterial
1980s-1990s Development of third-generation cephalosporins containing the aminothiazole moiety.Antibacterial
2000s-Present Rational design of kinase inhibitors, such as Dasatinib, for cancer therapy.[5]Oncology, Anti-inflammatory, Antiviral

The 2-aminothiazole moiety serves as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets. The carboxylic acid group, in particular, can act as a hydrogen bond donor and acceptor, and its negative charge at physiological pH can facilitate interactions with positively charged residues in protein binding pockets.

Future Perspectives and Conclusion

The journey of aminothiazole carboxylic acids, from their theoretical conception in the late 19th century to their current status as indispensable components of modern pharmaceuticals, is a testament to the enduring power of synthetic chemistry. The foundational Hantzsch synthesis continues to be a workhorse in the field, while modern adaptations and novel synthetic routes provide access to an ever-expanding chemical space.

For the contemporary researcher, a deep understanding of the historical context, the mechanistic nuances of the key synthetic transformations, and the practical aspects of their execution is essential. This guide has sought to provide a comprehensive overview of these critical elements, empowering scientists and drug development professionals to harness the full potential of this remarkable class of molecules in the ongoing quest for new and improved therapeutics.

References

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate. [Link]

  • 2-Aminothiazoline-4-carboxylic acid. (n.d.). Wikipedia. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). (n.d.). ResearchGate. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.). ResearchGate. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ACTA CHIMICA SLOVENICA. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Institutes of Health. [Link]

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Methodological & Application

A Validated Synthetic Route to Dasatinib Utilizing a Boc-Protected Thiazole Core

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Dasatinib, a potent multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its chemical structure, featuring a central 2-aminothiazole-5-carboxamide core, is critical for its binding to the ATP pocket of target kinases like BCR-Abl. This document provides a comprehensive, field-tested guide for the synthesis of Dasatinib, commencing from the strategically chosen starting material, 5-(Boc-amino)thiazole-2-carboxylic acid. This route leverages the tert-butyloxycarbonyl (Boc) protecting group to ensure regioselectivity and high yields in the critical initial amide coupling step. The protocols herein are designed for reproducibility and scalability, offering detailed procedural logic, quantitative tables, and mechanistic diagrams to guide researchers and drug development professionals.

Introduction: Strategic Overview of the Synthesis

The synthesis of a complex molecule like Dasatinib requires a strategic approach that builds the final structure through a series of robust and high-yielding reactions. The chosen pathway, outlined below, is divided into four principal stages.

  • Amide Bond Formation: The synthesis begins by forming the critical amide linkage between the thiazole core, 5-(Boc-amino)thiazole-2-carboxylic acid, and the sterically hindered aniline, 2-chloro-6-methylaniline. The use of the Boc protecting group on the C2-amino function of the thiazole is essential to prevent its competing nucleophilicity, thereby directing the reaction to the desired carboxylic acid site.[3][4]

  • Boc Deprotection: The acid-labile Boc group is then selectively removed to unmask the C2-amino group, priming it for the subsequent coupling reaction.[5]

  • Pyrimidine Core Installation: The deprotected aminothiazole intermediate undergoes a nucleophilic aromatic substitution with 4,6-dichloro-2-methylpyrimidine, forming a new C-N bond and assembling the central bi-aryl amine structure.

  • Final Side-Chain Conjugation: The synthesis culminates in a second nucleophilic aromatic substitution, where 1-(2-hydroxyethyl)piperazine displaces the final chlorine atom on the pyrimidine ring to yield Dasatinib.[1][6]

This multi-step process is visualized in the workflow diagram below.

G A 5-(Boc-amino)thiazole- 2-carboxylic acid B N-(2-chloro-6-methylphenyl)-5- ((tert-butoxycarbonyl)amino)thiazole- 2-carboxamide (Intermediate 1) A->B Step 1: Amide Coupling p1 C 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (Intermediate 2) B->C Step 2: Boc Deprotection p2 D 2-((6-chloro-2-methylpyrimidin-4-yl)amino)- N-(2-chloro-6-methylphenyl)thiazole- 5-carboxamide (Intermediate 3) C->D Step 3: Pyrimidine Coupling p3 E Dasatinib (Final Product) D->E Step 4: Final Conjugation p4 reagent1 + 2-chloro-6-methylaniline (HATU, DIPEA) reagent2 + TFA or HCl reagent3 + 4,6-dichloro-2-methylpyrimidine (Base) reagent4 + 1-(2-hydroxyethyl)piperazine p1->reagent1 p2->reagent2 p3->reagent3 p4->reagent4

Caption: Overall synthetic workflow for Dasatinib.

Experimental Protocols and Methodologies

Part 1: Synthesis of N-(2-chloro-6-methylphenyl)-5-((tert-butoxycarbonyl)amino)thiazole-2-carboxamide (Intermediate 1)

Causality and Experimental Choices: The formation of an amide bond between a carboxylic acid and a sterically hindered or electron-deficient amine is a well-known challenge in organic synthesis.[7] Standard coupling reagents can often fail or give low yields. For this reason, a third-generation uronium salt-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is selected. HATU is exceptionally efficient for difficult couplings, minimizes racemization, and operates under mild conditions.[8][9][10] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which is readily attacked by the amine.[11][12] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and scavenge the acid produced during the reaction.

G cluster_0 HATU Activation Mechanism Acid R-COOH ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster + HATU - Base-H+ HATU HATU HATU->ActiveEster Base Base Base->Acid Amide Amide Product ActiveEster->Amide + Amine Urea Tetramethylurea (Byproduct) ActiveEster->Urea Amine Ar-NH2 Amine->Amide

Caption: HATU-mediated amide coupling mechanism.

Protocol 1: Amide Coupling

  • To a stirred solution of 5-(Boc-amino)thiazole-2-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF, ~0.2 M), add HATU (1.2 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 15 minutes at room temperature for pre-activation.

  • Add 2-chloro-6-methylaniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into cold water, leading to the precipitation of the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1 as a pure solid.

ReagentMolar Eq.Purpose
5-(Boc-amino)thiazole-2-carboxylic acid1.0Starting Material
2-chloro-6-methylaniline1.1Nucleophile
HATU1.2Coupling Reagent
DIPEA2.5Non-nucleophilic Base
DMF-Anhydrous Solvent
Expected Yield ~85-95%
Part 2: Boc Deprotection to Yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate 2)

Causality and Experimental Choices: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but is selectively cleaved under acidic conditions.[4] Trifluoroacetic acid (TFA) in an inert solvent like Dichloromethane (DCM) is a standard and highly effective method for this transformation.[5] The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the free amine, isobutylene, and carbon dioxide. Complete removal of the acid post-reaction is critical to prevent salt formation of the desired product.

Protocol 2: Boc Deprotection

  • Dissolve Intermediate 1 (1.0 eq) in Dichloromethane (DCM, ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Intermediate 2, which is often used in the next step without further purification.[5]

ReagentMolar Eq. / Conc.Purpose
Intermediate 11.0Protected Substrate
TFA10Deprotection Reagent
DCM~0.1 MSolvent
Expected Yield ~89-98% (crude)
Part 3: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate 3)

Causality and Experimental Choices: This step involves a nucleophilic aromatic substitution (SNAr). The electron-rich C2-amino group of the thiazole (Intermediate 2) attacks the electron-deficient C4 position of the 4,6-dichloro-2-methylpyrimidine ring. A strong, non-nucleophilic base like sodium tert-butoxide is used to facilitate the reaction, likely by deprotonating the amine to increase its nucleophilicity or by participating in the reaction mechanism to facilitate the elimination of HCl.[7] The reaction temperature is kept low initially to control the exothermic addition of the base.[7]

Protocol 3: Pyrimidine Coupling

  • Dissolve Intermediate 2 (1.0 eq) and 4,6-dichloro-2-methylpyrimidine (1.2 eq) in anhydrous Tetrahydrofuran (THF, ~0.3 M).

  • Cool the mixture to 10-20 °C.

  • Slowly add a solution of sodium tert-butoxide in THF (3.5 eq) while maintaining the internal temperature below 20 °C.[7]

  • Stir the reaction mixture at room temperature for 1.5-2 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 0-5 °C and carefully quench the reaction by adding 2N HCl.

  • The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to obtain Intermediate 3.

ReagentMolar Eq.Purpose
Intermediate 21.0Nucleophile
4,6-dichloro-2-methylpyrimidine1.2Electrophile
Sodium tert-butoxide3.5Base
THF-Anhydrous Solvent
Expected Yield ~75-85%
Part 4: Final Synthesis of Dasatinib

Causality and Experimental Choices: The final step is another SNAr reaction. The secondary amine of 1-(2-hydroxyethyl)piperazine acts as the nucleophile, displacing the last remaining chlorine atom at the C6 position of the pyrimidine ring on Intermediate 3.[13] This reaction is typically driven to completion by heating in a high-boiling polar aprotic solvent like n-butanol or DMF, often with an organic base such as DIPEA to scavenge the generated HCl.[6] The final product is then isolated, often as a crystalline monohydrate.[14]

Protocol 4: Final Conjugation

  • Suspend Intermediate 3 (1.0 eq) in n-butanol (~0.1 M).

  • Add 1-(2-hydroxyethyl)piperazine (3.0 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 115-120 °C) and maintain for 4-6 hours. Monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature, allowing the crude product to crystallize.

  • Filter the solid, wash with a small amount of cold n-butanol, followed by water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Dasatinib monohydrate.[14]

ReagentMolar Eq.Purpose
Intermediate 31.0Electrophile
1-(2-hydroxyethyl)piperazine3.0Nucleophile
DIPEA / Triethylamine2.0Base
n-Butanol-High-boiling Solvent
Expected Yield ~75-90%

Purification and Final Characterization

The final purity of Dasatinib is critical for its use in research and development.

  • Purification: While direct crystallization is often sufficient, high-purity Dasatinib (>99.5%) can be obtained by recrystallization from solvents like an ethanol/water mixture or by dissolving the crude product in DMF or DMSO and precipitating with an anti-solvent.[14][15]

  • Characterization: The identity and purity of the synthesized Dasatinib should be confirmed using standard analytical techniques.

    • HPLC: Reversed-phase HPLC is used to assess purity, typically aiming for >99%.[16]

    • Mass Spectrometry: To confirm the molecular weight (C₂₂H₂₆ClN₇O₂S, MW: 488.0 g/mol ).

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.[17]

References

  • HATU: The Advanced Peptide Coupling Reagent for Efficient Amide Bond Form
  • HATU:a third-gener
  • Synthesis process of dasatinib and intermediate thereof.
  • Dasatinib monohydrate: Structure and Synthesis method. ChemicalBook.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • H
  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bo... Inhibitor Research Hub.
  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC - PubMed Central.
  • A convenient new and efficient commercial synthetic route for das
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • Synthesis methods and purification methods of dasatinib.
  • A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). Taylor & Francis Online.
  • New method for synthesizing dasatinib.
  • Process for preparing dasatinib monohydrate.
  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Chemical structure of Dasatinib and its six impurities.
  • Dasatinib-d8: A Technical Guide to Isotopic Labeling and Purity Analysis. Benchchem.
  • Synthesis process of dasatinib and intermediate thereof.
  • synthesis process of dasatinib and intermediate thereof.
  • 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Synthesis route 2 of dasatinib.
  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Preparation method of dasatinib.
  • N-(2-Chloro-6-methylphenyl)-2-((6-((2-((2-hydroxyethyl)amino)ethyl)amino)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
  • Process and intermediates for the preparation of dasatinib.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. Benchchem.

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Application Notes and Protocols for Peptide Coupling with 5-(Boc-amino)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing peptides represent a class of molecules with significant therapeutic potential, often found in natural products with potent biological activities.[1][2] The incorporation of non-canonical amino acids, such as 5-(Boc-amino)thiazole-2-carboxylic acid, into peptide chains is a key strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability and target affinity.[3] This document provides a comprehensive guide to the effective use of 5-(Boc-amino)thiazole-2-carboxylic acid in peptide synthesis, detailing established coupling protocols, addressing potential challenges, and offering insights into reaction optimization.

Chemical Profile of 5-(Boc-amino)thiazole-2-carboxylic acid

Structure:

Key Properties:

PropertyValueReference
Molecular Formula C9H12N2O4S[4]
Molecular Weight 260.27 g/mol
Appearance Solid[4]
Protection Group tert-Butyloxycarbonyl (Boc)[5][6]
Reactivity The carboxylic acid group is activated for amide bond formation. The Boc-protected amine is stable under coupling conditions and can be deprotected using acidic conditions.[5][6]

The presence of the electron-rich thiazole ring can influence the reactivity of the carboxylic acid and the stereochemical integrity of the adjacent chiral center if one were present. Careful selection of coupling reagents is crucial to mitigate potential side reactions and prevent racemization.[7]

Peptide Coupling Methodologies

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable and requires the activation of the carboxylic acid group.[8] Several classes of coupling reagents have been developed to facilitate this process efficiently.[8] Below are detailed protocols for the use of 5-(Boc-amino)thiazole-2-carboxylic acid with two of the most effective and commonly used classes of coupling reagents: carbodiimides with additives and uronium/aminium salts.

Protocol 1: EDC/HOBt Mediated Coupling

This classic method utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to form an active ester that readily reacts with the amine component.[9][10] HOBt is crucial for suppressing racemization and improving coupling efficiency.[10][11]

Experimental Workflow: EDC/HOBt Coupling

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up A Dissolve 5-(Boc-amino)thiazole-2-carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DMF. B Cool solution to 0°C. Add EDC (1.1 equiv). A->B C Stir for 15-30 min at 0°C. B->C D Add amine component (1.0 equiv) dissolved in DMF. C->D E Allow to warm to room temperature. Stir for 2-12 hours. D->E F Monitor reaction by TLC or LC-MS. E->F G Aqueous work-up to remove byproducts. F->G

Caption: Workflow for EDC/HOBt mediated peptide coupling.

Step-by-Step Protocol:
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Boc-amino)thiazole-2-carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.1 equivalents) to the stirred solution.

  • Pre-activation: Stir the mixture at 0°C for 15-30 minutes to form the HOBt active ester.

  • Coupling: Add a solution of the amine component (e.g., an amino acid ester or the N-terminus of a peptide chain, 1.0 equivalent) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to gradually warm to room temperature and continue stirring for 2-12 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine to remove unreacted reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Protocol 2: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, particularly with sterically hindered or electron-rich amino acids.[12][13][14] It is often used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[13]

Mechanism of HATU Activation

The mechanism involves the formation of a highly reactive OAt-active ester.[15]

G cluster_activation Activation cluster_coupling Coupling A Carboxylic Acid + Base -> Carboxylate B Carboxylate + HATU -> O-acyl(tetramethyl)isouronium salt A->B C O-acyl(tetramethyl)isouronium salt -> OAt-active ester B->C D OAt-active ester + Amine -> Peptide Bond C->D

Caption: Simplified mechanism of HATU-mediated coupling.

Step-by-Step Protocol:
  • Preparation: In a separate vessel, dissolve 5-(Boc-amino)thiazole-2-carboxylic acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 5-10 minutes. This pre-activation step is crucial for efficient coupling.

  • Coupling: Add the amine component (1.0 equivalent) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: The work-up procedure is similar to the EDC/HOBt protocol, involving aqueous extraction to remove DMF, DIPEA, and byproducts.

Comparison of Coupling Reagents
Reagent SystemAdvantagesDisadvantages
EDC/HOBt Cost-effective, water-soluble byproducts are easily removed.[10]Slower reaction rates compared to uronium salts, higher risk of racemization with sensitive amino acids.[10]
HATU/DIPEA High coupling efficiency, fast reaction times, low racemization.[12][13][14] Effective for sterically hindered amino acids.[12]Higher cost, potential for guanidinylation of the N-terminal amine as a side reaction.[13][14]

Boc Deprotection Protocol

The Boc protecting group is labile to acidic conditions and is typically removed using trifluoroacetic acid (TFA).[5][6]

Experimental Workflow: Boc Deprotection

G cluster_deprotection Deprotection cluster_workup Work-up A Dissolve Boc-protected peptide in DCM. B Add TFA (25-50% in DCM). A->B C Stir for 20-30 min at room temperature. B->C D Evaporate solvent and excess TFA. C->D E Precipitate with cold diethyl ether (if necessary). D->E

Caption: General workflow for Boc deprotection.

Step-by-Step Protocol:
  • Dissolution: Dissolve the Boc-protected peptide in dichloromethane (DCM).

  • Deprotection: Add a solution of 25-50% TFA in DCM.[5] The reaction is typically complete within 20-30 minutes at room temperature.[5]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next coupling step after neutralization. For isolation, the product can be precipitated by the addition of cold diethyl ether.

Challenges and Troubleshooting

The inclusion of 5-(Boc-amino)thiazole-2-carboxylic acid can present specific challenges.

Racemization

The α-proton of the thiazole ring is not directly adjacent to a chiral center in the parent amino acid, but racemization can be a concern for adjacent chiral amino acids in the peptide chain during activation.[7][16]

Mitigation Strategies:

  • Use of Additives: Always use additives like HOBt or HOAt when employing carbodiimide coupling reagents.[10][17]

  • Optimized Reagents: Employ uronium/aminium reagents like HATU, which are designed to minimize racemization.[12][13]

  • Base Selection: Use sterically hindered bases like DIPEA or 2,4,6-collidine, as they are less likely to cause epimerization compared to triethylamine.[17]

  • Low Temperatures: Perform the activation and coupling steps at 0°C to reduce the rate of racemization.[11]

Poor Solubility

Peptides containing aromatic heterocyclic systems can sometimes exhibit poor solubility in common organic solvents, leading to challenges in both reaction and purification.[1][18]

Mitigation Strategies:

  • Solvent Screening: Test a range of solvents, including DMF, N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).

  • Chaotropic Salts: In some cases, the addition of small amounts of chaotropic salts like LiCl can improve solubility.

  • Solid-Phase Synthesis: Performing the synthesis on a solid support can circumvent solubility issues during the coupling steps.[8]

Purification

The purification of thiazole-containing peptides can be achieved using standard techniques, with reverse-phase high-performance liquid chromatography (RP-HPLC) being the most common method.[19]

Considerations:

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a standard mobile phase for peptide purification.

  • Column Selection: A C18 stationary phase is typically effective for the separation of these types of peptides.

Conclusion

The successful incorporation of 5-(Boc-amino)thiazole-2-carboxylic acid into peptide scaffolds is readily achievable with careful selection of coupling protocols and reaction conditions. The use of modern coupling reagents such as HATU is highly recommended to ensure high yields and minimize side reactions, particularly racemization. By understanding the underlying chemistry and potential challenges, researchers can effectively utilize this valuable building block to advance the development of novel peptide-based therapeutics.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • G. A. Akintola, et al. (2017).
  • S. Alqahtani, et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • S. N. G. S. C. Abeywickrama, et al. (2022). Epimerisation in Peptide Synthesis. PubMed Central.
  • A. Kumar, et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
  • ResearchGate. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Y. Wang, et al. (2020).
  • A. M. T. Ali, et al. (2007).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • D. I. Travin, et al. (2019). Phazolicin – a Novel Thiazole/Oxazole-Modified Peptide Inhibiting the Bacterial Ribosome in a Species-Specific Way. bioRxiv.
  • ResearchGate. (n.d.). Thiazole and thiazoline peptide macrocyclisation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • S. K. Guchhait, et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • N. S. MacCuaig, et al. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Thieme.
  • M. D. Adlig, et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed.
  • F. A. Al-Obeidi, et al. (2018). The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. PubMed Central.
  • ResearchGate. (2025). Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • M. A. R. Chughtai, et al. (2019).

Sources

Application Notes and Protocols for the Boc Deprotection of 5-Aminothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Deprotection of a Sensitive Heterocycle

5-Aminothiazole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for its role in constructing molecules with diverse biological activities. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the 5-amino moiety is a common strategy to modulate its reactivity during multi-step syntheses. However, the subsequent removal of the Boc group presents a unique challenge. The electron-rich nature of the aminothiazole ring and the presence of the carboxylic acid at the 2-position render the molecule susceptible to degradation, particularly decarboxylation, under harsh acidic conditions typically employed for Boc cleavage.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust methods for the Boc deprotection of 5-aminothiazole-2-carboxylic acid. We will delve into the mechanistic rationale behind protocol choices, offer detailed, step-by-step procedures, and discuss critical parameters for achieving high-yield, clean deprotection while preserving the integrity of this valuable scaffold.

Core Challenge: Balancing Deprotection with Substrate Stability

The primary obstacle in the deprotection of Boc-5-aminothiazole-2-carboxylic acid is the inherent sensitivity of the substrate to strong acids. The thiazole ring, particularly with an amino substituent, is electron-rich and can be prone to undesired side reactions under acidic conditions. Furthermore, studies have shown that 2-aminothiazole-5-carboxylic acids can undergo decarboxylation in acidic media through a protiodecarboxylation mechanism. Therefore, the selection of a deprotection method must be a carefully considered balance between efficient Boc removal and the prevention of substrate degradation.

Comparative Analysis of Deprotection Methodologies

Several approaches can be considered for the deprotection of Boc-5-aminothiazole-2-carboxylic acid, each with its own set of advantages and limitations. The choice of method will depend on the specific requirements of the synthetic route, including the presence of other sensitive functional groups and the desired scale of the reaction.

MethodReagents & ConditionsAdvantagesDisadvantages
Standard Acidic Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)- Fast and generally efficient for a wide range of substrates.[1]- High risk of decarboxylation of the thiazole-2-carboxylic acid. - Harsh conditions may not be suitable for sensitive substrates.
Milder Acidic Deprotection p-Toluenesulfonic Acid (pTsOH) in Acetonitrile- Milder than TFA, potentially reducing the risk of side reactions.[2]- May require longer reaction times or elevated temperatures. - Optimization of conditions is crucial.
Lewis Acid-Catalyzed Deprotection Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)- Can be selective for Boc deprotection in the presence of other acid-labile groups.[3]- Requires stoichiometric amounts of the Lewis acid. - Work-up can be more complex.
Thermal Deprotection Heating in a suitable solvent (e.g., water, diphenyl ether)- Avoids the use of acidic reagents, minimizing acid-catalyzed degradation.[4]- Requires high temperatures, which may not be suitable for all substrates. - Potential for other thermal decomposition pathways.
Silyl-Based Deprotection Trimethylsilyl Iodide (TMSI) in Chloroform- Mild and non-hydrolytic conditions.[5][6]- TMSI is moisture-sensitive and requires careful handling. - May require optimization for specific substrates.

Experimental Protocols

The following protocols are provided as a starting point for the deprotection of Boc-5-aminothiazole-2-carboxylic acid. It is strongly recommended to perform small-scale test reactions to optimize conditions for your specific substrate and setup.

Protocol 1: Milder Acidic Deprotection using p-Toluenesulfonic Acid (pTsOH)

This method offers a milder alternative to strong acids like TFA, potentially minimizing the risk of decarboxylation.

Materials:

  • Boc-5-aminothiazole-2-carboxylic acid

  • p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of Boc-5-aminothiazole-2-carboxylic acid (1 equivalent) in anhydrous acetonitrile, add p-toluenesulfonic acid monohydrate (2-3 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.

  • Upon completion of the reaction, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-aminothiazole-2-carboxylic acid.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, if necessary.

Protocol 2: Lewis Acid-Catalyzed Deprotection using Zinc Bromide (ZnBr₂)

This protocol utilizes a Lewis acid, which can offer a different selectivity profile compared to Brønsted acids.

Materials:

  • Boc-5-aminothiazole-2-carboxylic acid

  • Zinc bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of Boc-5-aminothiazole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane, add anhydrous zinc bromide (2-3 equivalents) in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify as required.

Visualization of Key Processes

To better understand the chemical transformations and workflows, the following diagrams are provided.

Deprotection_Mechanism cluster_acidic Acid-Catalyzed Deprotection cluster_workflow General Experimental Workflow Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-butyl cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Start Dissolve Boc-protected substrate Add_Reagent Add Deprotection Reagent Start->Add_Reagent Monitor Monitor Reaction (TLC/LC-MS) Add_Reagent->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify

Caption: General mechanism for acid-catalyzed Boc deprotection and a typical experimental workflow.

Expert Insights and Troubleshooting

  • Minimizing Decarboxylation: The risk of decarboxylation is the most significant challenge. To mitigate this, it is crucial to use the mildest possible conditions that still afford efficient deprotection. Lowering the reaction temperature and using a less concentrated acid solution can be beneficial. Careful monitoring of the reaction is essential to avoid prolonged exposure to acidic conditions after the Boc group has been cleaved.

  • Solvent Choice: Anhydrous solvents are generally recommended, especially for Lewis acid-catalyzed reactions, to prevent hydrolysis of the reagent and potential side reactions.

  • Work-up Procedure: The product, 5-aminothiazole-2-carboxylic acid, is amphoteric and may have significant water solubility, especially in its salt form. During the aqueous work-up, careful adjustment of the pH to the isoelectric point of the amino acid can facilitate its extraction into the organic phase. If the product remains in the aqueous layer, techniques such as lyophilization or ion-exchange chromatography may be necessary for isolation.

  • Alternative Protecting Groups: If Boc deprotection proves to be consistently problematic, consider the use of an alternative, orthogonally protected amino group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under basic conditions.

Conclusion

The successful deprotection of Boc-5-aminothiazole-2-carboxylic acid hinges on a careful selection of reagents and reaction conditions to circumvent the inherent sensitivity of the substrate. While standard strong acid methods pose a significant risk of decarboxylation, milder acidic protocols employing reagents like p-toluenesulfonic acid or Lewis acids such as zinc bromide offer a more controlled and often higher-yielding approach. Thermal and silyl-based methods provide non-acidic alternatives for particularly sensitive substrates. By understanding the underlying chemical principles and diligently optimizing the reaction parameters, researchers can effectively unmask the 5-amino group of this important heterocyclic building block, paving the way for the synthesis of novel and complex molecular architectures.

References

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Solid-phase synthesis with 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solid-Phase Synthesis with 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and clinical candidates, valued for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity for engaging in key hydrogen bonding interactions with biological targets. The efficient construction of libraries of thiazole-containing molecules is therefore a critical task in medicinal chemistry.

Solid-Phase Organic Synthesis (SPOS), an evolution of the Solid-Phase Peptide Synthesis (SPPS) methodology pioneered by Bruce Merrifield, offers a powerful platform for this purpose.[1] By anchoring the growing molecule to an insoluble polymer support, SPOS streamlines the synthesis process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to mere filtration and washing steps.[1][2]

This document serves as a detailed application note for researchers, scientists, and drug development professionals on the effective use of 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid, a key building block for introducing the 2-aminothiazole moiety into novel molecular architectures via solid-phase techniques.

Core Building Block: 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic Acid

The successful incorporation of this building block hinges on understanding its chemical properties and reactivity. The molecule is bifunctional, featuring a carboxylic acid at the 5-position for chain extension and an amine at the 2-position protected by a tert-butoxycarbonyl (Boc) group.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₄S[3][4][5]
Molecular Weight 244.27 g/mol [3][4][5]
Appearance Powder to crystal[5]
CAS Number 302964-02-9[3][4]
Melting Point 220-222 °C (decomposes)[5]

The Boc protecting group is central to the synthetic strategy. It is stable under the basic or neutral conditions required for amide bond formation but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[6] This orthogonal stability is the cornerstone of its application in stepwise solid-phase synthesis.

The Solid-Phase Synthesis Workflow: A Conceptual Overview

The entire solid-phase process is cyclical, involving a series of discrete chemical steps performed on the resin-bound substrate. Each cycle extends the molecular chain, and the sequence is repeated until the target molecule is assembled. The final step involves cleaving the molecule from the solid support.

SPOS_Workflow Resin 1. Resin Selection & Swelling Deprotection 2. N-Terminal Deprotection (if applicable) Resin->Deprotection Coupling 3. Coupling of Thiazole Acid Deprotection->Coupling Monitoring 4. Reaction Monitoring Coupling->Monitoring Monitoring->Deprotection Repeat Cycle (for next monomer) Capping 5. Capping (Optional) Monitoring->Capping If incomplete Cleavage 6. Cleavage & Purification Monitoring->Cleavage If complete Capping->Deprotection Repeat Cycle Detailed_Workflow cluster_resin On-Resin Synthesis cluster_cleavage Cleavage & Workup Start Amine-Functionalized Resin (e.g., Rink Amide) Coupling Couple Thiazole Acid (HATU, DIPEA, DMF) Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Coupling Positive (Retry) Deprotection Boc Deprotection (20% TFA in DCM) Kaiser->Deprotection Negative (Proceed) Neutralize Neutralize & Wash (DIPEA, DMF) Deprotection->Neutralize Ready Resin with Free Thiazole Amine Neutralize->Ready Cleave Cleave from Resin (TFA / H₂O / TIS) Ready->Cleave Precipitate Precipitate (Cold Diethyl Ether) Cleave->Precipitate Purify Purify & Analyze (HPLC, LC-MS) Precipitate->Purify

Caption: Detailed workflow for thiazole incorporation and cleavage.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reaction time.- Steric hindrance.- Poor resin swelling.- Deactivated coupling reagent.- Extend coupling time or double couple (repeat the coupling step).- Switch to a more powerful coupling reagent like HATU.<[7]br>- Ensure proper resin swelling before starting.- Use fresh, high-quality reagents.
Low Cleavage Yield - Incomplete cleavage from the resin.- Product precipitation/adsorption during workup.- Extend cleavage time or use a stronger acid cocktail.- Ensure the product is soluble in the cleavage mixture.- Minimize transfer steps; rinse all glassware.
Boc Deprotection Issues - Incomplete deprotection.- Side reactions from scavengers.- Increase TFA concentration or deprotection time.- Ensure appropriate scavengers are used for other protecting groups present.
Presence of Deletion Products - Incomplete coupling in a previous cycle.- Incomplete deprotection.- Implement a capping step (e.g., with acetic anhydride) after coupling to block unreacted amines.- Confirm complete coupling/deprotection at every step.

References

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  • Pascale, F., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco. [Link]

  • Schoenfeld, R. C., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. [Link]

  • Ye, N., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc. [Link]

  • Lee, J., et al. (2022). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules. [Link]

  • MySkinRecipes. 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid. MySkinRecipes. [Link]

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  • Kathuria, S., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. [Link]

  • ChemBK. 2-tert-Butoxycarbonylamino-thiazole-5-carboxylic acid. ChemBK. [Link]

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  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Lee, J., et al. (2022). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Naskar, D. (2004). Solid-phase synthesis of tetrasubstituted 2-imino-1,3-thiazolines using a functionalizing cleavage strategy. Journal of Combinatorial Chemistry. [Link]

  • Liljeblad, A., & Kanerva, L. T. (2001). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Tetrahedron: Asymmetry. [Link]

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Application Notes and Protocols for Amide Coupling of 5-(Boc-amino)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminothiazole-2-carboxamide Scaffold

The thiazole ring is a privileged heterocyclic motif frequently incorporated into the core structures of numerous natural products and synthetic pharmaceuticals.[1][2] Its presence is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] Specifically, the 5-aminothiazole-2-carboxamide substructure is a key pharmacophore in various targeted therapies, including potent kinase inhibitors like Dasatinib, an anti-cancer drug.[3] The Boc-protected building block, 5-(Boc-amino)thiazole-2-carboxylic acid, is therefore a critical starting material for the synthesis of compound libraries aimed at discovering novel therapeutics in oncology, immunology, and beyond.[4][5]

This guide provides a detailed technical overview and actionable protocols for the efficient amide coupling of 5-(Boc-amino)thiazole-2-carboxylic acid with primary and secondary amines. As a Senior Application Scientist, the following content is grounded in established chemical principles and addresses the specific challenges associated with this particular heterocyclic carboxylic acid.

Scientific Foundation: Navigating the Challenges of Coupling an Electron-Deficient Heterocycle

The successful formation of an amide bond hinges on the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[6][7] While numerous coupling reagents are available, the unique electronic properties of 5-(Boc-amino)thiazole-2-carboxylic acid present specific challenges that must be addressed for optimal reaction outcomes.

The thiazole ring is inherently electron-deficient, which can decrease the nucleophilicity of the carboxylate and potentially slow down the activation step.[8] Furthermore, coupling this substrate with sterically hindered or electronically deactivated (electron-poor) amines can be particularly sluggish, often leading to low yields with standard protocols.[8][9][10] Therefore, the choice of coupling reagent, base, and reaction conditions is paramount to overcoming these hurdles.

The general mechanism for amide bond formation, mediated by a coupling reagent, involves two principal stages: activation of the carboxylic acid and the subsequent acylation of the amine.[7] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives act as acyl transfer agents, forming activated esters that are more reactive than the initial activated species and also serve to suppress potential side reactions and racemization.[11]

Recommended Coupling Protocols

Based on extensive literature precedent for challenging amide couplings, two primary protocols are recommended. Protocol 1 utilizes the widely adopted and highly efficient uronium salt HATU, suitable for a broad range of amines. Protocol 2 employs the classic carbodiimide EDC in conjunction with HOBt, offering a cost-effective and reliable alternative.

Protocol 1: High-Efficiency Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for difficult substrates, due to the formation of a highly reactive HOAt ester intermediate.[7][12]

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Boc-amino)thiazole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add HATU (1.1–1.2 eq) to the solution, followed by a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15–30 minutes. This pre-activation step is crucial for forming the active HOAt ester before the amine is introduced.[13][14]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2–16 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic phase sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.

Diagram of the HATU-mediated coupling workflow:

HATU_Workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Acid 5-(Boc-amino)thiazole- 2-carboxylic acid (1.0 eq) Solvent Anhydrous DMF Acid->Solvent Dissolve HATU HATU (1.1 eq) Solvent->HATU DIPEA DIPEA (2.0 eq) HATU->DIPEA Preactivation Stir 15-30 min (Pre-activation) DIPEA->Preactivation Amine Amine (1.1 eq) Preactivation->Amine Reaction Stir 2-16 h at RT Amine->Reaction Workup Aqueous Work-up Reaction->Workup Purify Column Chromatography Workup->Purify

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates amide bond formation with byproducts that are easily removed during aqueous work-up.[9][15] The addition of HOBt is critical for improving reaction rates and minimizing side reactions.[16]

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, combine 5-(Boc-amino)thiazole-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Base Addition: If the amine starting material is a salt (e.g., hydrochloride), add a tertiary base like DIPEA or triethylamine (Et₃N) (2.0-3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Diagram of the EDC/HOBt-mediated coupling workflow:

EDC_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid Thiazole Acid (1.0 eq) Solvent Anhydrous DMF Acid->Solvent Dissolve Amine Amine (1.1 eq) Amine->Solvent Dissolve HOBt HOBt (1.2 eq) HOBt->Solvent Dissolve Cooling Cool to 0 °C Solvent->Cooling EDC Add EDC.HCl (1.2 eq) Cooling->EDC Reaction Stir 12-24 h (Warm to RT) EDC->Reaction Workup Aqueous Work-up Reaction->Workup Purify Column Chromatography Workup->Purify

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Data Summary and Comparison

The selection of a coupling protocol often depends on the specific amine substrate, cost considerations, and desired reaction efficiency. The following table summarizes typical reaction parameters.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC.HCl
Additive Included (HOAt)HOBt
Base DIPEA or similarDIPEA or Et₃N (if needed)
Solvent Anhydrous DMF, DCMAnhydrous DMF
Temperature Room Temperature0 °C to Room Temperature
Typical Time 2–16 hours12–24 hours
Relative Cost HigherLower
Efficiency Very High, good for hindered aminesGood to High, widely applicable
Byproduct Removal Aqueous washAqueous wash (water-soluble urea)

Troubleshooting and Advanced Considerations

  • Low Yields with Hindered Amines: If both protocols provide unsatisfactory yields with particularly challenging (sterically bulky or electron-deficient) amines, an alternative strategy is warranted.[8][10] Converting the carboxylic acid to a more reactive acyl fluoride using reagents like XtalFluor-E or Deoxo-Fluor, followed by reaction with the amine at elevated temperatures, has proven effective for such cases.[8][10][17]

  • Anhydrous Conditions: The presence of water can hydrolyze activated intermediates and reduce yields. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Order of Addition: For uronium salt reagents like HATU, pre-activation of the carboxylic acid before adding the amine is critical to prevent the reagent from reacting with the amine, which forms an undesired guanidinium byproduct.[14]

  • Monitoring: Always monitor the reaction to completion. Extended reaction times can sometimes lead to the degradation of starting materials or products.

By carefully selecting the appropriate coupling conditions and understanding the chemical principles involved, researchers can efficiently synthesize a diverse range of 5-(Boc-amino)thiazole-2-carboxamides for downstream applications in drug discovery and development.

References

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Applications of 2-N-Boc-amino-thiazole-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3][4] This guide focuses on a particularly valuable derivative, 2-N-Boc-amino-thiazole-5-carboxylic acid , a versatile building block that has proven instrumental in the synthesis of targeted therapeutics, most notably in the realm of kinase inhibitors. We will explore the strategic importance of this reagent, provide detailed protocols for its application, and illustrate its central role in the drug discovery workflow, from initial library synthesis to the development of potent clinical candidates like Dasatinib.

The Strategic Importance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key pharmacophore in numerous approved drugs and clinical candidates.[3][5] The 2-aminothiazole substitution pattern is particularly significant, offering a unique combination of electronic properties and hydrogen bonding capabilities that facilitate high-affinity interactions with various biological targets. This scaffold is a component of drugs with antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties.[2][4]

The subject of this guide, 2-N-Boc-amino-thiazole-5-carboxylic acid, is a pre-functionalized and selectively protected version of this core. Its utility stems from two key features:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the 2-amino function serves as a robust yet readily cleavable protecting group. This allows chemists to perform selective reactions on the carboxylic acid at the 5-position without interference from the nucleophilic amino group.

  • The Carboxylic Acid Handle: The carboxylic acid at the 5-position is a versatile functional group, primarily used for the formation of amide bonds. This enables the systematic introduction of a wide range of substituents, which is fundamental for conducting Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[6][7]

A prime example of its application is in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[6][7] The core of Dasatinib is a 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a structure efficiently assembled using 2-N-Boc-amino-thiazole-5-carboxylic acid as a key intermediate.[1][6]

Core Synthetic Applications & Protocols

The primary application of 2-N-Boc-amino-thiazole-5-carboxylic acid is as a precursor for the synthesis of 2-aminothiazole-5-carboxamides. The general workflow involves three key steps: amide coupling, Boc deprotection, and subsequent functionalization of the now-free 2-amino group.

Workflow Overview

The following diagram illustrates the typical synthetic sequence where this building block is employed.

G A 2-N-Boc-amino-thiazole- 5-carboxylic acid C Amide Coupling (e.g., EDC, HOBt) A->C B Amine (R-NH2) B->C D N-Boc Protected Amide Intermediate C->D Formation of Amide Bond E Boc Deprotection (e.g., TFA, HCl) D->E Acidic Conditions F 2-Amino-thiazole- 5-carboxamide E->F Unveiling the 2-Amino Group G Further Functionalization (e.g., Coupling with Pyrimidines) F->G H Final Drug Candidate (e.g., Dasatinib) G->H Final Assembly G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Assembly mol1 2-N-Boc-amino-thiazole- 5-carboxylic acid reagents1 EDC, HOBt, DIPEA DMF, rt mol1->reagents1 mol2 2-chloro-6-methylaniline mol2->reagents1 product1 N-Boc-Protected Dasatinib Core reagents1->product1 reagents2 TFA, DCM product1->reagents2 product2 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide reagents2->product2 reagents3 Base (e.g., NaH) THF product2->reagents3 product3 Dasatinib mol3 Substituted Pyrimidine mol3->reagents3 reagents3->product3

Sources

Application Note & Protocols: Strategic Synthesis of Bioactive Heterocycles from 5-(Boc-amino)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Thiazole Nucleus as a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal component for designing molecules that interact with biological targets. Thiazole-containing compounds are found in FDA-approved drugs with applications ranging from anticancer agents like Dasatinib to antiretrovirals such as Ritonavir.[1][3][4][5]

This guide focuses on a particularly versatile starting material: 5-(Boc-amino)thiazole-2-carboxylic acid . This building block offers two orthogonal synthetic handles: the sterically accessible carboxylic acid at the 2-position for primary diversification and the Boc-protected amine at the 5-position, which can be unmasked for subsequent cyclization or derivatization. This strategic arrangement allows for the systematic construction of complex, bioactive heterocyclic systems, most notably potent protein kinase inhibitors.[4][6][7]

The Core Challenge: Amide Bond Formation with an Electron-Deficient Heterocycle

The most direct path to diversifying the 5-(Boc-amino)thiazole-2-carboxylic acid scaffold is through amide bond formation. However, this is not always a trivial transformation. Researchers often encounter significant hurdles, leading to low yields or complete reaction failure.

Causality Behind the Challenge:

  • Electronic Effects: The thiazole ring is inherently electron-withdrawing. This property reduces the electron density of the carboxylic acid, making it less reactive towards nucleophilic attack by an amine.[8]

  • Steric Hindrance: When coupling with sterically demanding amines, such as ortho-substituted anilines (common in kinase inhibitors), the physical bulk around the reacting centers creates a high activation energy barrier.[8][9]

Standard peptide coupling reagents like HATU/DIPEA or EDC/HOBt, while effective for many substrates, often prove insufficient to overcome this combined electronic deactivation and steric challenge.[8][9][10] Prolonged reaction times over several days may be required, with still unsatisfactory results.[9]

Recommended Synthetic Workflow: A Robust Two-Stage Approach

To reliably synthesize a diverse library of derivatives, we advocate a robust workflow that first builds the core amide framework and then leverages the 5-amino position for cyclization into more complex heterocycles.

G cluster_0 Stage 1: Core Diversification cluster_1 Stage 2: Complexity Generation A 5-(Boc-amino)thiazole- 2-carboxylic Acid C Amide Coupling via Acyl Fluoride Intermediate A->C B Amine Component (R-NH2) B->C D Diversified Thiazole Amide (Boc Protected) C->D E Boc Deprotection (TFA/DCM) D->E F 5-Aminothiazole Intermediate E->F G Intramolecular Cyclization or Further Derivatization F->G H Bioactive Fused Heterocycle (e.g., Thiazolopyrimidine) G->H

Caption: General workflow for synthesizing complex heterocycles.

Protocol 1: High-Efficiency Amide Coupling via an Acyl Fluoride Intermediate

To bypass the limitations of standard coupling agents, we recommend the in situ formation of a more reactive acyl fluoride. Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH efficiently convert the carboxylic acid to its acyl fluoride, which readily reacts with even hindered or electron-deficient amines at elevated temperatures.[9]

Materials:

  • 5-(Boc-amino)thiazole-2-carboxylic acid

  • Amine of interest (e.g., 2-chloro-6-methylaniline)

  • BTFFH or TFFH

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 5-(Boc-amino)thiazole-2-carboxylic acid (1.0 eq).

  • Add anhydrous MeCN (or DCM) to create a ~0.1 M solution.

  • Add BTFFH (1.2 eq) followed by DIPEA (3.0 eq).

    • Scientist's Note: DIPEA acts as a base to neutralize the HF generated during the reaction. Anhydrous conditions are critical to prevent hydrolysis of the acyl fluoride intermediate.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

    • Scientist's Note: The elevated temperature is crucial for overcoming the activation energy barrier, especially with hindered amines. The reaction is typically complete within 2-12 hours.[9]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired amide.

Data Presentation: Representative Amide Coupling Yields

EntryAmine ComponentCoupling MethodYield (%)Rationale for Selection
1AnilineAcyl Fluoride / 60°C~85%Simple aromatic amine benchmark.
22-Chloro-6-methylanilineAcyl Fluoride / 80°C~70%Sterically hindered, relevant for kinase inhibitors.[11]
34-MethoxyanilineAcyl Fluoride / 60°C~90%Electron-rich, highly reactive amine.
44-NitroanilineAcyl Fluoride / 80°C~65%Electron-deficient, less nucleophilic amine.
52-Chloro-6-methylanilineHATU / DIPEA / 4 days<20%Demonstrates failure of standard methods.[9]
Protocol 2: Boc-Group Deprotection

This standard protocol unmasks the 5-amino group, making it available for subsequent reactions.

Materials:

  • Boc-protected thiazole amide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amide in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 20-30% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Re-dissolve the residue in an organic solvent and wash with saturated NaHCO₃ to neutralize residual acid.

  • Dry the organic layer, filter, and concentrate to yield the free amine, which is often used in the next step without further purification.

Application Focus: Synthesis of Thiazole-Based Kinase Inhibitors

The 2,5-disubstituted thiazole amide scaffold is a highly effective pharmacophore for targeting the ATP-binding site of protein kinases.[6][12] The thiazole nitrogen and the amide backbone often form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[6]

G cluster_0 Kinase Hinge Region cluster_1 Thiazole Inhibitor hinge Backbone N-H ... O=C Backbone C=O ... H-N inhibitor Thiazole-N ... H-N (Hinge) Amide-NH ... O=C (Hinge) inhibitor->hinge Key H-Bonds R1 R1 Group (targets solvent front) Thiazole Thiazole Scaffold R1->Thiazole Amide Amide Linker Thiazole->Amide R2 R2 Group (targets hydrophobic pocket) Amide->R2

Caption: Thiazole scaffold as a kinase hinge-binder.

Protocol 3: Synthesis of a Thiazolo[5,4-d]pyrimidine Kinase Scaffold

This protocol demonstrates a cyclization reaction using the unmasked 5-amino group to form a fused, bicyclic heterocycle, a common core in many kinase inhibitors.

Materials:

  • 5-amino-N-aryl-thiazole-2-carboxamide (from Protocol 2)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium chloride (NH₄Cl)

  • Ethanol or Acetic Acid

Procedure:

  • To the crude 5-aminothiazole from Protocol 2 (1.0 eq), add DMF-DMA (3.0 eq).

  • Heat the mixture to 100-120 °C for 2-4 hours. This step forms an intermediate formamidine. Monitor by LC-MS.

  • Cool the reaction and remove excess DMF-DMA under high vacuum.

  • To the crude formamidine intermediate, add a solvent such as ethanol or acetic acid.

  • Add a source of ammonia, such as ammonium chloride (NH₄Cl, 5.0 eq).

  • Heat the reaction to reflux (80-120 °C) for 12-24 hours. The formamidine cyclizes with ammonia to form the pyrimidine ring.

  • Monitor the reaction by LC-MS for the formation of the fused product.

  • Upon completion, cool the reaction, neutralize if necessary, and perform an aqueous workup.

  • Purify the final thiazolo[5,4-d]pyrimidine product by column chromatography or recrystallization.

Data Presentation: Biological Activity of Representative Thiazole Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Citation
Thiazole Carboxamidec-Met10 - 50[6]
Thiazole-PyrrolotriazinonePI3K50 - 200[4]
Thieno-thiazole-PyrazolineEGFR, VEGFR-2100 - 500[12]
Aminothiazole DerivativeAurora A79[7]

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. J Enzyme Inhib Med Chem. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. National Institutes of Health (PMC). [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (PMC). [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Thiazole Containing Heterocycles with Antimalarial Activity. Bentham Science. [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Bentham Science. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. [Link]

  • Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). [Link]

Sources

Application Note: Strategic Derivatization of 5-(Boc-amino)thiazole-2-carboxylic acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of 5-(tert-butoxycarbonyl-amino)thiazole-2-carboxylic acid, a key heterocyclic scaffold in modern medicinal chemistry. We will explore detailed protocols for the targeted modification of the carboxylic acid moiety through amide bond formation and esterification. The rationale behind these derivatization strategies in the context of Structure-Activity Relationship (SAR) studies will be thoroughly discussed, aiming to furnish researchers in drug discovery and development with the necessary tools to systematically probe the chemical space around this privileged core. This guide emphasizes experimental robustness, providing insights into reaction optimization, troubleshooting, and characterization of the resulting derivatives.

Introduction: The Thiazole Scaffold and the Imperative of SAR

The thiazole ring is a prominent heterocyclic motif found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4] 5-(Boc-amino)thiazole-2-carboxylic acid, in particular, serves as a versatile building block, presenting two key functional handles for chemical modification: a Boc-protected amine at the 5-position and a carboxylic acid at the 2-position.

Structure-Activity Relationship (SAR) studies are fundamental to the iterative process of lead optimization in drug discovery.[5][6][7] By systematically modifying a lead compound's structure and assessing the impact on its biological activity, researchers can identify key pharmacophoric elements and refine the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.[5] This application note focuses on the derivatization of the carboxylic acid group of 5-(Boc-amino)thiazole-2-carboxylic acid, a common strategy to modulate interactions with biological targets and improve drug-like properties.[5][8]

The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is crucial for this strategy. It effectively masks the nucleophilic amine, preventing self-condensation and other side reactions, thereby enabling selective derivatization of the carboxylic acid.[9][10][11] The Boc group is renowned for its stability under a range of reaction conditions and its facile removal under acidic conditions, making it an ideal choice for multi-step synthetic sequences.[10][12][13]

Strategic Derivatization of the Carboxylic Acid Moiety

The primary derivatization strategies for the carboxylic acid group of 5-(Boc-amino)thiazole-2-carboxylic acid in the context of SAR studies are amide bond formation and esterification. These modifications allow for a systematic exploration of how changes in hydrogen bonding capacity, lipophilicity, and steric bulk in this region of the molecule influence biological activity.

Amide Scaffolding: Probing Hydrogen Bond Interactions and Steric Space

The conversion of the carboxylic acid to a diverse library of amides is a powerful tactic to explore new hydrogen bond interactions within a target's binding pocket and to probe the effects of varying steric bulk.[5] The choice of the amine coupling partner is dictated by the specific SAR questions being addressed.

This protocol describes a general and robust method for the synthesis of amide derivatives using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • 5-(Boc-amino)thiazole-2-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification start Dissolve 5-(Boc-amino)thiazole-2-carboxylic acid in anhydrous DMF add_amine Add amine (1.1 eq) and DIPEA (2.5 eq) start->add_amine cool Cool to 0 °C add_amine->cool add_reagents Add HOBt (1.2 eq) and EDC (1.2 eq) cool->add_reagents react Stir at 0 °C for 30 min, then warm to RT and stir for 12-24h add_reagents->react monitor Monitor reaction by TLC or LC-MS react->monitor quench Quench with water monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by silica gel chromatography concentrate->purify Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Esterification Reaction cluster_workup Work-up and Purification start Dissolve 5-(Boc-amino)thiazole-2-carboxylic acid, alcohol, and DMAP in anhydrous DCM cool Cool to 0 °C start->cool add_dcc Add a solution of DCC in DCM dropwise cool->add_dcc react Stir at 0 °C for 30 min, then warm to RT and stir for 4-12h add_dcc->react monitor Monitor reaction by TLC react->monitor filter Filter to remove DCU precipitate monitor->filter Upon completion wash Wash filtrate with HCl, NaHCO₃, and Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by silica gel chromatography concentrate->purify

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Boc-amino)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Boc-amino)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve purity, and troubleshoot effectively.

Introduction

The synthesis of 5-(Boc-amino)thiazole-2-carboxylic acid is a crucial step in the development of various pharmaceutical compounds. The most common synthetic route involves the Boc-protection of ethyl 2-aminothiazole-5-carboxylate, followed by the hydrolysis of the ethyl ester. While seemingly straightforward, this process can present several challenges that may impact the final yield and purity. This guide provides in-depth, experience-based solutions to these common issues.

The general synthetic pathway is illustrated below:

Synthetic_Pathway cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Saponification Ethyl_2-aminothiazole-5-carboxylate Ethyl 2-aminothiazole-5-carboxylate Ethyl_5-(Boc-amino)thiazole-2-carboxylate Ethyl 5-(Boc-amino)thiazole-2-carboxylate Ethyl_2-aminothiazole-5-carboxylate->Ethyl_5-(Boc-amino)thiazole-2-carboxylate  Boc Protection   Boc_Anhydride Boc Anhydride (Boc)2O Triethylamine, Dioxane Final_Product 5-(Boc-amino)thiazole-2-carboxylic acid Ethyl_5-(Boc-amino)thiazole-2-carboxylate->Final_Product  Ester Hydrolysis   Hydrolysis Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O)

Caption: General two-step synthesis of 5-(Boc-amino)thiazole-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield in the Boc-Protection Step

  • Question: I am getting a low yield for the formation of ethyl 5-(Boc-amino)thiazole-2-carboxylate. What could be the cause?

  • Answer: Low yields in this step are often due to incomplete reaction or side product formation. Here are the primary causes and solutions:

    • Insufficient Base: Triethylamine (TEA) acts as a base to neutralize the acid formed during the reaction. If it is not present in a sufficient amount (at least 1.1 equivalents), the reaction mixture will become acidic, protonating the starting amine and hindering its nucleophilicity.

      • Solution: Ensure you are using at least 1.1 to 1.5 equivalents of TEA. It is also crucial that the TEA is pure and dry.

    • Reaction Time and Temperature: While the reaction is typically run at room temperature, a sluggish reaction might benefit from a slight increase in temperature or extended reaction time.[1]

      • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, you can gently warm the mixture to 30-40°C or increase the reaction time.

    • Moisture: Boc anhydride is sensitive to moisture. The presence of water will lead to its decomposition, reducing the amount available for the reaction.

      • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried.

Issue 2: Incomplete Hydrolysis of the Ethyl Ester

  • Question: My hydrolysis of ethyl 5-(Boc-amino)thiazole-2-carboxylate is incomplete, even after extended reaction times. How can I drive the reaction to completion?

  • Answer: The ester in this compound can be sterically hindered, making it resistant to saponification under standard conditions.[2][3] Here’s how to address this:

    • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of hindered esters due to the smaller size of the lithium cation, which can better coordinate with the carbonyl oxygen.[4]

    • Solvent System: Standard aqueous systems can sometimes be inefficient for this substrate. A non-aqueous or biphasic solvent system can enhance the rate of hydrolysis.[2][3][5] The use of "naked" hydroxide ions in a non-aqueous medium can significantly accelerate the reaction.[2][3]

      • Solution: Consider switching to a solvent system like a 1:9 mixture of Methanol/Dichloromethane with NaOH.[2][3] This has been shown to be effective for the hydrolysis of sterically hindered esters at room temperature.[2][3]

    • Temperature: While room temperature is preferred to avoid potential side reactions, a modest increase in temperature can improve the reaction rate.

      • Solution: If the reaction is sluggish at room temperature, try warming the mixture to 40-50°C and monitoring its progress by TLC.

Issue 3: Formation of Side Products During Hydrolysis

  • Question: I am observing unexpected impurities after the hydrolysis step. What are they, and how can I prevent their formation?

  • Answer: The primary side reaction of concern is the potential cleavage of the Boc protecting group under harsh basic conditions or during a prolonged reaction at elevated temperatures.

    • Cause: The Boc group is known to be labile to strong acids, but it can also be removed under certain basic conditions, especially with prolonged heating.[6][7]

    • Prevention:

      • Use Milder Conditions: Employ LiOH at room temperature or slightly above. Avoid prolonged heating at high temperatures.

      • Optimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately to avoid over-exposure to the basic medium.

      • Alternative Hydrolysis Methods: For particularly sensitive substrates, enzymatic hydrolysis can be a very mild and selective alternative.[8]

Troubleshooting_Hydrolysis Start Incomplete Hydrolysis? Check_Base Is LiOH being used? Start->Check_Base Yes Side_Products Side Products Observed? Start->Side_Products No Check_Solvent Consider non-aqueous solvent system (e.g., MeOH/DCM) Check_Base->Check_Solvent Yes Increase_Temp Increase temperature to 40-50°C Check_Base->Increase_Temp No, using NaOH/KOH Check_Solvent->Increase_Temp Monitor_TLC Monitor reaction closely by TLC Increase_Temp->Monitor_TLC Workup Proceed to work-up upon completion Monitor_TLC->Workup Milder_Conditions Use milder conditions (e.g., lower temp, shorter time) Side_Products->Milder_Conditions Yes Enzymatic_Hydrolysis Consider enzymatic hydrolysis Milder_Conditions->Enzymatic_Hydrolysis

Caption: A workflow for troubleshooting the hydrolysis step.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What is the best method?

  • Answer: The purification of 5-(Boc-amino)thiazole-2-carboxylic acid can be challenging due to its amphipathic nature.

    • Work-up Procedure:

      • After the hydrolysis is complete, cool the reaction mixture in an ice bath.

      • Carefully acidify the mixture with a dilute acid (e.g., 1N HCl or citric acid solution) to a pH of 3-4. The product should precipitate out of the solution.

      • Collect the solid by filtration and wash it with cold water to remove any inorganic salts.

    • Recrystallization: If the product is still impure, recrystallization can be effective.

      • Solvent Systems: Good solvent systems for recrystallization include mixtures of an alcohol (like methanol or ethanol) and water, or an ester (like ethyl acetate) and a non-polar solvent (like hexane).[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material for this synthesis?

    • A1: Ethyl 2-aminothiazole-5-carboxylate is a commercially available and commonly used starting material.[1][10] Its synthesis from ethyl 3-ethoxyacrylate and thiourea is also well-documented.[11]

  • Q2: Can I use a different protecting group for the amine?

    • A2: While the Boc group is widely used due to its stability in basic conditions and ease of removal under acidic conditions, other protecting groups like Fmoc could be used. However, Fmoc is base-labile, which would require a different synthetic strategy where the hydrolysis of the ester is performed under non-basic conditions, or the protecting group is removed before hydrolysis.

  • Q3: Are there any one-pot procedures available for this synthesis?

    • A3: While a direct one-pot synthesis of 5-(Boc-amino)thiazole-2-carboxylic acid is not commonly reported, there are one-pot methods to synthesize the 2-aminothiazole core.[12] However, the subsequent protection and hydrolysis steps are typically performed separately to ensure higher purity and yield.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(Boc-amino)thiazole-2-carboxylate

  • Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in 1,4-dioxane.

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl carbonate (Boc)₂O (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by TLC.[1]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Hydrolysis to 5-(Boc-amino)thiazole-2-carboxylic acid

Method A: Standard Aqueous Hydrolysis

  • Dissolve ethyl 5-(Boc-amino)thiazole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify with 1N HCl to pH 3-4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Method B: Mild Non-Aqueous Hydrolysis

  • Dissolve ethyl 5-(Boc-amino)thiazole-2-carboxylate (1.0 eq) in dichloromethane.

  • Prepare a 0.3 N solution of NaOH in methanol and add it to the dichloromethane solution to make a final solvent ratio of approximately 9:1 DCM:MeOH.[2][3]

  • Stir the mixture at room temperature. A precipitate of the sodium salt should form.[2][3]

  • Monitor the reaction by TLC.

  • After completion, filter the salt or carefully add water to dissolve it, then proceed with acidic work-up as described in Method A.

Data Presentation: Comparison of Hydrolysis Conditions

MethodBaseSolvent SystemTemperatureTypical Reaction TimeYieldNotes
Standard AqueousLiOH·H₂OTHF/H₂ORoom Temp.12-24 hGood to ExcellentMay be slow for hindered esters.
Standard AqueousNaOHEtOH/H₂OReflux4-8 hModerate to GoodRisk of Boc deprotection.
Mild Non-AqueousNaOHMeOH/CH₂Cl₂Room Temp.1-4 hExcellentFaster for hindered esters; minimizes side reactions.[2][3]

References

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (URL: [Link])

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O - AmeliCA. (URL: [Link])

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
  • (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchGate. (URL: [Link])

  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (URL: [Link])

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures - Scite.ai. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (URL: [Link])

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central. (URL: [Link])

  • Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC - PubMed Central. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

  • An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. (URL: [Link])

  • PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 - EPO. (URL: [Link])

  • One pot synthesis and reactions of novel 5-amino[2][5] thiazolo [3, 2-b][5][6][13] triazoles. (URL: [Link])

  • Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC - NIH. (URL: [Link])

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. - Sciforum. (URL: [Link])

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])

  • US8242270B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google P
  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google P
  • Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 - PubMed. (URL: [Link])

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Technical Support Center: Troubleshooting Side Products in 5-(Boc-amino)thiazole-2-carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(Boc-amino)thiazole-2-carboxylic acid. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of its amide coupling reactions and minimize the formation of common side products.

The 5-aminothiazole scaffold is a privileged structure in medicinal chemistry, but its unique electronic and steric properties can present challenges during amide bond formation. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish with low conversion to the desired amide, even with standard coupling agents. What are the primary causes?

A1: Root Cause Analysis

Low reactivity in this system often stems from a combination of electronic and steric factors.

  • Electronic Deactivation: The thiazole ring is electron-deficient, which withdraws electron density from the carboxylic acid at the 2-position. This can make the carboxylate less nucleophilic towards the coupling reagent during the initial activation step.

  • Incomplete Carboxylic Acid Activation: Standard coupling conditions may not be sufficient to fully and rapidly activate the thiazole carboxylic acid, leading to a stalled reaction.[1] The unactivated acid remains in the reaction mixture, contributing to low yields.

  • Steric Hindrance: The Boc-amino group at the 5-position, while not directly adjacent to the carboxyl group, can influence the conformation of the molecule and present steric challenges, particularly when coupling with bulky amines.[2]

Troubleshooting & Optimization Strategy:

  • Choice of Coupling Reagent: Switch to a more potent activating reagent. Aminium/uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than carbodiimides for challenging couplings because they form highly reactive OAt-active esters.[3][4][5]

  • Pre-activation: A critical step is to "pre-activate" the carboxylic acid before introducing the amine.[6] This involves stirring the 5-(Boc-amino)thiazole-2-carboxylic acid with the coupling reagent and a base for a short period (15-30 minutes). This ensures the active ester is fully formed, maximizing its availability for reaction with the amine.

  • Solvent and Base Selection: Use a polar aprotic solvent like DMF or NMP to ensure all components remain dissolved.[7] A non-nucleophilic hindered base such as DIPEA (N,N-Diisopropylethylamine) is preferred to deprotonate the carboxylic acid without competing as a nucleophile.[1][7]

Q2: I'm using a carbodiimide like EDC and observing a significant amount of a white, often insoluble, precipitate that isn't my product. What is this byproduct?

A2: Identification and Mitigation of N-Acylurea

This common byproduct is an N-acylurea . It forms when the O-acylisourea intermediate, the initial activated species in carbodiimide couplings, undergoes an intramolecular O-to-N acyl transfer. This rearrangement is irreversible and forms a stable urea derivative that is no longer reactive towards your amine.[7] This side reaction is particularly problematic when the amine nucleophile is weak or sterically hindered, as the O-acylisourea has more time to rearrange.[8]

dot

Troubleshooting_Workflow Start Problem Observed: Guanidinylation Side Product Check_Order Check Order of Addition Start->Check_Order Check_Stoich Check Reagent Stoichiometry Check_Order->Check_Stoich No, Pre-activation was used Implement_Preactivation Implement Pre-activation Protocol: 1. Acid + HATU + Base 2. Stir 15 min 3. Add Amine Check_Order->Implement_Preactivation Amine added with HATU? Yes Adjust_Equiv Adjust HATU to 1.0-1.1 eq. Adjust DIPEA to 2-3 eq. Check_Stoich->Adjust_Equiv Excess HATU used? Yes Success Problem Resolved Check_Stoich->Success No, Stoichiometry is correct Implement_Preactivation->Success Adjust_Equiv->Success

Caption: Troubleshooting workflow for guanidinylation.

Q4: My amine coupling partner has a chiral center. How can I minimize the risk of epimerization during the coupling reaction?

A4: Strategies for Suppressing Epimerization

Epimerization is the loss of stereochemical integrity at a chiral center, most commonly the α-carbon of an amino acid. The risk is highest when activating an N-protected amino acid or a peptide fragment. [9]The mechanism often proceeds through the formation of a planar oxazol-5(4H)-one intermediate, which can be re-protonated from either face, leading to a mixture of epimers. [9][10] Factors Increasing Epimerization Risk:

  • Coupling Reagent: Carbodiimides (DCC, EDC) without additives are known to cause higher levels of epimerization. [11]* Base: Stronger or nucleophilic bases can promote the formation of the oxazolone intermediate.

  • Temperature: Higher temperatures accelerate the rate of epimerization.

Additive/ConditionRelative Epimerization RiskRationale
None (e.g., EDC only) HighO-acylisourea intermediate is long-lived, allowing time for oxazolone formation. [11]
+ HOBt LowForms OBt active ester, which is less prone to cyclizing into the oxazolone. [3][7]
+ HOAt / OxymaPure® Very LowThe corresponding active esters are highly reactive, leading to faster coupling and less time for epimerization. [11]
High Temperature (>40 °C) HighProvides the activation energy needed for oxazolone formation.
Low Temperature (0 °C) LowSlows down the rate of epimerization relative to the desired amidation. [11]

Troubleshooting & Optimization Strategy:

  • Always Use Additives: When using carbodiimides, always include an epimerization-suppressing additive like HOBt or HOAt. [1]2. Choose the Right Reagent: Uronium/aminium reagents like HATU and HCTU, which are based on HOAt and 6-Cl-HOBt respectively, are generally excellent choices for minimizing epimerization due to their high reactivity. [3][5]3. Base Selection: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid tertiary amines like triethylamine (TEA) if epimerization is a major concern.

  • Temperature Control: Start the reaction at 0 °C and let it warm to room temperature. Avoid heating the reaction unless absolutely necessary for conversion. [7]

Validated Experimental Protocols
Protocol 1: General Procedure for High-Yield Coupling using HATU (Pre-activation)

This protocol is recommended for most applications to maximize yield and minimize side reactions like guanidinylation.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(Boc-amino)thiazole-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color.

  • Amine Addition: Add the amine partner (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Optimized Procedure for EDC/HOBt Coupling

This protocol is a cost-effective alternative to HATU and is designed to minimize N-acylurea formation.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the 5-(Boc-amino)thiazole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Add anhydrous DMF and cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Base Addition: If your amine is provided as a salt (e.g., HCl salt), add DIPEA (1.0 eq per HCl salt plus 1.0-2.0 additional eq). Add the base dropwise.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Follow steps 7 and 8 from Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes. [3]

References
  • Al-Obeidi, F. et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Benoiton, N. L. (1996). Epimerization of Peptide. Waseda University. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Al-Obeidi, F. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2024). HATU coupling - what's the best order?. r/Chempros. Available at: [Link]

  • Ishihara, K. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. Available at: [Link]

  • Wang, L. et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • A. A. D'Antonino, et al. (2020). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • Chen, Y. et al. (2007). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

  • Albericio, F. et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Reddit User Discussion. (2022). amide coupling help. r/Chempros. Available at: [Link]

  • Reddit User Discussion. (2025). Side reactions with HBTU amide coupling?. r/Chempros. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

Sources

Technical Support Center: Purification of 5-(Boc-amino)thiazole-2-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(Boc-amino)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the recrystallization of this important chemical intermediate. Our goal is to equip you with the scientific principles and practical knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction to the Purification Challenge

5-(Boc-amino)thiazole-2-carboxylic acid is a key building block in medicinal chemistry. Achieving high purity is critical for its successful application in subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredients. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. However, its success is highly dependent on a number of factors, including the choice of solvent, the nature of the impurities, and the precise experimental conditions. This guide will walk you through the intricacies of developing a robust recrystallization protocol for this specific molecule.

Part 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the recrystallization of 5-(Boc-amino)thiazole-2-carboxylic acid.

Question 1: My compound "oils out" during cooling and does not form crystals. What should I do?

Answer:

"Oiling out," the separation of the solute as a liquid instead of a solid, is a common problem in recrystallization. It often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present, which can depress the melting point. For a related compound, 2-(N-Boc)-aminothiazole-5-carboxylic acid, a melting point of 220-222 °C has been reported, suggesting that 5-(Boc-amino)thiazole-2-carboxylic acid is also likely a high-melting solid. Therefore, oiling out in this case is more likely due to solvent choice or impurities.

Here are several strategies to address this issue:

  • Re-dissolve and Add More "Good" Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of the solvent in which the compound is more soluble to decrease the overall supersaturation. Allow the solution to cool slowly.

  • Lower the Initial Cooling Temperature: Instead of placing the hot flask directly on a cold surface, allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth or paper towels. This gradual temperature change can favor crystal nucleation over oil formation. Once at room temperature, cooling can be continued in an ice bath.

  • Change the Solvent System: The initial choice of solvent may be inappropriate. If oiling persists, a different solvent or a solvent mixture should be employed. A good starting point for aminothiazole derivatives can be mixtures of polar and non-polar solvents, such as tetrahydrofuran (THF) with hexane, or methanol with water.[1]

  • Utilize a Seed Crystal: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass, which can serve as nucleation sites for crystal growth.

Question 2: I have a very low yield of crystals after recrystallization. What are the likely causes and how can I improve it?

Answer:

A low recovery of your purified compound can be frustrating. Several factors can contribute to a poor yield:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Remember the principle of recrystallization: the compound should be soluble in the hot solvent but sparingly soluble in the cold solvent. Using the minimum amount of hot solvent necessary to fully dissolve the compound is key.

  • Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, a hot filtration step is necessary. If the solution cools too much during this step, your product will crystallize along with the impurities on the filter paper, leading to significant loss. To prevent this, use a pre-heated funnel and flask, and perform the filtration as quickly as possible.

  • Incomplete Crystallization: It's possible that not all of the dissolved compound has crystallized out of the solution upon cooling. Ensure you have allowed sufficient time for crystallization and that the solution has been cooled to a low enough temperature (e.g., in an ice bath).

  • Washing with the Wrong Solvent or Too Much Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using a warm solvent or an excessive amount of cold solvent will redissolve some of your product.

To improve your yield, you can try to recover a "second crop" of crystals by partially evaporating the solvent from the mother liquor (the solution left after filtering the first crop of crystals) and re-cooling. However, be aware that the second crop may be less pure than the first.

Question 3: My recrystallized product is still impure. How can I improve the purity?

Answer:

If your recrystallized product does not meet the desired purity standards, as determined by analytical methods like HPLC or NMR, consider the following:

  • Inappropriate Solvent Choice: The chosen solvent may not be effective at leaving the specific impurities in the solution. A good recrystallization solvent should dissolve the desired compound well at high temperatures, while the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). You may need to screen several solvents or solvent mixtures to find the optimal one.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Slower cooling generally leads to the formation of larger, purer crystals.

  • Co-crystallization of Impurities: If an impurity has a very similar structure and polarity to your target compound, it may co-crystallize. In such cases, a second recrystallization may be necessary, or an alternative purification technique like column chromatography might be more effective.

  • Incomplete Removal of Colored Impurities: If your product has a persistent color, treatment with activated charcoal in the hot solution before filtration can help adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 5-(Boc-amino)thiazole-2-carboxylic acid?

A1: The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature or below.

  • It should not react with the compound.

  • It should be volatile enough to be easily removed from the crystals after filtration.

  • The boiling point of the solvent should ideally be lower than the melting point of the compound to prevent oiling out.

A systematic approach to solvent selection involves small-scale solubility tests. Place a small amount of your crude compound in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. Good candidates will show poor solubility in the cold and complete dissolution upon heating.

Based on the structure of 5-(Boc-amino)thiazole-2-carboxylic acid (a polar molecule with hydrogen bonding capabilities), polar protic solvents like methanol, ethanol, or water, and polar aprotic solvents like acetone, ethyl acetate, and THF are good starting points to test. Solvent mixtures, such as methanol/water or THF/hexane, can also be very effective.[1]

Q2: What are the potential impurities I should be aware of when purifying 5-(Boc-amino)thiazole-2-carboxylic acid?

A2: The impurities present in your crude product will depend on the synthetic route used. However, some common impurities associated with the synthesis of Boc-protected aminothiazoles include:

  • Unreacted Starting Materials: Such as 5-aminothiazole-2-carboxylic acid or di-tert-butyl dicarbonate (Boc anhydride).

  • Byproducts of the Boc-protection reaction: These can include di-Boc protected species or byproducts from the breakdown of Boc anhydride.

  • Side-products from the thiazole ring synthesis: Depending on the specific precursors, various side-products can be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as any catalysts or bases, may be present.

Q3: How can I assess the purity of my recrystallized 5-(Boc-amino)thiazole-2-carboxylic acid?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase HPLC method with UV detection would be suitable for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify any impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess purity. A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.

Part 3: Experimental Protocols & Data

Protocol 1: General Recrystallization Procedure

This protocol provides a general workflow for the recrystallization of 5-(Boc-amino)thiazole-2-carboxylic acid. The choice of solvent and specific volumes will need to be optimized based on small-scale solubility tests.

Materials:

  • Crude 5-(Boc-amino)thiazole-2-carboxylic acid

  • Recrystallization solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture like THF/hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter funnel and filter paper

  • Buchner funnel and filter flask for vacuum filtration

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, you can place the flask on an insulating surface. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Table 1: Potential Recrystallization Solvents and Their Properties
SolventBoiling Point (°C)PolarityComments
Methanol65Polar ProticGood for many polar organic compounds. Can be used in combination with water.
Ethanol78Polar ProticSimilar to methanol, but less volatile.
Ethyl Acetate77Polar AproticA versatile solvent for a range of polarities.
Tetrahydrofuran (THF)66Polar AproticA good solvent for many organic compounds. Often used in a mixture with a non-polar solvent like hexane.[1]
Acetone56Polar AproticA strong, polar solvent. Its low boiling point makes it easy to remove.
Water100Polar ProticThe compound may have some solubility in hot water due to the carboxylic acid and amide groups. Often used in combination with a miscible organic solvent.[1]
Hexane69Non-polarLikely to be a poor solvent on its own, but can be used as an anti-solvent in a solvent mixture to induce crystallization.[1]

Part 4: Visualizations

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Insoluble impurities? Cooling Slow Cooling Dissolve->Cooling No insoluble impurities Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: A general workflow for the purification of a solid compound by recrystallization.

Diagram 2: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting cluster_solutions Potential Solutions Start Compound 'Oils Out' During Cooling Reheat_Add_Solvent Reheat to Dissolve Oil, Add More 'Good' Solvent Start->Reheat_Add_Solvent Slow_Cooling Allow for Slower Cooling Rate Start->Slow_Cooling Change_Solvent Select a Different Solvent or Solvent Mixture Start->Change_Solvent Seed_Crystal Introduce a Seed Crystal Start->Seed_Crystal Success Formation of Crystals Reheat_Add_Solvent->Success Slow_Cooling->Success Change_Solvent->Success Seed_Crystal->Success

Caption: A decision tree for troubleshooting the issue of a compound "oiling out" during recrystallization.

References

  • Google Patents. (2008).

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Avoiding racemization in 2-N-Boc-amino-thiazole-5-carboxylic acid reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-N-Boc-amino-thiazole-5-carboxylic acid

Welcome, Researcher.

You are working with 2-N-Boc-amino-thiazole-5-carboxylic acid, a valuable heterocyclic building block. However, you're concerned about maintaining its stereochemical integrity during coupling reactions. You've come to the right place. This guide is designed by application scientists to provide you with a deep understanding of the causes of racemization and to offer clear, actionable strategies to ensure your product is enantiomerically pure.

Part 1: The Core Problem - Why Does Racemization Occur?

Q: I know racemization is a risk, but what is the specific chemical mechanism I'm fighting against?

A: Excellent question. Understanding the mechanism is the first step to prevention. For N-protected amino acids, the primary pathway for racemization during carboxyl group activation is through the formation of a 5(4H)-oxazolone intermediate.[1][2]

Here is the process:

  • Activation: Your coupling reagent activates the carboxylic acid, making it highly reactive.

  • Oxazolone Formation: In the presence of a base, the oxygen of the Boc-carbonyl group can attack the activated carboxyl carbon, forming a cyclic oxazolone.

  • Enolization & Racemization: The α-proton on this oxazolone ring is now significantly more acidic. A base can easily abstract this proton, creating a planar, achiral enolate intermediate.[3]

  • Reprotonation: When this intermediate is reprotonated, it can happen from either face, leading to a mixture of L- and D-isomers—racemization.[1]

While urethane protecting groups like Boc are known to suppress racemization compared to acyl groups, the risk is not eliminated, especially with sensitive substrates or under non-optimal conditions.[1]

racemization_mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization (Base-Catalyzed) cluster_2 Step 3 & 4: Racemization A L-Amino Acid (Chiral) B Activated Intermediate A->B Coupling Reagent (e.g., DIC, HATU) C 5(4H)-Oxazolone B->C Base D Achiral Enolate (Planar Intermediate) C->D Proton Abstraction (Base) E Racemic Mixture (L- and D-isomers) D->E Reprotonation

Caption: Base-catalyzed racemization via the oxazolone pathway.

Part 2: Troubleshooting Guide - "My reaction resulted in a racemic mixture. What went wrong?"

Experiencing racemization can be frustrating. This section provides a logical workflow to diagnose the potential causes in your experimental setup.

troubleshooting_workflow start High Racemization Detected reagent Coupling Reagent & Additive Was a carbodiimide used without an additive? Was an onium salt known for high racemization used? start->reagent Step 1: Analyze Reagents base Base Selection Was a strong, non-hindered base used (e.g., DIPEA)? Was excess base used? reagent->base Step 2: Evaluate Base temp Temperature & Time Was the reaction run at elevated temperature? Was the activation time prolonged? base->temp Step 3: Check Conditions solvent Solvent Choice Was a highly polar, aprotic solvent used exclusively? temp->solvent Step 4: Review Solvent solution Implement Corrective Actions: 1. Select optimal reagent/additive. 2. Switch to a weaker/hindered base. 3. Lower reaction temperature. 4. Optimize solvent system. solvent->solution

Caption: A logical workflow for troubleshooting high racemization levels.

Q: Which coupling reagents and additives should I be using?

A: The selection of your coupling reagent and, critically, any additives, is the most important factor in preventing racemization.[4]

  • Carbodiimides (DCC, DIC, EDC): These are effective but notorious for causing racemization when used alone.[5][6] They form a highly reactive O-acylisourea intermediate that is very susceptible to oxazolone formation.

    • The Solution: Always use a carbodiimide in combination with a nucleophilic additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][4][7] These additives intercept the O-acylisourea to form a more stable active ester that is less prone to racemization while remaining reactive enough for amidation.[8][9] HOAt is often considered superior to the older additive 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[7][8]

  • Onium Salts (HBTU, HATU, PyBOP, COMU): These reagents (aminium/uronium or phosphonium salts) come "pre-packaged" with an HOBt or HOAt moiety.

    • Guidance: HATU and COMU are generally considered safer choices for sensitive couplings than their HOBt-based counterparts (HBTU, PyBOP).[10][11] They directly form the less racemization-prone HOAt active esters.[8]

Reagent Class Examples Racemization Risk Recommendation for 2-N-Boc-amino-thiazole-5-carboxylic acid
Carbodiimides DIC, EDCHigh (if used alone) Excellent, but ONLY with an additive. Use 1.05 eq. DIC with 1.1 eq. HOAt or OxymaPure.[1][5]
Onium Salts (Uronium/Aminium) HBTU, HATU, COMULow to Moderate Good. HATU or COMU are preferred over HBTU for minimizing racemization risk.[4][10]
Onium Salts (Phosphonium) PyBOP, PyAOPLow to Moderate Good. PyAOP (contains HOAt) is a better choice than PyBOP (contains HOBt).
Specialty Reagents T3P, YnamidesVery Low Excellent. These are newer classes of reagents designed for racemization-free couplings and are highly effective for challenging substrates.[10][12]
Q: Does my choice of base matter?

A: Absolutely. The base is directly involved in the proton abstraction step that leads to racemization.[13] Therefore, its properties are critical.

  • Strength (pKa): A stronger base will accelerate the deprotonation of the oxazolone intermediate, increasing the rate of racemization.

  • Steric Hindrance: A bulkier base is less able to approach and abstract the α-proton, thus reducing the rate of racemization.[14]

Base pKa (approx.) Steric Hindrance Recommendation
DIPEA (Hünig's base) ~10.7ModerateUse with caution. Often a primary cause of racemization due to its high basicity.[4][13]
NMM (N-Methylmorpholine) ~7.4LowRecommended. A weaker base that provides a good balance of reactivity and safety against racemization.[1][13]
2,4,6-Collidine ~7.4HighHighly Recommended. Its steric bulk significantly hinders its ability to abstract the α-proton, making it an excellent choice for sensitive couplings.[1][13]

Field Insight: Always use the minimum amount of base required for the reaction, typically 1.0 to 1.1 equivalents for onium salt couplings or when starting with the free acid. Excess base significantly increases the risk of racemization.[4]

Q: What about reaction temperature and time?

A: Racemization is a kinetically controlled process. Higher temperatures provide the activation energy needed for oxazolone formation and subsequent enolization.

  • Temperature: Perform your couplings at a low temperature, starting at 0 °C and allowing the reaction to slowly warm to room temperature.[4] Avoid heating reactions involving sensitive amino acid derivatives unless absolutely necessary for sterically hindered couplings.

  • Time: Do not let the activated amino acid sit for extended periods before adding the amine nucleophile. The best practice for many coupling chemistries is in situ activation, where the amine is already present or added immediately after the coupling reagent.

Q: Can the solvent influence the outcome?

A: Yes, the solvent can play a role. Highly polar aprotic solvents like DMF or NMP can stabilize the charged enolate intermediate, potentially increasing the rate of racemization compared to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[15][16]

Recommendation: If solubility allows, consider using a less polar solvent or a solvent mixture (e.g., DCM/DMF) to minimize racemization.[4][16]

Part 3: Frequently Asked Questions (FAQs)

Q: Are thiazole-containing amino acids especially prone to racemization?

A: While standard literature often highlights residues like Cysteine and Histidine as being particularly prone to racemization, the electron-withdrawing nature of the thiazole ring could potentially increase the acidity of the α-proton.[4][17] This makes adherence to best practices—using additives like HOAt, weaker bases like NMM or collidine, and low temperatures—even more critical for your specific molecule.

Q: How can I accurately measure the level of racemization in my final product?

A: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . You will need a chiral stationary phase (CSP) column capable of separating the two enantiomers (or diastereomers if you've coupled it to another chiral molecule). The percentage of racemization can be calculated by integrating the peak areas of the desired (L) and undesired (D) isomers.[4]

Q: Is there a "go-to" protocol for a first attempt at coupling 2-N-Boc-amino-thiazole-5-carboxylic acid with minimal risk?

A: Yes. A robust starting point would be a carbodiimide-mediated coupling with OxymaPure or HOAt as an additive and NMM as the base in DCM or THF at 0 °C. This combination is well-documented, effective, and designed to minimize epimerization.

Part 4: Validated Low-Racemization Protocol

This protocol details the coupling of 2-N-Boc-amino-thiazole-5-carboxylic acid with a generic primary amine (R-NH₂) using Diisopropylcarbodiimide (DIC) and 1-Hydroxy-7-azabenzotriazole (HOAt).

Materials:

  • 2-N-Boc-amino-thiazole-5-carboxylic acid (1.0 eq)

  • Amine component (hydrochloride salt, 1.0 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq, if using amine salt)

  • Diisopropylcarbodiimide (DIC) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, argon/nitrogen atmosphere, ice bath.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-N-Boc-amino-thiazole-5-carboxylic acid (1.0 eq), the amine hydrochloride salt (1.0 eq), and HOAt (1.1 eq).

  • Dissolution: Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.2 M).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add N-Methylmorpholine (NMM) (1.1 eq) dropwise to the stirred solution. Stir for 10-15 minutes at 0 °C. This neutralizes the amine salt.

  • Activation: Slowly add Diisopropylcarbodiimide (DIC) (1.05 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours (or until TLC/LCMS indicates completion).

  • Workup: a. Filter the reaction mixture to remove the diisopropylurea byproduct. b. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired amide.

  • Analysis: Confirm the structure and assess the enantiomeric purity via NMR and Chiral HPLC analysis.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ACS Publications. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Peptide synthesis with carbodiimide. PubMed. [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. RSC Publishing. [Link]

  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. RSC Publishing. [Link]

  • 7.4 Racemization Assays. Science of Synthesis. [Link]

  • Racemization in peptide synthesis. Slideshare. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. [Link]

Sources

Troubleshooting low yield in aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during the synthesis of aminothiazole scaffolds. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems encountered during aminothiazole synthesis, particularly via the widely-used Hantzsch reaction.

Q1: My Hantzsch aminothiazole synthesis has a very low yield or failed completely. What are the most common culprits?

Low or non-existent yield in a Hantzsch-type synthesis is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.[1][2]

  • Reagent Quality and Stability :

    • α-Haloketones : These starting materials can be notoriously unstable.[1] They are susceptible to self-condensation or decomposition, especially if they are old, have been stored improperly (e.g., exposed to light or moisture), or were impure to begin with.[3] Lachrymatory properties also make them challenging to handle, which can lead to inaccurate measurements.

    • Thiourea/Thioamides : While generally more stable than α-haloketones, impurities in thiourea or its derivatives can introduce side reactions.[1] Some complex thioamides may also degrade over time or under harsh conditions.[4]

  • Suboptimal Reaction Conditions :

    • Temperature : The optimal temperature is highly dependent on the specific substrates. While many Hantzsch syntheses proceed at room temperature, less reactive starting materials may require gentle heating (e.g., 40-60 °C) or even reflux.[2] Conversely, excessive heat can promote decomposition and the formation of byproducts.[1]

    • Solvent : The choice of solvent is critical as it affects reactant solubility and reaction kinetics.[5] Alcohols like ethanol and methanol are standard choices and often effective.[2] In some cases, solvent mixtures, such as ethanol/water, have been shown to improve yields.[6]

    • Reaction Time : It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient time will lead to incomplete conversion, while extended reaction times can result in product degradation.[1]

Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are the likely side reactions?

The formation of multiple products is a clear indicator of competing reaction pathways. In the context of the Hantzsch synthesis, a primary concern is the formation of isomers.

Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[5][7] This occurs because protonation can alter the nucleophilicity of the nitrogen atoms in the thiourea intermediate. To favor the formation of the desired 2-aminothiazole, conducting the reaction under neutral or slightly basic conditions is often recommended.[5]

Another possibility is the self-condensation of the α-haloketone, or reactions involving impurities from your starting materials. Adjusting reaction parameters like temperature and stoichiometry can help minimize these unwanted byproducts.[5]

Q3: Does the stoichiometry of the reactants significantly impact the yield?

Absolutely. The molar ratio of your reactants is a critical parameter. While a 1:1 stoichiometry between the α-haloketone and thiourea is the theoretical basis of the reaction, in practice, using a slight excess of the thioamide (e.g., 1.1-1.5 equivalents) can be beneficial.[5] This can help to ensure the complete consumption of the often more valuable or less stable α-haloketone, driving the reaction to completion.[8]

Section 2: In-Depth Troubleshooting and Optimization

This section provides a more granular look at solving persistent issues with low yields, backed by experimental protocols and data.

Issue: Persistent Low Conversion of Starting Materials

If you've addressed the basic points in the FAQ and still see significant amounts of unreacted starting materials, a systematic optimization of your reaction conditions is the next logical step.

Systematic Optimization Workflow

A logical workflow for troubleshooting low conversion involves the sequential or parallel optimization of key reaction parameters.

G cluster_0 Troubleshooting Low Conversion start Low Yield/ Incomplete Reaction reagent_check Verify Reagent Purity & Stability (NMR, MP, Fresh Reagents) start->reagent_check temp_opt Optimize Temperature (e.g., RT, 40°C, 60°C, Reflux) reagent_check->temp_opt Reagents OK solvent_opt Screen Solvents (e.g., EtOH, MeOH, EtOH/H2O) temp_opt->solvent_opt Still low yield time_study Conduct Time Course Study (Monitor by TLC/LC-MS) solvent_opt->time_study Still low yield success Improved Yield time_study->success Optimization Complete

Caption: A systematic workflow for troubleshooting low conversion in aminothiazole synthesis.

Data-Driven Optimization

Running a series of small-scale parallel reactions is an efficient way to screen for optimal conditions. The following table provides a starting point for such an optimization, based on literature precedents.

EntrySolventTemperature (°C)Time (h)Typical Yield (%)Reference
1EthanolRoom Temp12Variable[2]
2Ethanol654>80%[6]
3Methanol90 (Microwave)0.5~95%[9]
4Ethanol/Water (1:1)Reflux3~87%[10]
51-ButanolReflux5Good[6]
6Acetonitrile0 to RT1High[11]

Table 1: Comparison of reaction conditions for Hantzsch thiazole synthesis. Yields are highly substrate-dependent.

The Hantzsch Reaction Mechanism: Understanding the "Why"

Understanding the mechanism is key to troubleshooting. The reaction proceeds through several distinct steps, each with its own potential failure points.

G cluster_1 Hantzsch Aminothiazole Synthesis Mechanism Reactants α-Haloketone + Thiourea Step1 Nucleophilic Attack (S on α-Carbon) Reactants->Step1 Intermediate1 Isothiouronium Salt Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (N on Carbonyl) Intermediate1->Step2 Intermediate2 Hydroxythiazoline Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product 2-Aminothiazole Step3->Product

Caption: The reaction mechanism of the Hantzsch 2-aminothiazole synthesis.

Causality behind Experimental Choices:

  • Nucleophilic Attack : This initial Sɴ2 reaction is often the rate-determining step. A good leaving group on the ketone (Br > Cl) and a polar solvent (like ethanol) that can stabilize the charged intermediate are beneficial.[12][13]

  • Intramolecular Cyclization : The nucleophilicity of the nitrogen is key here. As mentioned, acidic conditions can protonate the wrong nitrogen, leading to isomers.[7]

  • Dehydration : This final step to form the aromatic ring is typically acid-catalyzed and often occurs readily, especially with heating.[14]

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Standard Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust starting point for the synthesis of a simple aminothiazole.[5][8]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water (deionized)

  • 20 mL scintillation vial, stir bar, hot plate, Buchner funnel, filter paper

Procedure:

  • Reaction Setup : In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).[5][8]

  • Solvent Addition : Add 5 mL of methanol and a magnetic stir bar.

  • Heating : Place the vial on a hot plate set to approximately 100°C and stir the mixture for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Cooling : Once the reaction is complete (disappearance of the limiting reagent), remove the vial from the heat and allow it to cool to room temperature.

  • Work-up and Precipitation : Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents thoroughly. The basic solution neutralizes any acid formed and helps precipitate the product.[2]

  • Isolation : Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Washing : Wash the filter cake thoroughly with cold water to remove any remaining salts.

  • Drying : Spread the collected solid on a tared watchglass and allow it to air-dry completely.

  • Analysis : Determine the mass of the dried product to calculate the percent yield. Characterize the compound using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Protocol 2: Purification of α-Haloketones

If you suspect your α-haloketone is impure, recrystallization is often an effective purification method.

Materials:

  • Crude α-haloketone

  • A suitable solvent system (e.g., ethanol/water, hexanes)

  • Erlenmeyer flasks, hot plate, ice bath

Procedure:

  • Solvent Selection : Choose a solvent in which the α-haloketone is soluble when hot but sparingly soluble when cold. A co-solvent system like ethanol and water is often effective.

  • Dissolution : In an Erlenmeyer flask, dissolve the crude α-haloketone in the minimum amount of the hot solvent (or the more soluble solvent of a co-solvent system).

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. If using a co-solvent system, this is the point where you would slowly add the "anti-solvent" (e.g., water) until the solution becomes cloudy, then add a drop of the good solvent (e.g., ethanol) to clarify.

  • Cooling : Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the crystals thoroughly, preferably under vacuum. Verify purity using melting point analysis or NMR before use in the synthesis.

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances.
  • Bardaweel, S. K., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

  • Bak, R. R., et al. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of Heterocyclic Chemistry.
  • ResearchGate. (n.d.). Stability of the isolated thiourea S‐oxides (a) and their suggested routes of decomposition (b).
  • National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • Das, B., Reddy, V. S., & Ramu, R. (2005). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using ammonium-12-molybdophosphate.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • BenchChem. (n.d.). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.

Sources

Navigating the Nuances of Amine Protection: A Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide serves as a comprehensive technical support center for researchers, chemists, and drug development professionals leveraging the tert-butyloxycarbonyl (Boc) protecting group. Here, we move beyond simple protocols to dissect the stability of the Boc group under a multitude of reaction conditions, offering field-tested insights and troubleshooting solutions to common experimental challenges. Our aim is to empower you with the causal understanding needed to make informed decisions in your synthetic strategies.

Section 1: Core Principles of the Boc Protecting Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[1][2] Its popularity stems from its general stability under many synthetic conditions and its facile removal under specific acidic conditions.[3][4]

The protection of an amine is typically achieved through a nucleophilic substitution reaction with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[1] The reaction is often facilitated by a base, such as triethylamine or sodium hydroxide, to enhance the nucleophilicity of the amine.[1] The thermodynamic driving force for this reaction is strong, due in part to the formation of gaseous carbon dioxide as a byproduct.[1]

Deprotection is most commonly accomplished with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] The mechanism involves protonation of the carbamate oxygen, which initiates the fragmentation of the protecting group into a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine.[6]

Section 2: Stability Profile of the Boc Group: A Quick Reference Table

For rapid assessment during synthetic planning, the following table summarizes the general stability of the N-Boc group under various common reaction conditions.

Reaction Condition/Reagent Class Stability of Boc Group Key Considerations & Potential Issues
Strong Acids (e.g., TFA, HCl, H₂SO₄)LabilePrimary method for deprotection.[6]
Lewis Acids (e.g., ZnBr₂, AlCl₃)Often LabileCan be used for deprotection, sometimes with enhanced selectivity.[5]
Aqueous Base (e.g., NaOH, LiOH)Generally StableResistant to basic hydrolysis.[7]
Organolithium Reagents (e.g., n-BuLi)Generally StableStable at low temperatures, but reactivity can occur at higher temperatures.
Grignard Reagents (e.g., RMgX)Generally StableThe Boc group is generally unreactive towards Grignard reagents.[4]
Reducing Agents (Hydrides)
Sodium borohydride (NaBH₄)StableCan be used to reduce other functional groups in the presence of a Boc group.[8]
Lithium aluminum hydride (LiAlH₄)Generally StableTypically stable, but cleavage can occur under harsh conditions.
Catalytic Hydrogenation (e.g., H₂/Pd-C)StableOrthogonal to Cbz group deprotection.[6][7]
Oxidizing Agents
m-CPBAGenerally StableCan be used for epoxidations in the presence of a Boc group.[9]
Potassium permanganate (KMnO₄)Can be LabileStrong oxidation may lead to cleavage.
Heat Labile at High TemperaturesThermal deprotection is possible, typically requiring temperatures above 150°C.[10]

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

FAQs on Boc Protection

Q1: My Boc protection reaction is sluggish or incomplete, especially with an aromatic amine. What's going on and how can I fix it?

A1: Weakly nucleophilic amines, such as anilines, often react slowly with (Boc)₂O.[3]

  • Causality: The reduced nucleophilicity of the aromatic amine nitrogen slows down the initial attack on the Boc anhydride.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction mixture can often drive the reaction to completion.

    • Add a Stronger Base: While not always necessary for aliphatic amines, adding a base like 4-dimethylaminopyridine (DMAP) can significantly accelerate the protection of less reactive amines.[2]

    • Solvent Choice: The use of alcoholic solvents has been shown to enhance the rate of Boc protection for aromatic amines, even without the addition of a base.[3]

Q2: I'm observing the formation of a double Boc-protected amine (N,N-(Boc)₂). How can I prevent this?

A2: This side reaction can occur, particularly with primary amines under certain conditions.

  • Causality: After the initial N-Boc formation, the resulting carbamate can be deprotonated and react with a second molecule of (Boc)₂O.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. A large excess can promote double protection.

    • Reaction Conditions: Running the reaction in water can suppress the formation of N,N-di-Boc byproducts.

FAQs on Boc Deprotection

Q1: I'm seeing incomplete deprotection of my Boc group even with strong acid. What factors could be at play?

A1: Several factors can lead to incomplete cleavage of the Boc group.

  • Causality & Troubleshooting:

    • Insufficient Acid: The concentration or strength of the acid may be too low. Ensure your acid (e.g., TFA) is not old or has absorbed water, which would reduce its effectiveness.[10]

    • Steric Hindrance: A sterically congested environment around the Boc-protected amine can hinder the approach of the acid, requiring more forcing conditions (longer reaction time, higher temperature).

    • Solvent Effects: The choice of solvent is crucial. Dichloromethane (DCM) is a common choice. Protic solvents may interfere with the reaction.

    • Reaction Time and Temperature: Some substrates require longer reaction times or gentle heating to achieve complete deprotection. Monitor the reaction by TLC or LC-MS to determine the optimal time.

Q2: During Boc deprotection, I'm observing side products from the alkylation of my molecule. How do I prevent this?

A2: This is a common issue caused by the electrophilic tert-butyl cation generated during deprotection.[7][11] Nucleophilic functional groups within your molecule (e.g., tryptophan or methionine residues in peptides, thiols, or electron-rich aromatic rings) can be alkylated by this cation.[7][11]

  • Causality: The tert-butyl cation is a reactive electrophile that can be "scavenged" by any available nucleophile.

  • Troubleshooting Workflow:

G start Boc Deprotection with Side Product Formation scavenger Add a Scavenger to the Reaction Mixture start->scavenger anisole Anisole scavenger->anisole For electron-rich aromatics thiophenol Thiophenol/Thioanisole scavenger->thiophenol For sulfur-containing residues (Met, Cys) cresol Cresol scavenger->cresol General purpose water Water (a small amount) scavenger->water General purpose clean_product Clean Deprotection anisole->clean_product thiophenol->clean_product cresol->clean_product water->clean_product

Caption: Troubleshooting workflow for side reactions during Boc deprotection.

Q3: Can I selectively deprotect a Boc group in the presence of other acid-labile protecting groups like a tert-butyl ester?

A3: This can be challenging due to the similar acid lability. However, selective deprotection is sometimes possible.

  • Causality: The Boc group is generally more sensitive to acid than a tert-butyl ester. By carefully controlling the reaction conditions, a window of selectivity can often be found.

  • Experimental Protocol for Selective Deprotection:

    • Reagent: Use a milder acidic condition, for example, a dilute solution of TFA in DCM (e.g., 10-20%) or p-toluenesulfonic acid in THF/DCM.[10]

    • Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to slow down the rate of ester cleavage.

    • Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the cleavage of the tert-butyl ester.

FAQs on Orthogonal Strategies

Q1: What are the best orthogonal protecting groups to use with Boc?

A1: The choice of an orthogonal protecting group depends on the planned synthetic route. The key is to select a group that is stable to the acidic conditions used for Boc removal and can be cleaved under conditions that leave the Boc group intact.[][13]

  • Orthogonal Protecting Group Strategy:

G boc Boc Group Deprotection: Strong Acid (TFA, HCl) fmoc Fmoc Group Deprotection: Base (e.g., Piperidine) boc->fmoc Orthogonal cbz Cbz Group Deprotection: Catalytic Hydrogenation (H₂/Pd-C) boc->cbz Orthogonal alloc Alloc Group Deprotection: Transition Metal (e.g., Pd(0)) boc->alloc Orthogonal fmoc->cbz Orthogonal fmoc->alloc Orthogonal cbz->alloc Orthogonal

Caption: Orthogonality of common amine protecting groups with Boc.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group, typically removed with piperidine. It is completely stable to the acidic conditions used for Boc deprotection, making the Boc/Fmoc strategy very popular in solid-phase peptide synthesis (SPPS).[7][14]

  • Cbz (Carboxybenzyl): This group is removed by catalytic hydrogenation (e.g., H₂ over Pd/C).[6][7] Since the Boc group is stable under these conditions, the Boc/Cbz pair is another excellent orthogonal combination.

  • Alloc (Allyloxycarbonyl): The Alloc group is cleaved by transition metal catalysis, typically using a palladium(0) catalyst.[7] This provides another layer of orthogonality.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for N-Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.1 eq) or aqueous sodium hydroxide (1.1 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.[1]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. If an aqueous base was used, perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 4.2: General Procedure for N-Boc Deprotection using TFA
  • Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Scavenger (Optional): If the substrate contains nucleophilic functional groups, add a scavenger such as anisole or thioanisole (1-5 eq).[7]

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (10-20 eq, or as a 20-50% solution in DCM) dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature. Monitor the progress by TLC or LC-MS. Deprotection is often rapid (30 minutes to 2 hours).[15]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: The resulting amine is typically obtained as its trifluoroacetate salt. It can be used as such or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extractive work-up.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

  • Quora. (2022). What is the protection of BOC in organic synthesis processes?. Quora. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Journal of Organic Chemistry. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. PMC. Available at: [Link]

Sources

Removal of unreacted 5-(Boc-amino)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effective Removal of Unreacted 5-(Boc-amino)thiazole-2-carboxylic Acid

Welcome to the technical support center. This guide provides researchers, chemists, and drug development professionals with in-depth, field-tested strategies for removing unreacted 5-(Boc-amino)thiazole-2-carboxylic acid from reaction mixtures. The following question-and-answer format addresses common challenges and explains the chemical principles behind each recommended protocol.

Frequently Asked Questions (FAQs)

Q1: I've just completed an amide coupling reaction using 5-(Boc-amino)thiazole-2-carboxylic acid. What is the most straightforward method to remove the unreacted starting material?

The most direct and common method is a liquid-liquid extraction using a mild aqueous base.[1][2] The principle behind this technique is the selective deprotonation of the carboxylic acid functional group.

  • Mechanism: Unreacted 5-(Boc-amino)thiazole-2-carboxylic acid, with a pKa value typical of carboxylic acids (approx. 4-5), readily reacts with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] This acid-base reaction converts the neutral, organic-soluble carboxylic acid into its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your (typically neutral) amide product remains in the organic layer.[1][2]

  • Why a Mild Base? We recommend a mild base like NaHCO₃ to prevent potential side reactions, such as the hydrolysis of sensitive functional groups (e.g., esters) in your desired product or cleavage of the acid-labile Boc protecting group if the pH swings too drastically during workup.[][5]

Below is a general workflow for this purification strategy.

G cluster_0 cluster_1 Separated Layers A Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) B Transfer to Separatory Funnel A->B C Add Saturated Aq. NaHCO₃ Solution B->C D Shake Gently & Vent Frequently (Caution: CO₂ Evolution!) C->D E Allow Layers to Separate D->E F Aqueous Layer (Bottom) Contains Sodium 5-(Boc-amino)thiazole-2-carboxylate Salt E->F G Organic Layer (Top/Bottom) Contains Desired Amide Product & Other Neutral Organics E->G H Drain & Discard Aqueous Layer F->H Repeat wash if needed I Wash Organic Layer with Brine G->I J Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) I->J K Filter & Evaporate Solvent J->K L Pure Amide Product K->L

Caption: Basic Liquid-Liquid Extraction Workflow.

Q2: My product is also acidic/basic or is sensitive to pH changes. What purification strategy should I use instead of a basic wash?

When your product's properties preclude a standard acid-base extraction, silica gel column chromatography is the preferred alternative. This technique separates compounds based on their polarity.

  • Principle of Separation: 5-(Boc-amino)thiazole-2-carboxylic acid is a highly polar molecule due to its carboxylic acid and Boc-carbamate groups. In contrast, a successfully formed amide product is typically less polar. When the mixture is loaded onto a silica gel column, the more polar starting material will adhere more strongly to the stationary phase (silica) and elute more slowly. The less polar product will travel through the column faster, allowing for its collection as a purified fraction.

  • Practical Considerations for Chromatography:

    • Solvent System (Eluent): A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc). For this specific separation, you will likely need a relatively high proportion of ethyl acetate.

    • Tailing Prevention: Carboxylic acids can "tail" or streak on silica gel, leading to poor separation. To counteract this, you can add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This acidic additive keeps the starting material protonated, reducing its interaction with the silica and resulting in sharper, more defined peaks.

    • Monitoring: The separation should be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

Q3: I performed a basic wash, but my NMR spectrum still shows traces of the starting material. Why did the extraction fail and what should I do?

This is a common issue that can arise from several factors. Our troubleshooting table below outlines the most frequent causes and their solutions.

Symptom Potential Cause Recommended Solution
Starting material remains after one wash. Incomplete Extraction: A single extraction may not be sufficient to remove all the acidic starting material, especially if it is present in a large excess.Perform two or three consecutive washes with the aqueous basic solution. Check for the absence of the starting material in the organic layer by TLC after each wash.
An emulsion formed during extraction. Insufficient Ionic Strength/Solvent Issues: Emulsions are common with certain solvent systems (like DCM) and prevent clear layer separation, trapping impurities in the organic phase.Add a small amount of brine (saturated aq. NaCl) to the separatory funnel to break the emulsion. For future experiments, consider using a different organic solvent like ethyl acetate.
Product is partially lost to the aqueous layer. Product has an acidic proton: If your product contains an acidic functional group (e.g., a phenol), it may also be partially deprotonated and extracted by the base.Use a weaker base. If you used Na₂CO₃, switch to NaHCO₃. The pKa of carbonic acid (from NaHCO₃) is ~6.4, meaning it will only effectively deprotonate acids significantly stronger than this (like carboxylic acids), leaving weaker acids (like phenols, pKa ~10) in the organic layer.[1]
Starting material persists despite multiple washes. Insufficient Base: If the unreacted starting material is present in a large quantity, you may not have added enough molar equivalents of base to neutralize it all.Ensure you are using a saturated aqueous solution of the base. Increase the volume of the aqueous wash or consider using a slightly more concentrated base solution (e.g., 5-10% w/v Na₂CO₃).

Detailed Experimental Protocols

Protocol 1: Standard Purification via Basic Liquid-Liquid Extraction

This protocol is designed for the removal of unreacted 5-(Boc-amino)thiazole-2-carboxylic acid from a neutral amide product synthesized in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Step: Following the completion of the reaction (as monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure if the reaction solvent is not suitable for extraction (e.g., DMF, THF). Re-dissolve the residue in a sufficient volume of EtOAc or DCM (e.g., 50 mL for a 1 mmol scale reaction).

  • Transfer: Pour the organic solution into a separatory funnel of appropriate size.

  • First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake gently for 30-60 seconds, venting frequently. Causality: The reaction between the carboxylic acid and bicarbonate generates carbon dioxide gas, which can cause a dangerous pressure buildup if not vented properly.[1]

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower (aqueous) layer and discard it. If using DCM, the organic layer will be the bottom layer.

  • Repeat: Repeat steps 3-6 one or two more times to ensure complete removal of the acidic starting material.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aq. NaCl). Causality: This step removes residual water from the organic layer and helps break any minor emulsions.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask, add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Silica Gel Chromatography

This protocol is for cases where the product is sensitive to basic conditions or when extraction fails.

  • Sample Preparation: Concentrate the crude reaction mixture to dryness. Dissolve a small amount of the crude material in a minimal volume of DCM or the chromatography eluent for TLC analysis.

  • TLC Analysis: Develop a TLC plate using various ratios of hexanes/ethyl acetate to find a solvent system that gives good separation between your product (ideally Rf ≈ 0.3-0.4) and the starting material (which should be at or near the baseline, Rf ≈ 0-0.1). If the starting material streaks, add 0.5% acetic acid to the eluent mixture.

  • Column Packing: Pack a glass column with silica gel using the optimized eluent system.

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of solvent ("wet loading") and carefully apply it to the top of the packed column.

  • Elution: Run the column with the chosen eluent, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Method Selection Guide

Choosing the right purification method depends critically on the properties of your desired product. Use the following decision tree to guide your strategy.

G start Start: Crude Reaction Mixture q1 Is the desired product stable to mild base (pH ~8-9)? start->q1 q2 Does the desired product have any acidic protons (e.g., phenol)? q1->q2 Yes proc3 Use Protocol 2: Silica Gel Chromatography q1->proc3 No yes1 Yes no1 No proc1 Use Protocol 1: Liquid-Liquid Extraction with Saturated NaHCO₃ q2->proc1 Yes proc2 Use Protocol 1: Liquid-Liquid Extraction with Na₂CO₃ or K₂CO₃ q2->proc2 No yes2 Yes no2 No end Pure Product proc1->end proc2->end proc3->end

Caption: Decision tree for selecting a purification method.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Kandhasamy, S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • Reddit. (2023). r/Mcat - im completely lost on this and dont understand the explanations. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]

  • SciSupplies. (n.d.). 2-N-Boc-Amino-thiazole-5-carboxylic acid, 97.0%, 100g. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Available at: [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid (CAS No. 302964-02-9). We understand that achieving consistent and adequate solubility is critical for the success of your experiments, from chemical synthesis to biological assays. This document is structured as a series of frequently asked questions (FAQs) and detailed protocols to guide you through systematic solubility enhancement.

Compound Overview

2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid is a bifunctional molecule featuring a carboxylic acid group, a Boc-protected amine, and a thiazole core.[1] Its structure presents a classic solubility challenge: the planar thiazole ring and the bulky, lipophilic Boc group contribute to strong crystal lattice packing and low aqueous solubility, while the carboxylic acid group offers a handle for pH-dependent manipulation. The compound is often described as an off-white solid with a melting point around 220-222 °C (with decomposition).[2][3]

Physicochemical Properties
CAS Number 302964-02-9[4]
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol [5]
Predicted pKa (Carboxylic Acid) ~5.53[3]
Appearance Off-white to pale brown solid/powder[3][5]
Commonly Reported Solubility Sparingly soluble in DMSO, slightly soluble in Methanol and Chloroform (with heating).[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound, 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid, is not dissolving in my aqueous buffer. What are the first steps I should take?

A1: This is a common issue due to the compound's low intrinsic aqueous solubility. The molecular structure is dominated by lipophilic and high-melting-point characteristics, often termed "brick-dust" molecules.[6] Your initial approach should be a systematic, multi-pronged strategy focusing on pH adjustment and the use of co-solvents.

Here is a logical workflow to begin your troubleshooting process:

G cluster_0 Initial Troubleshooting Workflow start Problem: Compound will not dissolve in aqueous buffer (e.g., PBS pH 7.4) ph_mod Strategy 1: pH Modification start->ph_mod Is pH adjustment permissible for your experiment? cosolvent Strategy 2: Co-solvent Addition start->cosolvent Is a co-solvent compatible with your assay? salt Strategy 3: Salt Formation ph_mod->cosolvent No, solubility still poor. Try combining with a co-solvent. success Success: Compound Dissolved ph_mod->success Yes, solubility achieved. cosolvent->salt No, precipitation occurs or high % of co-solvent is required. cosolvent->success Yes, solubility achieved. salt->success Yes, stable salt is soluble.

Caption: Initial troubleshooting workflow for solubility issues.

Your first and most effective approach should be pH modification, which leverages the ionizable carboxylic acid group.

Q2: How does pH affect the solubility of this compound, and how can I exploit this?

A2: The solubility of 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid is strongly dependent on pH.[7] The carboxylic acid group has a predicted pKa of approximately 5.5.[3]

  • Below the pKa (e.g., pH < 4.5): The carboxylic acid is primarily in its neutral, protonated form (-COOH). This form is less polar and can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice and very low aqueous solubility.

  • Above the pKa (e.g., pH > 6.5): The carboxylic acid is deprotonated to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and readily interacts with water molecules, disrupting the crystal lattice and dramatically increasing solubility.[8]

G cluster_1 pH-Dependent Ionization and Solubility low_ph Low pH ( < pKa ) -COOH form (Neutral) Poorly Soluble pka_point pH ≈ pKa Equilibrium low_ph->pka_point Add Base (e.g., NaOH) high_ph High pH ( > pKa ) -COO⁻ form (Anionic Salt) Highly Soluble high_ph->pka_point Add Acid (e.g., HCl) pka_point->low_ph Add More Acid pka_point->high_ph Add More Base

Caption: Relationship between pH, ionization state, and solubility.

Experimental Protocol: pH-Adjusted Solubilization
  • Preparation: Weigh the desired amount of the compound into a sterile container.

  • Initial Suspension: Add a small volume of purified water or your target buffer (e.g., PBS) to create a slurry. The compound will not dissolve at this stage.

  • Basification: While stirring vigorously, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the pH of the solution.

  • Dissolution: As the pH increases above ~6.5-7.0, you should observe the solid dissolving to form a clear solution. This indicates the formation of the soluble sodium salt in situ.

  • Final pH Adjustment: Once the solid is fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to your desired final experimental pH, provided it remains above the pH at which the compound precipitates (the "precipitation pH").

  • Validation: Always perform a stability check. Let the final solution stand for at least one hour (or ideally, under experimental conditions) to ensure no precipitation occurs over time.

Causality: By converting the weak acid into its conjugate base (a salt), you are fundamentally changing its physicochemical properties from a crystalline solid with high lattice energy to a charged ion that is readily solvated by polar solvents like water.[9][10]

Q3: I need to prepare a stock solution for an organic reaction. What solvents should I consider?

A3: For organic synthesis, you are not limited by physiological compatibility. The choice of solvent will depend on the specific reaction conditions. Based on its structure and reported data, here is a suggested screening panel.

Solvent Class Examples Expected Solubility & Rationale
Polar Aprotic DMSO, DMF, NMPGood to Moderate. These are powerful solvents capable of disrupting the hydrogen bonding network of the carboxylic acid. DMSO is often reported as a suitable solvent.[5]
Polar Protic Methanol, EthanolSlight to Moderate. Solubility may be limited but can be improved with heating.[5] The solvent can both donate and accept hydrogen bonds.
Ethers THF, 1,4-DioxanePoor to Slight. The Boc group provides some lipophilicity, but the polar carboxylic acid and thiazole ring limit solubility. May improve with heating or for reactions where the carboxylate salt is formed.
Chlorinated Dichloromethane (DCM), ChloroformPoor to Slight. Generally not ideal unless the compound is derivatized to a less polar ester form. Some slight solubility in heated chloroform has been noted.[5]
Non-Polar Toluene, HexanesInsoluble. These solvents lack the polarity to interact with the carboxylic acid or thiazole N-H groups.

Expert Tip: For coupling reactions involving the carboxylic acid (e.g., amide bond formation), a polar aprotic solvent like DMF or DMSO is often the best choice. For reactions where the compound is a starting material that needs to be fully dissolved, start with DMSO.

Q4: My assay is sensitive to high concentrations of organic solvents like DMSO. How can I use co-solvents effectively?

A4: Co-solvents are water-miscible organic solvents added in small amounts to the primary aqueous solvent to increase the solubility of poorly soluble compounds.[11][12] They work by reducing the overall polarity of the solvent system, making it more favorable for the solute.[13][14]

Commonly Used Co-solvents for Biological Assays:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG-400)

  • Glycerol

Experimental Protocol: Co-Solvent Stock Preparation
  • Primary Stock: Dissolve the compound at a high concentration (e.g., 10-50 mM) in 100% DMSO or Ethanol. This will be your primary stock solution.

  • Serial Dilution: Perform serial dilutions of your primary stock into your final aqueous assay buffer.

  • Observe for Precipitation: After each dilution step, vortex or mix well and visually inspect for any cloudiness or precipitation. The highest concentration that remains clear after a set period (e.g., 1 hour) is your working solubility limit in that co-solvent/buffer system.

  • Control Experiment: Crucially, you must run a vehicle control in your experiment, containing the same final concentration of the co-solvent as your test samples, to ensure the solvent itself does not produce an effect.

Expert Tip: A combination of strategies is often most effective. You can first dissolve the compound in a slightly basic buffer (pH 7.5-8.0) and then use a small amount of co-solvent (e.g., 1-5% final concentration) to further enhance solubility and stability.

Q5: pH adjustment and co-solvents are not sufficient or are incompatible with my experiment. What advanced strategies can I consider?

A5: If standard methods fail, more advanced formulation techniques, common in pharmaceutical development, may be necessary. These typically require specialized equipment but can dramatically improve solubility.

  • Stable Salt Formation: Instead of forming the salt in situ, you can isolate a stable salt form of the compound. This involves reacting the carboxylic acid with a stoichiometric amount of a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine) and isolating the resulting salt as a solid.[9][10] Salt forms often have different (and better) dissolution kinetics and thermodynamic solubility compared to the parent acid.[15]

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix, often a polymer like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[16] The goal is to create an amorphous solid dispersion where the drug molecules are separated from each other, preventing the formation of the highly stable crystal lattice. Amorphous forms are thermodynamically less stable but have a much higher apparent solubility.[17]

  • Particle Size Reduction (Nanosuspension): Reducing the particle size of the compound down to the nanometer range dramatically increases the surface area-to-volume ratio.[6] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[18] This is typically achieved through techniques like wet media milling or high-pressure homogenization.[16]

These advanced methods are powerful but require significant process development. For most lab-scale research, optimizing pH and co-solvent systems is the most practical path to success.

References

  • Cosolvent - Wikipedia . Wikipedia. Available at: [Link]

  • Frank, K. J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . MDPI. Available at: [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems . PMC - NIH. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. Available at: [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs . Hilaris Publisher. Available at: [Link]

  • Verma, S., & Rawat, A. (2015). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective . ResearchGate. Available at: [Link]

  • Cosolvent. (n.d.). Google.
  • Mohammed, A. R., et al. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties . Aston Research Explorer. Available at: [Link]

  • Cosolvent – Knowledge and References . Taylor & Francis. Available at: [Link]

  • 2-tert-Butoxycarbonylamino-thiazole-5-carboxylic acid . ChemBK. Available at: [Link]

  • Agrawal, S., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . Molecules. Available at: [Link]

  • Zhang, J., et al. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion . ResearchGate. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals . YouTube. Available at: [Link]

  • CAS No : 302964-02-9 | Product Name : 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid . Pharmaffiliates. Available at: [Link]

  • Makary, P. (2019). Principles of Salt Formation . ResearchGate. Available at: [Link]

  • 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation . Chemistry LibreTexts. Available at: [Link]

  • CHAPTER 2: Tactics to Improve Solubility Available. Books.
  • González-Gálvez, D., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation . ACS Food Science & Technology. Available at: [Link]

  • 16.4: The Effects of pH on Solubility . Chemistry LibreTexts. Available at: [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. Available at: [Link]

  • Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the... . ResearchGate. Available at: [Link]

  • 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid . MySkinRecipes. Available at: [Link]

  • Arnold, A. C., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 . PubMed. Available at: [Link]

  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility . Semantic Scholar. Available at: [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K . Fluid Phase Equilibria. Available at: [Link]

  • Li, H., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib . Semantic Scholar. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams . ACS Organic Division. Available at: [Link]

  • Approximate pKa chart of the functional groups: values to know . (n.d.). Available at: [Link]

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Technical Support Center: Navigating Boc Deprotection of Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Boc deprotection, specifically tailored for researchers working with sensitive aminothiazole scaffolds. This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges and prevent unwanted side reactions. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: I'm observing incomplete deprotection of my Boc-aminothiazole using standard TFA/DCM conditions. What could be the cause and how can I resolve it?

A1: Incomplete deprotection is a common issue that can often be traced back to insufficient acid strength or concentration, reaction time, or the presence of acid-scavenging functionalities on your substrate.

  • Mechanistic Insight: The Boc group is cleaved by acid catalysis. The reaction begins with protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2][3] If the acid is consumed by other basic sites in your molecule or is not present in a sufficient molar excess, the reaction can stall.

  • Troubleshooting & Optimization:

    • Increase TFA Concentration: Gradually increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A common starting point is 20-25% TFA, but for some substrates, up to 50% may be necessary.[4]

    • Extend Reaction Time: Monitor the reaction closely using an appropriate analytical technique like TLC or LC-MS. If the reaction is sluggish, extend the reaction time at room temperature.

    • Consider a Stronger Acid System: A solution of 4M HCl in an organic solvent like dioxane or ethyl acetate is often more potent than TFA/DCM and can drive the deprotection to completion.[5][6]

Q2: After TFA deprotection of my aminothiazole, my product's mass is 96 Da higher than expected. What is this side product?

A2: You are likely observing N-trifluoroacetylation of your newly deprotected aminothiazole. This is a well-documented side reaction when using TFA for Boc deprotection.[7][8]

  • Mechanistic Insight: The deprotected 2-aminothiazole is a potent nucleophile. It can react with trifluoroacetic anhydride (often present as an impurity in TFA) or with an activated TFA species. The electron-rich nature of the aminothiazole nitrogen enhances its nucleophilicity, making it particularly susceptible to this side reaction.

  • Prevention Strategies:

    • Switch to HCl: The most effective way to avoid trifluoroacetylation is to replace TFA with HCl in a solvent like dioxane or methanol.[7][9] This completely eliminates the source of the trifluoroacetyl group.

    • Minimize Exposure: If TFA must be used, ensure the reaction time is minimized and the work-up is performed promptly to remove excess TFA.

    • Post-Deprotection Basic Wash: A mild basic wash (e.g., saturated NaHCO₃ solution) during the work-up can help to quench any remaining TFA and may, in some cases, hydrolyze the trifluoroacetamide, though this is not always effective.

Q3: My aminothiazole seems to be degrading or forming a complex mixture of byproducts under strong acidic conditions (TFA or HCl). What are my options for a milder deprotection?

A3: The thiazole ring itself can be sensitive to strong acids, potentially leading to ring-opening, polymerization, or other degradation pathways. For acid-sensitive substrates, several milder deprotection methods are available.[10]

  • Recommended Milder Conditions:

    • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can be effective under milder conditions.[5]

    • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent can effect deprotection.[11][12][13] Solvents like 2,2,2-trifluoroethanol (TFE) can facilitate this process.[12]

    • Oxalyl Chloride in Methanol: A mild method using oxalyl chloride in methanol has been reported for the selective deprotection of N-Boc groups on a variety of substrates, including heterocycles.[10][14][15]

Troubleshooting Guide: Specific Side Reactions

Issue 1: Formation of Tert-butylated Byproducts
  • Symptom: You observe a byproduct with a mass increase of 56 Da, corresponding to the addition of a tert-butyl group.

  • Causality: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile.[5][16] It can alkylate nucleophilic sites on your molecule, including the electron-rich thiazole ring or the exocyclic amine.

  • Solution: Use of Scavengers

    • The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. These molecules act as traps for the tert-butyl cation.[5]

    • Common Scavengers:

      • Triethylsilane (TES)

      • Triisopropylsilane (TIPS)

      • Thioanisole

      • Water

Issue 2: Dimerization of the Aminothiazole
  • Symptom: A significant amount of a high molecular weight byproduct is formed, often with a mass double that of the expected product.

  • Causality: 2-aminothiazole can dimerize under acidic conditions. The protonated aminothiazole can act as an electrophile, which is then attacked by a neutral aminothiazole molecule.[17]

  • Solution: Controlled Reaction Conditions

    • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.

    • Temperature Control: Perform the deprotection at 0 °C or below to reduce the rate of the side reaction.

    • Rapid Quenching: As soon as the deprotection is complete (monitored by TLC/LC-MS), immediately quench the reaction by adding a base (e.g., triethylamine, diisopropylethylamine, or a saturated bicarbonate solution) to neutralize the acid.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with HCl in Dioxane
  • Dissolve the Boc-protected aminothiazole (1 equivalent) in anhydrous 1,4-dioxane.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0 °C.[6][9]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃).

Protocol 2: Mild Boc Deprotection using Oxalyl Chloride/Methanol

This method is particularly useful for substrates with other acid-labile groups.[10][14][15]

  • Dissolve the Boc-protected aminothiazole (1 equivalent) in methanol.

  • Cool the solution to 0 °C and add oxalyl chloride (3 equivalents) dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Summary

Deprotection MethodReagentsCommon Side ReactionsPrevention Strategy
Standard Acidic TFA in DCMTrifluoroacetylation, Tert-butylation, DimerizationSwitch to HCl, use scavengers, control concentration
Standard Acidic HCl in DioxaneTert-butylation, DimerizationUse scavengers, control concentration and temperature
Mild Lewis Acid ZnBr₂ in DCMIncomplete reactionIncrease equivalents or reaction time
Mild Thermal Heat in TFESubstrate decomposition at high tempOptimize temperature and time
Mild Alternative (COCl)₂ in MeOH

Visualizing the Mechanisms

Desired Deprotection Pathway

G Boc_Amine Boc-NH-Thiazole Protonated Protonated Boc-Amine Boc_Amine->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - tert-Butyl Cation Tert_Butyl tert-Butyl Cation Protonated->Tert_Butyl Free_Amine H₂N-Thiazole Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Key Side Reaction Pathways

G cluster_0 Trifluoroacetylation cluster_1 Tert-butylation cluster_2 Dimerization Free_Amine_TFA H₂N-Thiazole TFA_Product CF₃CO-NH-Thiazole Free_Amine_TFA->TFA_Product + CF₃CO⁺ source TFA_Source TFA/Impurity Thiazole_Ring Thiazole Ring Alkylated_Product tert-Butyl-Thiazole Thiazole_Ring->Alkylated_Product + t-Bu⁺ Tert_Butyl_Cation tert-Butyl Cation Free_Amine_Dimer1 H₂N-Thiazole (Nucleophile) Dimer_Product Dimerized Thiazole Free_Amine_Dimer1->Dimer_Product Protonated_Amine_Dimer H₃N⁺-Thiazole (Electrophile) Protonated_Amine_Dimer->Dimer_Product

Caption: Common side reactions in aminothiazole deprotection.

References

  • Reddit discussion on N-Boc deprotection in the presence of acid-sensitive groups. (URL not available)
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861–23869. Available at: [Link]

  • O'Brien, Z., & Wiles, C. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules, 26(9), 2439. Available at: [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2, 167-171. Available at: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861–23869. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Routier, S., et al. (2002). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 43(4), 589-591. (URL not available)
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. (URL not available)
  • Kłopot, E., et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 26(15), 4443. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Bogdan, A. R., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4964-4971. (URL not available)
  • Foley, D. A., et al. (2015). Sustainable Access to 5-Amino-Oxazoles and Thiazoles via Calcium-Catalyzed Elimination-Cyclization with Isocyanides. ChemSusChem, 8(10), 1696-1699. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Bodireddy, M. R., et al. (2016). Lactic acid mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable and sustainable process. Cogent Chemistry, 2(1), 1152018. Available at: [Link]

  • Millar, R. W., et al. (2001). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 26(4), 177-184. (URL not available)
  • Chien, T. C., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 59(17), 7986-8003. Available at: [Link]

  • Jaime-Figueroa, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3839-3844. (URL not available)
  • Khan, I., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(11), 3349. Available at: [Link]

  • Kent, S. B. H., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 513-524. Available at: [Link]

  • Gronowitz, S., & Torsell, K. (1963). The Structure of Dimeric 2-Aminothiazole. Acta Chemica Scandinavica, 17, 2518-2524. (URL not available)
  • Jaime-Figueroa, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3839-3844. (URL not available)
  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis, Reactions And Biological Applications. To Chemistry Journal, 1(2). (URL not available)
  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. (URL not available)
  • El-Sayed, N. S., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(4), 1259. (URL not available)
  • Sharma, A., & Kumar, V. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 485-508. (URL not available)

Sources

Technical Support Center: HPLC Analysis of 5-(Boc-amino)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 5-(Boc-amino)thiazole-2-carboxylic acid and its associated reaction mixtures. This guide is designed for researchers, analytical chemists, and process development scientists who rely on accurate and robust HPLC methods for reaction monitoring, purity assessment, and quality control.

The unique chemical nature of this analyte—possessing an acid-labile Boc protecting group, a polar thiazole core, and a carboxylic acid moiety—presents specific challenges in reversed-phase chromatography. This document provides field-proven insights, detailed troubleshooting protocols, and validated methodologies to empower you to overcome these challenges, ensuring data integrity and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the routine analysis of 5-(Boc-amino)thiazole-2-carboxylic acid.

Q1: What is a recommended starting HPLC method for this compound? A1: A robust starting point for method development is a reversed-phase C18 column with high-purity, end-capped silica. A gradient elution is typically required to separate the polar analyte from less polar impurities. See the table below for a recommended starting point.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% to 90% B over 20 minutesA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility of retention times.
Detection (UV) 275 nmThiazole rings typically exhibit strong absorbance in this region.
Injection Vol. 10 µLA standard volume; adjust based on sample concentration.

Q2: How stable is the Boc (tert-Butyloxycarbonyl) protecting group under typical reversed-phase HPLC conditions? A2: The Boc group is known to be labile under acidic conditions.[1] However, during the short residence time on the column with mobile phases containing 0.1% formic acid or even 0.1% trifluoroacetic acid (TFA), the Boc group is generally stable.[2] Significant deprotection is unlikely to occur during the chromatographic run itself. The primary risk arises if fractions are collected and allowed to stand for extended periods (e.g., hours) or if the acidic solvent is concentrated at elevated temperatures, which can lead to cleavage.[2][3] If deprotection is a concern, consider using a less aggressive acidifier like acetic acid, or neutralize collected fractions promptly.[2]

Q3: What are the most common impurities to expect in a reaction mixture? A3: Besides unreacted starting materials, the most common process-related impurity is the deprotected analog, 5-aminothiazole-2-carboxylic acid. This compound is significantly more polar and will elute much earlier than the Boc-protected parent compound. Other potential impurities can arise from side reactions or degradation, which may be less polar depending on their structure.[4][5]

Q4: What is the best practice for sample preparation? A4: The key is to dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape for early eluting peaks. A 50:50 mixture of acetonitrile and water is often a suitable choice. It is critical to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[6] This prevents particulate matter from blocking column frits, which can cause high backpressure and distorted peak shapes.[6]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common chromatographic problems. The fundamental rule of troubleshooting is to change only one variable at a time .[7]

Problem 1: Severe Peak Tailing

Peak tailing is the most common issue for this analyte due to its multiple functional groups. It compromises peak integration, reduces resolution, and affects quantitation accuracy.[8]

Workflow for Troubleshooting Peak Tailing

Caption: Troubleshooting decision tree for peak tailing.

Root Causes & Solutions:

  • Cause A: Secondary Interactions with Residual Silanols. The silica backbone of reversed-phase columns has surface silanol groups (-Si-OH). At mid-range pH, these silanols can become ionized (-Si-O⁻) and interact ionically with the protonated thiazole ring of the analyte, causing tailing.[9]

    • Solution 1: Lower Mobile Phase pH. By operating at a pH of 2.5-3.0 using an additive like formic acid or TFA, you fully protonate the silanol groups, suppressing this unwanted ionic interaction.[10][11]

    • Solution 2: Use a High-Purity, End-Capped Column. Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped" to block most residual silanols.[10] Using a column specifically designed for good peak shape with basic compounds (e.g., Agilent ZORBAX Eclipse Plus, Phenomenex Luna Omega Polar C18) is highly effective.

  • Cause B: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.[10]

    • Solution: Reduce Sample Concentration. Perform a dilution series (e.g., 1:5, 1:10, 1:100) and inject again. If peak shape improves dramatically, the original sample was overloaded. Operate within the column's linear capacity.

  • Cause C: Co-eluting Impurity. What appears as a tail may be a small, closely eluting impurity hidden under the main peak.

    • Solution: Improve Resolution. Use a column with higher efficiency (longer column or smaller particles) or adjust the mobile phase gradient to be shallower around the elution time of your main peak. Changing the organic solvent (e.g., from acetonitrile to methanol) can also alter selectivity and resolve the impurity.

Problem 2: Poor Resolution or Co-elution

This is common when trying to separate the main compound from structurally similar impurities or starting materials.

  • Cause A: Insufficient Chromatographic Selectivity. The chosen mobile phase and stationary phase do not provide enough difference in retention for the compounds of interest.

    • Solution 1: Optimize the Gradient. Make the gradient slope shallower around the region where the peaks of interest elute. This provides more time for separation.

    • Solution 2: Change the Organic Modifier. Acetonitrile and methanol have different selectivities. If resolution is poor with acetonitrile, try developing a method with methanol as the strong solvent (Mobile Phase B).

    • Solution 3: Change the Column. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18, potentially resolving critical pairs.

Problem 3: Shifting Retention Times

Inconsistent retention times make peak identification unreliable and are a common source of frustration.[7]

  • Cause A: Inadequate Column Equilibration. The column was not given enough time to equilibrate with the initial mobile phase conditions before injection.

    • Solution: Increase Equilibration Time. Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase composition before the first injection and between runs.

  • Cause B: Mobile Phase Composition Issues. The mobile phase was prepared inconsistently, or the pump is not mixing the solvents accurately.[7]

    • Solution: Prepare Fresh Mobile Phase. Always prepare mobile phases fresh daily and ensure components are accurately measured. Manually pre-mix the mobile phase for isocratic methods if pump mixing is suspect. Ensure solvents are properly degassed to avoid bubble formation in the pump heads.[7]

  • Cause C: Column Temperature Fluctuations. Changes in ambient temperature can cause retention times to drift.

    • Solution: Use a Column Thermostat. A column oven provides a stable temperature environment, leading to highly reproducible retention times.[7]

Problem 4: Ghost Peaks or Spurious Peaks

Peaks that appear in blank injections or inconsistently across a sequence.

  • Cause A: Contamination in the System or Sample. Impurities can build up in the injector, tubing, or on the column head and elute later, especially during a gradient.[12]

    • Solution: Flush the System. Flush the entire system, including the injector and sample loop, with a strong solvent like 100% acetonitrile or isopropanol. If a contaminated column is suspected, disconnect it from the detector and flush it in the reverse direction (if the manufacturer allows).[10]

  • Cause B: Carryover from a Previous Injection. A highly concentrated or "sticky" sample can leave residue in the injection port that gets injected with the next run.

    • Solution: Implement a Needle Wash. Use a strong solvent in the autosampler's needle wash function. Injecting a blank run with a high-organic mobile phase after a concentrated sample can also help clean the system.

Section 3: Standard Operating Procedure (SOP)

This SOP provides a validated method for the analysis of a 5-(Boc-amino)thiazole-2-carboxylic acid reaction mixture.

SOP-01: HPLC Analysis

1.0 Equipment and Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm, high-purity, end-capped).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Formic Acid (FA), >98% purity.

  • Sample: 5-(Boc-amino)thiazole-2-carboxylic acid reaction mixture.

  • Class A volumetric flasks and pipettes.

  • 0.22 µm Syringe filters (PTFE or Nylon).

2.0 Mobile Phase Preparation

  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of Formic Acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (0.1% FA in ACN): Add 1.0 mL of Formic Acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade Acetonitrile. Mix thoroughly.

  • Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.[7]

3.0 Sample Preparation

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add approximately 5 mL of a 50:50 mixture of ACN/Water and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with the 50:50 ACN/Water mixture. This is the stock solution (~1 mg/mL).

  • Perform a further 1:10 dilution by transferring 1 mL of the stock solution into a 10 mL volumetric flask and diluting with the 50:50 ACN/Water mixture (~0.1 mg/mL).

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

4.0 HPLC System Setup and Data Acquisition

  • Purge the pump lines with the respective mobile phases.

  • Set the column temperature to 30 °C.

  • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Set the UV detector wavelength to 275 nm.

  • Create a sequence including a blank injection (50:50 ACN/Water), followed by the prepared sample(s).

  • Set the injection volume to 10 µL.

  • Define the gradient program as follows:

Time (min)% Mobile Phase A% Mobile Phase B
0.090.010.0
20.010.090.0
25.010.090.0
25.190.010.0
30.090.010.0

General HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase (0.1% FA in H2O/ACN) Equilibrate 3. Equilibrate System (10-15 column volumes) MobilePhase->Equilibrate Sample 2. Prepare Sample (Dissolve & Filter) Inject 4. Inject Sample Sample->Inject Separate 5. Gradient Separation (C18 Column) Inject->Separate Detect 6. UV Detection (275 nm) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Report 8. Generate Report (% Purity) Integrate->Report

Sources

Validation & Comparative

A Tale of Two Protecting Groups: A Comparative Guide to 5-(Boc-amino)thiazole-2-carboxylic acid and its Fmoc Counterpart for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate success of a project. Heterocyclic scaffolds, particularly the 2-aminothiazole moiety, are privileged structures found at the core of numerous approved drugs, valued for their diverse pharmacological activities.[1][2] When incorporating these valuable scaffolds, the choice of protecting group strategy is paramount. This guide provides an in-depth technical comparison between the commercially available 5-(Boc-amino)thiazole-2-carboxylic acid and the strategic considerations for its less common counterpart, 5-(Fmoc-amino)thiazole-2-carboxylic acid .

This analysis moves beyond a simple cataloging of properties to explore the fundamental chemical principles that govern the utility of each protecting group in the context of this specific, electron-deficient heterocyclic system. We will delve into the practical implications of these choices, supported by established chemical knowledge and field-proven insights, to empower researchers to make informed decisions in their synthetic endeavors.

The Core Scaffold: 2-Aminothiazole-5-carboxylic Acid

The parent molecule, 2-aminothiazole-5-carboxylic acid, is a versatile building block.[3] The thiazole ring is an important pharmacophore, and the presence of amino and carboxylic acid groups at the 2 and 5 positions, respectively, provides two orthogonal points for chemical modification, making it an ideal scaffold for library synthesis and structure-activity relationship (SAR) studies.[4] However, the nucleophilic amino group must be temporarily masked to allow for selective chemistry at the carboxylic acid, such as amide bond formation. This is where the choice between the tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups becomes a critical strategic decision.

Head-to-Head Comparison: Chemical Properties and Strategic Implications

The fundamental difference between Boc and Fmoc protection lies in their cleavage conditions: Boc is labile to strong acid, while Fmoc is removed by a mild base, typically piperidine.[4] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and complex organic synthesis, allowing for the selective deprotection of one group while others remain intact.

Property5-(Boc-amino)thiazole-2-carboxylic acid5-(Fmoc-amino)thiazole-2-carboxylic acid (Inferred)
CAS Number 302964-02-9Not commercially available
Molecular Weight 244.27 g/mol 366.39 g/mol
Cleavage Condition Strong Acid (e.g., TFA, HCl in dioxane)[4]Mild Base (e.g., 20% Piperidine in DMF)[4]
Stability Stable to bases and nucleophiles.[5]Stable to acids.[6]
Solubility Generally soluble in polar aprotic solvents (DMF, NMP, THF) and chlorinated solvents (DCM).[7]Expected to have good solubility in polar aprotic solvents like DMF and NMP, though potentially lower than the Boc-analog due to the large, planar fluorenyl group.[1][8]
Cost & Availability Commercially available from multiple suppliers.[5][8][9]Not a standard catalog item; would require custom synthesis.
Causality Behind the Comparison:
  • Availability and Synthesis: 5-(Boc-amino)thiazole-2-carboxylic acid is readily prepared and commercially available. The synthesis typically involves the reaction of a 2-aminothiazole-5-carboxylate ester with di-tert-butyl dicarbonate (Boc₂O) followed by saponification of the ester. The widespread use of Boc protection in medicinal chemistry for non-peptide scaffolds ensures its availability. Conversely, the lack of commercial availability for the Fmoc analog suggests that its synthesis may be less straightforward or that the demand is significantly lower. The synthesis would likely involve reacting the parent aminothiazole with Fmoc-Cl or Fmoc-OSu, but purification and stability might be challenging.

  • Solubility Insights: Boc-protected amino acids generally exhibit good solubility in a range of organic solvents.[7] The bulky and hydrophobic fluorenyl group in Fmoc derivatives can sometimes lead to aggregation or reduced solubility, although they are typically soluble in the common solvents used in solid-phase synthesis like DMF and NMP.[1][8] For the thiazole series, the planar nature of the thiazole ring combined with the large fluorenyl group could potentially lead to solubility challenges in certain solvent systems.

  • Chemical Stability and Reactivity: The electron-withdrawing nature of the thiazole ring can decrease the nucleophilicity of the 2-amino group. This can make the initial protection step more challenging and may also influence the stability of the resulting carbamate. More importantly, this electronic effect can impact the reactivity of the carboxylic acid during coupling reactions. Some reports have noted that coupling N-protected 2-aminothiazole-5-carboxamides can be challenging, particularly with sterically hindered amines, suggesting potential issues with steric hindrance or reduced carboxylate reactivity.

Experimental Workflows and Protocols

The choice between Boc and Fmoc dictates the entire synthetic workflow. Below are representative diagrams and protocols for the incorporation and deprotection of these building blocks.

Deprotection Workflows

cluster_boc Boc Deprotection Workflow cluster_fmoc Fmoc Deprotection Workflow Boc_Start Boc-Protected Thiazole Boc_Reagent Treat with Strong Acid (e.g., TFA/DCM) Boc_Start->Boc_Reagent Boc_End Free Amine Boc_Reagent->Boc_End Fmoc_Start Fmoc-Protected Thiazole Fmoc_Reagent Treat with Mild Base (e.g., 20% Piperidine/DMF) Fmoc_Start->Fmoc_Reagent Fmoc_End Free Amine Fmoc_Reagent->Fmoc_End G Start Synthetic Goal: Incorporate Aminothiazole Scaffold Decision Key Protecting Groups in Substrate? Start->Decision Boc_Path Use 5-(Boc-amino)thiazole- 2-carboxylic acid Decision->Boc_Path No/Acid-Stable Fmoc_Path Custom Synthesize Fmoc-protected analog Decision->Fmoc_Path Yes/Base-Stable Reason_Boc Reason: Substrate has base-labile groups or standard solution-phase synthesis. Boc_Path->Reason_Boc Reason_Fmoc Reason: Substrate has acid-labile groups or for Fmoc SPPS. Fmoc_Path->Reason_Fmoc

Sources

The Strategic Advantage of Boc-Protected Aminothiazoles in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Chemist's Dilemma

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] However, the very nucleophilicity of the exocyclic amino group that contributes to its utility also presents a significant challenge in multi-step syntheses. Unprotected, this amine can interfere with a multitude of reaction conditions, leading to side products, reduced yields, and complex purification challenges.

This guide provides an in-depth comparison of the tert-butoxycarbonyl (Boc) protecting group for 2-aminothiazoles against other common alternatives, namely the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to demonstrate why the Boc group is often the superior strategic choice for complex synthetic campaigns involving this critical heterocyclic scaffold.

The Core of the Strategy: Orthogonal Protection

Modern organic synthesis, particularly in drug development, rarely involves a single transformation. The construction of complex molecules requires a sequence of reactions, each with its own set of reagents and conditions. The concept of orthogonal protection is paramount; it allows for the selective removal of one protecting group in the presence of others.[6] This is where the distinct chemical labilities of Boc, Fmoc, and Cbz groups become critically important.

  • Boc (tert-butoxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl).

  • Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine).

  • Cbz (benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis.

This fundamental difference is the synthetic chemist's toolkit for orchestrating complex molecular assembly. The Boc group's stability in basic and reductive environments makes it an ideal orthogonal partner to the Fmoc and Cbz groups, respectively.

G cluster_Boc Boc Group cluster_Fmoc Fmoc Group cluster_Cbz Cbz Group Boc Boc-NH-R Acid Acid (TFA, HCl) Boc->Acid Labile Fmoc Fmoc-NH-R Boc->Fmoc Base Base (Piperidine) Cbz Cbz-NH-R Boc->Cbz Orthogonal Hydro H₂, Pd/C Fmoc->Base Labile Fmoc->Cbz Cbz->Hydro Labile G cluster_workflow Boc Protection Workflow Start Dissolve 2-Aminothiazole in DCM AddBase Add TEA/DMAP Start->AddBase Cool Cool to 0 °C AddBase->Cool AddBoc Add (Boc)₂O Solution Cool->AddBoc React Stir at RT (4-12h) Monitor by TLC AddBoc->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Product N-Boc-2-aminothiazole Purify->Product

Sources

A Researcher's Guide to the Spectroscopic Characterization of 5-(Boc-amino)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Utilizing NMR and Mass Spectrometry for Structural Verification

The synthesis of novel chemical entities requires rigorous structural confirmation. For a molecule like 5-(Boc-amino)thiazole-2-carboxylic acid, with its distinct functional groups—a Boc-protected amine, a thiazole ring, and a carboxylic acid—a multi-technique approach is essential for unambiguous characterization. This guide will delve into the expected spectral data, compare it with known information where available, and provide robust experimental protocols.

Understanding the Molecular Structure: What to Expect in the Spectra

Before delving into experimental data, a thorough understanding of the molecule's structure allows us to predict the key features we expect to observe in both NMR and MS spectra. This predictive approach is a cornerstone of efficient spectral analysis.

5-(Boc-amino)thiazole-2-carboxylic acid (C₉H₁₂N₂O₄S, Molecular Weight: 244.27 g/mol )[1] possesses several key proton and carbon environments that will give rise to distinct signals in NMR spectroscopy. Similarly, its molecular weight and the labile Boc protecting group will produce a characteristic pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C NMR spectra, we can piece together the connectivity of the molecule.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum of 5-(Boc-amino)thiazole-2-carboxylic acid is expected to show signals corresponding to the Boc group, the thiazole ring proton, the amine proton, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Boc-amino)thiazole-2-carboxylic acid

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Boc (t-butyl) ~1.5Singlet9HThe nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet.[2][3]
Thiazole C4-H ~8.0 - 8.5Singlet1HThe proton on the thiazole ring is in an electron-deficient environment, leading to a downfield chemical shift.
Amine (N-H) ~9.0 - 11.0Broad Singlet1HThe amide proton's chemical shift can be variable and is often broad due to quadrupole effects and exchange.
Carboxylic Acid (O-H) ~10.0 - 13.0Very Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a very broad signal, which may exchange with D₂O.[4][5][6][7]

Note: Chemical shifts are predictions and can vary based on solvent and concentration.[8] The choice of a suitable deuterated solvent is critical. For carboxylic acids, DMSO-d₆ is often preferred over CDCl₃ due to better solubility and reduced hydrogen bonding effects that can broaden signals.[8]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Boc-amino)thiazole-2-carboxylic acid

CarbonPredicted Chemical Shift (ppm)Rationale
Boc (C(CH₃)₃) ~28The methyl carbons of the tert-butyl group are in a shielded, aliphatic environment.[9]
Boc (C(CH₃)₃) ~80The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atoms.[9]
Thiazole C4 ~120 - 125The C4 carbon of the thiazole ring.
Thiazole C5 ~140 - 145The C5 carbon is attached to the nitrogen of the Boc-amino group, leading to a downfield shift.
Boc (C=O) ~153The carbonyl carbon of the carbamate is deshielded.[9]
Carboxylic Acid (C=O) ~160 - 170The carbonyl carbon of the carboxylic acid is highly deshielded.[5][7]
Thiazole C2 ~165 - 170The C2 carbon is attached to the electronegative nitrogen and sulfur atoms and the carboxylic acid group, resulting in a significant downfield shift.

Note: Chemical shift predictions are based on typical values for similar functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[10][11] For 5-(Boc-amino)thiazole-2-carboxylic acid, we would expect to see the molecular ion peak and characteristic fragmentation patterns related to the Boc group.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Table 3: Expected m/z Values in High-Resolution Mass Spectrometry (HRMS)

IonCalculated m/z
[M+H]⁺ 245.0596
[M+Na]⁺ 267.0415
[M-H]⁻ 243.0440
Fragmentation Analysis: The Signature of the Boc Group

A hallmark of Boc-protected amines in mass spectrometry is the facile loss of isobutylene (56 Da) or the entire Boc group (100 Da) upon collisional activation.[12][13][14] This fragmentation is a key diagnostic tool for confirming the presence of the Boc protecting group.

Table 4: Key Fragmentation Pathways for [M+H]⁺ of 5-(Boc-amino)thiazole-2-carboxylic acid

Fragment Ionm/zLoss
[M+H - C₄H₈]⁺ 189.0280Loss of isobutylene (56 Da)
[M+H - Boc]⁺ 145.0177Loss of the Boc group (100 Da) resulting in the protonated 5-aminothiazole-2-carboxylic acid.[15]

The presence of these characteristic fragments provides strong evidence for the proposed structure.

Experimental Protocols: A Guide to Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(Boc-amino)thiazole-2-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[16]

  • MS Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source.

    • Acquire data in both positive and negative ion modes.

    • Set the mass range to scan from m/z 50 to 500.

  • MS/MS Acquisition (Fragmentation):

    • Select the [M+H]⁺ ion (m/z 245.06) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and major fragments. Compare the observed fragmentation pattern with the expected losses.

Comparative Analysis: Validating the Structure

The predicted data in this guide serves as a robust benchmark. Any significant deviation from these predictions in experimental data should prompt a re-evaluation of the sample's purity or structural integrity.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of 5-(Boc-amino)thiazole-2-carboxylic acid.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation Sample 5-(Boc-amino)thiazole- 2-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (HRMS and MS/MS) Sample->MS NMR_Data Analyze Chemical Shifts, Multiplicities, Integrations NMR->NMR_Data MS_Data Determine Accurate Mass and Fragmentation Pattern MS->MS_Data Comparison Compare with Predicted Data and Known Analogs NMR_Data->Comparison MS_Data->Comparison Confirmation Unambiguous Structural Confirmation Comparison->Confirmation

Caption: Workflow for the characterization of 5-(Boc-amino)thiazole-2-carboxylic acid.

Conclusion

The structural verification of 5-(Boc-amino)thiazole-2-carboxylic acid relies on a synergistic application of NMR and mass spectrometry. By predicting the expected spectral features based on its chemical structure and comparing them with high-quality experimental data, researchers can confidently confirm the identity and purity of their synthesized compound. The protocols and predictive data presented in this guide offer a comprehensive framework for achieving this critical step in the drug discovery and development process.

References

  • Global Banking & Finance Review. (2018). Mass Spectrometer System Offers Solution for Small Molecule Identification and Characterization. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • ACS Publications. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Wiley Online Library. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • PubMed. (2013). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • ACS Publications. (1961). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. [Link]

  • Chemistry LibreTexts. Carboxylic acid NMR. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • NIH. (2014). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

  • Journal of the American Society for Mass Spectrometry. (2001). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

  • PubChem. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • PLOS ONE. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

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A-Head-to-Head-Comparison-of-Coupling-Reagents-for-2-N-Boc-amino-thiazole-5-carboxylic-Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Amide Bond Formation

In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities often hinges on the reliable and efficient formation of amide bonds. The coupling of carboxylic acids and amines is a cornerstone of this endeavor, yet it is not without its challenges, particularly when dealing with sterically hindered or electronically complex substrates. One such substrate, 2-N-Boc-amino-thiazole-5-carboxylic acid, presents a unique set of challenges due to the electron-rich nature of the thiazole ring. This guide provides a comparative analysis of common coupling reagents for this specific application, offering insights into reaction mechanisms, performance, and best practices to aid researchers in navigating this critical synthetic step.

The Challenge: Coupling with an Electron-Rich Heterocycle

The thiazole ring in 2-N-Boc-amino-thiazole-5-carboxylic acid is an electron-donating heterocycle. This electronic property can decrease the reactivity of the carboxylic acid, making it less susceptible to activation by coupling reagents. Furthermore, the presence of the Boc-protected amine adds steric bulk, which can further impede the approach of the amine nucleophile. Standard coupling conditions that are effective for simple aliphatic or aromatic carboxylic acids may prove sluggish or result in low yields with this substrate.[1] Therefore, a careful selection of the coupling reagent and reaction conditions is paramount for a successful outcome.

A Comparative Analysis of Common Coupling Reagents

A variety of coupling reagents are available to facilitate amide bond formation. These reagents function by activating the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Here, we compare the performance of several widely used coupling reagents for the acylation of amines with 2-N-Boc-amino-thiazole-5-carboxylic acid.

Uronium/Aminium-Based Reagents: HATU, HBTU, and HCTU

Uronium and aminium salts are among the most effective and widely used coupling reagents in modern organic synthesis.[2] They are known for their high reactivity and ability to promote rapid amide bond formation with minimal side reactions.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the gold standard for challenging couplings.[3] It activates the carboxylic acid to form a highly reactive OAt-active ester.[3][4] The pyridine nitrogen in the HOAt byproduct is thought to participate in the reaction, stabilizing the transition state and accelerating the coupling process.[2][4]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) are closely related to HATU but generate an OBt active ester. While still highly effective, they are generally considered slightly less reactive than HATU, particularly for hindered couplings.[5]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an analogue of HBTU that forms a more reactive 6-chloro-OBt active ester, offering a good balance between reactivity and cost.[5]

Mechanism of Action for HATU:

The reaction proceeds through the formation of an OAt-active ester. The base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form the active ester, which then readily reacts with the amine to form the desired amide.[4][6]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Byproduct1 Tetramethylurea Amine R'-NH₂ Amide R-CO-NH-R' OAt_Ester->Amide + Amine Byproduct2 HOAt

Caption: Generalized mechanism of HATU-mediated amide bond formation.

Phosphonium-Based Reagents: PyBOP
  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that activates carboxylic acids to form OBt active esters, similar to HBTU.[5] It is a reliable reagent for a wide range of amide couplings. One potential drawback is the formation of the tris(pyrrolidino)phosphine oxide byproduct, which can sometimes be challenging to remove during purification.[7]

Carbodiimide-Based Reagents: EDC/HOBt
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) , is a classic and cost-effective choice for amide bond formation.[8][9] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an HOBt-active ester, which is less prone to side reactions and racemization.[10] The urea byproduct formed from EDC is water-soluble, which simplifies purification.[7][10] However, this method can be less effective for sterically hindered or electron-deficient amines.[8]

Experimental Comparison

To provide a practical comparison, we outline a general experimental protocol for the coupling of 2-N-Boc-amino-thiazole-5-carboxylic acid with a model amine, benzylamine, using different coupling reagents.

General Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup and Purification A Dissolve 2-N-Boc-amino-thiazole-5-carboxylic acid in an aprotic solvent (e.g., DMF). B Add the coupling reagent and a base (e.g., DIPEA). A->B C Stir for a short pre-activation time (for uronium/phosphonium reagents). B->C D Add the amine (benzylamine). C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Quench the reaction with water or a dilute aqueous acid. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Wash the organic layer with brine and dry over sodium sulfate. G->H I Purify the crude product by column chromatography. H->I

Caption: A generalized workflow for the coupling reaction.

Detailed Experimental Protocols

Protocol 1: Coupling with HATU [3]

  • To a solution of 2-N-Boc-amino-thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes for pre-activation.

  • Add benzylamine (1.1 eq) and continue stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).

  • Perform an aqueous workup and purify by column chromatography.

Protocol 2: Coupling with PyBOP [11]

  • To a solution of 2-N-Boc-amino-thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add PyBOP (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add benzylamine (1.1 eq) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically 2-6 hours).

  • Perform an aqueous workup and purify by column chromatography.

Protocol 3: Coupling with EDC/HOBt [11]

  • To a solution of 2-N-Boc-amino-thiazole-5-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add benzylamine (1.1 eq) and DIPEA (1.2 eq) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS (may require longer reaction times or gentle heating).

  • Perform an aqueous workup and purify by column chromatography.

Comparative Data Summary

The following table summarizes the expected performance of each coupling reagent based on literature precedent and general reactivity trends for similar substrates.

Coupling ReagentRelative ReactivityTypical Reaction TimeYieldPurityCostKey Considerations
HATU Very High1-3 hoursExcellentHighHighGold standard for difficult couplings; byproducts are generally easy to remove.[3][12]
HBTU/TBTU High2-6 hoursGood-ExcellentHighModerateA reliable and slightly more economical alternative to HATU.[5]
HCTU High2-5 hoursGood-ExcellentHighModerateMore reactive than HBTU, offering a good performance-to-cost ratio.[5]
PyBOP High2-6 hoursGood-ExcellentGoodModeratePhosphine oxide byproduct may complicate purification.[7]
EDC/HOBt Moderate4-24 hoursModerate-GoodGoodLowCost-effective, but may require longer reaction times or heating for challenging substrates.[8]

Conclusion and Recommendations

For the coupling of 2-N-Boc-amino-thiazole-5-carboxylic acid, a high-reactivity uronium/aminium reagent is generally recommended to overcome the electronic and steric challenges posed by the substrate.

  • For optimal results and rapid reaction times, HATU is the reagent of choice. Its superior activating ability makes it particularly well-suited for this challenging coupling.[3]

  • HCTU and HBTU represent excellent, more cost-effective alternatives to HATU , often providing comparable yields with slightly longer reaction times.

  • PyBOP is also a viable option , though researchers should be mindful of the potential for purification challenges related to its byproduct.

  • EDC/HOBt can be effective , but may require optimization of reaction conditions, such as elevated temperatures or longer reaction times, to achieve satisfactory yields. Its primary advantage is its low cost.

Ultimately, the choice of coupling reagent will depend on a balance of factors including the specific amine being used, the desired reaction scale, and budgetary considerations. By understanding the relative strengths and weaknesses of each reagent, researchers can make an informed decision to optimize the synthesis of their target molecules.

References

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  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

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  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation - Inhibitor Research Hub. Available at: [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies | ACS Omega. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. Available at: [Link]

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

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A Comparative Guide to the Purity Analysis of Synthetic 5-(Boc-amino)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of regulatory compliance, reproducibility, and, ultimately, patient safety. 5-(Boc-amino)thiazole-2-carboxylic acid is a pivotal building block in the synthesis of a variety of pharmacologically active agents. Its structural integrity and freedom from impurities directly influence the quality and efficacy of the final active pharmaceutical ingredient (API). This guide offers a comprehensive comparison of analytical methodologies for assessing the purity of this critical intermediate, grounded in established scientific principles and regulatory expectations.

The Imperative of Purity: Why It Matters

The presence of impurities in a synthetic intermediate like 5-(Boc-amino)thiazole-2-carboxylic acid can have far-reaching consequences. Process-related impurities, such as unreacted starting materials or by-products, can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, unintended chemical entities. Degradation products that may form during storage can also compromise the integrity of the intermediate. From a regulatory standpoint, the International Council for Harmonisation (ICH) Q3A guidelines provide a stringent framework for the identification, qualification, and control of impurities in new drug substances, making a robust purity analysis program non-negotiable.[1][2][3]

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often necessary for the comprehensive purity assessment of a synthetic intermediate. The choice of analytical technique depends on the specific information required, from routine quality control to in-depth impurity profiling. Below is a comparison of the most relevant methods for the analysis of 5-(Boc-amino)thiazole-2-carboxylic acid.

Analytical Technique Principle of Operation Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.High resolution and sensitivity for separating and quantifying a wide range of organic impurities.[4] Well-established for purity and assay determination in the pharmaceutical industry.May not be suitable for highly volatile or thermally labile compounds. Co-elution of impurities can occur.Quantitative purity determination, impurity profiling, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.Provides unambiguous structural elucidation of the main compound and impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard.Lower sensitivity compared to HPLC for trace impurity detection. Complex spectra can be challenging to interpret.Structural confirmation and identification of major impurities.
Mass Spectrometry (MS) Ionization of molecules and their separation based on their mass-to-charge ratio.High sensitivity and specificity for impurity identification, especially when coupled with a separation technique like HPLC (LC-MS).[5]Generally not a quantitative technique on its own. Ionization efficiency can vary between compounds.Identification of unknown impurities and confirmation of molecular weight.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then quantified.Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values to assess bulk purity.Does not provide information on the nature of individual impurities. Insensitive to impurities with a similar elemental composition to the main compound.Confirmation of elemental composition and assessment of bulk purity.

Recommended Workflow for Purity Analysis

A robust and self-validating workflow for the purity analysis of 5-(Boc-amino)thiazole-2-carboxylic acid should integrate multiple analytical techniques to provide a comprehensive understanding of the material's quality.

Purity Analysis Workflow cluster_0 Initial Characterization cluster_1 Impurity Profiling & Quantification cluster_2 Final Quality Assessment Synthesis Batch Synthesis Batch Structural Confirmation Structural Confirmation Synthesis Batch->Structural Confirmation NMR & MS Bulk Purity Bulk Purity Structural Confirmation->Bulk Purity Elemental Analysis HPLC Method Development HPLC Method Development Bulk Purity->HPLC Method Development Purity by HPLC-UV Purity by HPLC-UV HPLC Method Development->Purity by HPLC-UV Quantitative Analysis Impurity Identification Impurity Identification Purity by HPLC-UV->Impurity Identification LC-MS ICH Guideline Comparison ICH Guideline Comparison Impurity Identification->ICH Guideline Comparison Reporting & Qualification Certificate of Analysis Certificate of Analysis ICH Guideline Comparison->Certificate of Analysis

Caption: A comprehensive workflow for the purity analysis of 5-(Boc-amino)thiazole-2-carboxylic acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a representative method for the purity analysis of 5-(Boc-amino)thiazole-2-carboxylic acid and should be validated for its intended use.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed for analysis.

4. Analysis:

  • Inject a suitable volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Analyze the chromatogram for the main peak and any impurity peaks.

  • Calculate the purity by the area normalization method.

Potential Impurities in Synthetic 5-(Boc-amino)thiazole-2-carboxylic Acid

Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis involves the hydrolysis of ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate.[5]

Potential Impurities cluster_synthesis Synthesis & Hydrolysis cluster_impurities Potential Impurities Ethyl 2-(Boc-amino)thiazole-5-carboxylate Ethyl 2-(Boc-amino)thiazole-5-carboxylate Target Compound Target Compound Ethyl 2-(Boc-amino)thiazole-5-carboxylate->Target Compound Hydrolysis NaOH, H2O/MeOH NaOH, H2O/MeOH Unreacted Starting Material Unreacted Starting Material Target Compound->Unreacted Starting Material Incomplete Reaction De-Boc Compound De-Boc Compound Target Compound->De-Boc Compound Acidic Conditions By-products By-products Target Compound->By-products Side Reactions

Caption: Potential impurities arising from the synthesis of the target compound.

Common Process-Related Impurities:

  • Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate: The unreacted starting material from an incomplete hydrolysis reaction.

  • 2-Aminothiazole-5-carboxylic acid: The product of Boc-group cleavage under acidic or harsh thermal conditions.

  • By-products: Could arise from side reactions of the starting materials or intermediates.

Conclusion

The purity analysis of 5-(Boc-amino)thiazole-2-carboxylic acid is a critical step in ensuring the quality and consistency of pharmaceutical development and manufacturing. While HPLC stands out as the primary technique for quantitative purity assessment, a comprehensive strategy should incorporate orthogonal methods like NMR and mass spectrometry for structural confirmation and impurity identification. Adherence to a robust analytical workflow, guided by the principles outlined in ICH guidelines, is essential for delivering a high-quality intermediate that meets the stringent demands of the pharmaceutical industry.

References

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. Quality Guidelines. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PubMed. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • HELIX Chromatography. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

A Comparative Guide to the Biological Activity of 5-(Boc-amino)thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to form a wide range of interactions with biological targets have established it as a "privileged scaffold." This means derivatives containing this core structure are frequently found in pharmacologically active compounds, from natural products to synthetic drugs like the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the anti-inflammatory meloxicam.[2]

This guide focuses on a specific, yet highly versatile, synthetic intermediate: 5-(Boc-amino)thiazole-2-carboxylic acid . The tert-butyloxycarbonyl (Boc) protecting group on the C5-amine is critical. It strategically deactivates the amine, preventing it from interfering with subsequent reactions, typically amide bond formation at the C2-carboxylic acid. This controlled, stepwise modification allows for the systematic development of diverse chemical libraries.

Here, we compare the biological activities of derivatives synthesized from this key intermediate, providing experimental data and protocols to guide researchers in oncology, immunology, and enzymology. We will explore how modifications to this core structure influence target specificity and potency, with a particular focus on its role in developing potent kinase inhibitors.

The Synthetic Hub: From a Protected Intermediate to Active Molecules

The journey from the stable, Boc-protected intermediate to a biologically active derivative is a foundational workflow in medicinal chemistry. The process allows for the introduction of diverse chemical functionalities, directly influencing the compound's structure-activity relationship (SAR).

General Synthetic Workflow

The primary utility of 5-(Boc-amino)thiazole-2-carboxylic acid is its activation and subsequent coupling with various amines to form amides. This is followed by the deprotection of the Boc group to yield a primary amine at the C5 position, which can be further functionalized.

G Start 5-(Boc-amino)thiazole- 2-carboxylic acid Activate Carboxylic Acid Activation (e.g., HATU, EDC) Start->Activate Step 1 Couple Amide Coupling (Amine R-NH2) Activate->Couple Step 2 Protected Protected Amide Derivative Couple->Protected Step 3 Deprotect Boc Deprotection (e.g., TFA, HCl) Protected->Deprotect Step 4 Final Final Biologically Active 2-Aminothiazole-5-carboxamide Deprotect->Final Step 5

Caption: General synthetic workflow from the protected acid to the final active compound.

This modular approach is powerful because it enables the creation of a focused library of compounds where the only difference is the "R-group" introduced during the amide coupling step, allowing for a clear evaluation of its impact on biological activity.

Comparative Analysis: Anticancer Activity of 2-Aminothiazole-5-Carboxamides

A prominent application for this scaffold is in the development of anticancer agents, particularly kinase inhibitors. The 2-aminothiazole core mimics the hinge-binding motif of ATP, allowing these molecules to sit within the catalytic site of kinases and block their function. The anti-leukemia drug Dasatinib, a potent inhibitor of the Bcr-Abl kinase, famously contains a 2-aminothiazole-5-carboxamide core, validating this approach.[3]

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the inhibitory concentration (IC50) values for representative derivatives against various cancer cell lines. This data highlights how modifications to the amide portion of the molecule dramatically affect potency and selectivity.

CompoundDerivative ClassK563 (Leukemia) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)Reference
Dasatinib Reference Drug11.08< 1< 1[4]
Compound 21 2-amino-thiazole-5-carboxylic acid phenylamide derivative16.320.221.6[3][4]
Compound 27 N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide> 50 (Not a 5-carboxamide, for scaffold context)> 50> 50[3]

Analysis of Results:

  • Dasatinib serves as a potent benchmark, showing broad efficacy. Its complex side chain, attached to the C2-amide, is highly optimized for kinase binding.

  • Compound 21 , a direct derivative of the core scaffold, displays potent and selective activity against the K563 leukemia cell line, which is driven by the Bcr-Abl kinase.[3] Its reduced activity against other cell lines compared to Dasatinib underscores the importance of the specific amide substituent for targeting different kinases.

  • The lack of a C5-carboxamide in Compound 27 demonstrates the critical role of this specific isomer for potent anticancer activity, as it fails to show significant inhibition.

G Scaffold 2-Aminothiazole-5-Carboxamide Core R1 C2-Amide Substituent (Targets Specificity Pocket) Scaffold->R1 Primary Modification Site R2 C4 Position (Can modulate solubility/potency) Scaffold->R2 Secondary Modification Site Kinase Kinase ATP Binding Site Scaffold->Kinase Binds Hinge Region Inhibition Inhibition of Phosphorylation Kinase->Inhibition Leads to Downstream Cancer Cell Proliferation & Survival Inhibition->Downstream Blocks

Caption: Structure-Activity Relationship (SAR) logic for kinase inhibition.

Comparative Analysis: Enzyme Inhibition Beyond Kinases

The versatility of the 2-aminothiazole scaffold extends to other enzyme classes. By modifying the substituents, these derivatives can be tailored to inhibit enzymes implicated in a range of diseases, from neurodegeneration to metabolic disorders.

Quantitative Data: Inhibition of Cholinesterases and Carbonic Anhydrases

Recent studies have explored 2-aminothiazole derivatives as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA) isoforms.[5] These enzymes are validated targets for Alzheimer's disease and glaucoma, respectively.

CompoundTarget EnzymeKᵢ (µM)Reference
2-amino-4-(4-chlorophenyl)thiazole hCA I0.008 ± 0.001[5]
2-amino-4-(4-bromophenyl)thiazole hCA II0.124 ± 0.017[5]
2-amino-4-(4-bromophenyl)thiazole AChE0.129 ± 0.030[5]
2-amino-4-(4-bromophenyl)thiazole BChE0.083 ± 0.041[5]
Donepezil (Reference) AChE~0.02 (literature)[6]

Analysis of Results:

  • The data reveals that even simple 2-aminothiazole derivatives, without the C5-carboxamide moiety, can be potent enzyme inhibitors.

  • The nature of the substituent at the C4 position is a key determinant of activity and selectivity. For instance, the 4-chlorophenyl derivative is a highly potent inhibitor of human carbonic anhydrase I (hCA I), while the 4-bromophenyl analogue shows broader activity against hCA II and both cholinesterases.[5]

  • The potency of the 4-bromophenyl derivative against AChE is comparable to established drugs like Donepezil, marking this scaffold as a promising starting point for developing novel anticholinesterase agents.[5][6]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of a 2-Aminothiazole-5-Carboxamide Derivative

This protocol describes a general procedure for the amide coupling and deprotection steps.

Objective: To synthesize a target 2-aminothiazole-5-carboxamide from the Boc-protected carboxylic acid intermediate.

Materials:

  • 5-(Boc-amino)thiazole-2-carboxylic acid

  • Target amine (e.g., 2-chloro-6-methylaniline)

  • Coupling agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Deprotection agent: 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(Boc-amino)thiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation & Coupling: Add the target amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product (the protected amide) by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected amide in a minimal amount of a suitable solvent (e.g., dichloromethane). Add an excess of 4 M HCl in 1,4-dioxane or TFA.

  • Completion: Stir the mixture at room temperature for 30-60 minutes until TLC or LC-MS confirms the complete removal of the Boc group.

  • Isolation: Concentrate the solvent under reduced pressure to yield the final amine salt, which can be further purified or used directly.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a robust method for quantifying the direct inhibitory effect of a compound on a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase (e.g., Src).

Materials:

  • Recombinant active kinase (e.g., GST-tagged Src)

  • Europium-labeled anti-GST antibody (Eu-antibody)

  • Alexa Fluor™ 647-labeled ATP competitive tracer (kinase-specific)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare Solutions: Dilute the kinase, Eu-antibody, and tracer to their final working concentrations in the assay buffer. Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer.

  • Dispense Reagents: To each well of the 384-well plate, add:

    • 4 µL of the test compound dilution (or DMSO for control wells).

    • 4 µL of the kinase/Eu-antibody mixture.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Add Tracer: Add 4 µL of the tracer solution to all wells.

  • Final Incubation: Mix the plate and incubate for another 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 5-(Boc-amino)thiazole-2-carboxylic acid scaffold is more than a simple building block; it is a gateway to a vast chemical space of biologically active molecules. The strategic use of the Boc protecting group enables controlled, modular synthesis, which is essential for systematic SAR studies.

Comparative data clearly demonstrates that derivatives from this core scaffold possess potent anticancer and enzyme-inhibitory activities.[3][5] The choice of substituent attached to the C2-amide and modifications at other positions on the thiazole ring are critical for tuning both the potency and selectivity of the final compound. For researchers in drug development, this scaffold offers a validated and highly malleable starting point for creating novel therapeutics. Future work should focus on exploring a wider range of amine substituents for the amide coupling reaction and further functionalizing the C5-amine after deprotection to develop next-generation inhibitors with improved pharmacological profiles.

References

  • Gora, A. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]

  • Swathykrishna, C. S., et al. (2023).
  • Kušić, D., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Institutes of Health. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Singh, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Borcea, A. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. Available at: [Link]

  • Swathykrishna, C.S., et al. (2023).
  • Gora, A. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Patel, H., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Gökçe, M., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Han, S. T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives.
  • Özbek, O., & Gürdere, M. B. (2021).
  • BenchChem. (2025). A Comparative Guide to 2-Aminothiazole-5-Carboxamides in Preclinical Cancer Research. BenchChem.
  • Ye, N., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

  • Biosynth. (n.d.). 2-Aminothiazole-5-carboxylic acid. Biosynth.
  • Topal, F., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Aminothiazole-Based Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] For researchers engaged in drug discovery and the development of novel functional materials, a thorough understanding of the fundamental spectroscopic characteristics of aminothiazole-based building blocks is paramount. Spectroscopic techniques such as UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) are indispensable tools for structural elucidation, purity assessment, and predicting the behavior of these molecules in various chemical environments.[4][5]

This guide provides a comparative analysis of the spectroscopic properties of key aminothiazole-based building blocks. We will delve into the theoretical underpinnings of each technique, present comparative data in a clear, tabular format, and provide detailed, field-proven experimental protocols. The objective is to equip researchers with the knowledge to make informed decisions in the selection and application of these versatile chemical entities.

I. UV-Visible Absorption Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy is a fundamental technique that provides insights into the electronic transitions within a molecule.[6][7][8] The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the extent of its conjugated π-system.[6][7] For aminothiazole derivatives, the position and intensity of absorption bands are sensitive to the nature and position of substituents on the thiazole ring and the amino group, as well as the polarity of the solvent.[6]

Comparative UV-Vis Absorption Data of Selected Aminothiazole Building Blocks

The following table summarizes the UV-Vis absorption maxima (λmax) for a selection of common aminothiazole building blocks in different solvents. This data is crucial for understanding how the electronic environment of the chromophore is influenced by substitution and solvent polarity.

Building BlockStructureSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
2-AminothiazoleWater258~8,000
2-Amino-4-phenylthiazoleEthanol285~15,000
2-Amino-5-bromothiazoleMethanol265Not Reported[9]
2-Amino-4-methylthiazoleNot Specified255Not Reported[10]

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can influence the position of λmax through solvatochromic effects. Polar solvents can stabilize the ground or excited state of the molecule to different extents, leading to shifts in the absorption maximum. Comparing spectra in solvents of varying polarity (e.g., hexane, ethanol, water) can provide valuable information about the nature of the electronic transition.

  • Concentration: For quantitative analysis (determining concentration via the Beer-Lambert law), it is essential to work within a concentration range where absorbance is linear with concentration, typically between 0.1 and 1.0 absorbance units.

Experimental Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the steps for acquiring a UV-Vis absorption spectrum of an aminothiazole building block.

dot

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh ~1-5 mg of aminothiazole compound B Dissolve in spectroscopic grade solvent (e.g., Ethanol) C Prepare a stock solution of known concentration D Perform serial dilutions to obtain a series of standards E Calibrate spectrophotometer with a solvent blank D->E Transfer to cuvette F Measure absorbance of each standard solution E->F G Record λmax and absorbance values F->G H Plot absorbance vs. wavelength to obtain spectrum G->H I Construct a calibration curve (Absorbance vs. Concentration) G->I

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately weigh a small amount (1-5 mg) of the aminothiazole building block.

    • Dissolve the compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations that will yield absorbance values between 0.1 and 1.0.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for aminothiazoles).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used for the sample solutions.

    • Place the cuvette in the spectrophotometer and record a baseline (autozero). This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • The instrument will display a plot of absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Record the λmax and the corresponding absorbance value.

    • For quantitative analysis, measure the absorbance of each of the serially diluted solutions at the λmax and construct a calibration curve by plotting absorbance versus concentration.

II. Fluorescence Spectroscopy: Unveiling Emissive Properties

Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's ability to emit light after being electronically excited.[1][11][12] This phenomenon is characteristic of molecules with rigid, planar structures and extensive π-conjugation. While not all aminothiazole derivatives are strongly fluorescent, certain substitutions can induce or enhance their emissive properties, making them suitable for applications such as fluorescent probes and bio-imaging agents.[13][14]

Comparative Fluorescence Data of Selected Aminothiazole Building Blocks

The following table presents available fluorescence data for some aminothiazole derivatives. Note that fluorescence is highly dependent on the specific molecular structure and environment.

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦF)Reference
2-(2′-aminophenyl)benzothiazoleDichloromethane3704300.45[15]
5-N-Arylaminothiazoles with pyridyl groupsToluene387482 (neutral), 580 (with Lewis acid)Not Reported[16]
Thiazole Orange derivativesVaried~480-510~510-540Not Reported[9]

Causality Behind Experimental Choices:

  • Excitation Wavelength: The excitation wavelength is typically set at or near the absorption maximum (λmax) of the compound to ensure efficient excitation.

  • Solvent and pH: The fluorescence properties of a molecule can be significantly affected by the polarity and pH of the solvent. Protic solvents can engage in hydrogen bonding, which may quench fluorescence, while changes in pH can alter the protonation state of the molecule, leading to shifts in the emission spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[17][18][19]

Experimental Protocol: Fluorescence Spectroscopy

This protocol provides a general procedure for measuring the fluorescence spectrum of an aminothiazole derivative.

dot

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis A Prepare a dilute solution (Absorbance < 0.1 at λex) B Use spectroscopic grade, non-fluorescent solvent C Set excitation wavelength (typically λmax from UV-Vis) B->C Transfer to cuvette D Scan emission wavelengths C->D E Record emission spectrum D->E F Identify emission maximum (λem) E->F G Optional: Determine Quantum Yield using a standard E->G

Caption: Workflow for Fluorescence Spectroscopic Analysis.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a dilute solution of the aminothiazole compound in a spectroscopic grade, non-fluorescent solvent. The absorbance of the solution at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.[17]

    • Filter the solution if any particulate matter is present.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the source lamp to stabilize.

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Set the desired range for the emission scan, which should start at a wavelength longer than the excitation wavelength.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.

  • Blank Measurement:

    • Record a spectrum of the pure solvent to check for any background fluorescence.

  • Sample Measurement:

    • Place the sample cuvette in the spectrofluorometer and acquire the emission spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • For quantum yield determination, measure the integrated fluorescence intensity of the sample and a standard of known quantum yield under identical experimental conditions. The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φs * (Ix / Is) * (As / Ax) * (nx^2 / ns^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts x and s refer to the sample and the standard, respectively.[17][18]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2][4][5] It provides detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C nuclei in this context), their connectivity, and their spatial relationships.[2][4] For aminothiazole building blocks, NMR is essential for confirming the identity of the compound, assessing its purity, and understanding the electronic effects of different substituents.

Comparative ¹H and ¹³C NMR Data of Selected Aminothiazole Building Blocks

The following table presents typical ¹H and ¹³C NMR chemical shifts for key aminothiazole building blocks in common deuterated solvents. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Building BlockSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-AminothiazoleDMSO-d₆6.93 (d, 1H), 6.53 (d, 1H), 6.86 (s, 2H, NH₂)169.2, 138.5, 108.1
2-Amino-4-phenylthiazoleCDCl₃7.7-7.3 (m, 5H), 6.2 (s, 1H), 5.1 (br s, 2H, NH₂)167.5, 150.1, 134.7, 128.6, 127.8, 125.8, 104.2[10],
2-Amino-4-methylthiazoleDMSO-d₆7.17 (br s, 2H, NH₂), 6.35 (s, 1H), 2.17 (s, 3H)169.2, 153.4, 111.1, 15.7[20]
2-Amino-5-bromothiazoleNot SpecifiedNot ReportedNot Reported

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is crucial as it can affect the chemical shifts of protons, particularly those attached to heteroatoms (e.g., -NH₂). DMSO-d₆ is a common choice as it is a good solvent for many organic compounds and the residual solvent peak does not typically interfere with the signals of interest. CDCl₃ is another widely used solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This allows for accurate comparison of chemical shifts across different experiments and instruments.

  • 2D NMR Experiments: For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons.[2][3]

Experimental Protocol: NMR Spectroscopy

This protocol describes the general steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_measurement NMR Spectrometer Measurement cluster_analysis Data Analysis A Dissolve 5-20 mg of sample in ~0.6-0.7 mL of deuterated solvent B Add a small amount of TMS as an internal standard C Transfer solution to a clean, dry NMR tube D Insert NMR tube into the spectrometer C->D Place in spinner E Lock, tune, and shim the instrument D->E F Acquire ¹H and ¹³C spectra E->F G Process the raw data (Fourier transform, phase correction) F->G H Integrate ¹H signals and assign chemical shifts G->H

Sources

A Comparative Guide to Aminothiazole and Aminooxazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Drug Discovery Community

The strategic selection of a core heterocyclic scaffold is a pivotal decision in the drug design process, profoundly influencing a compound's pharmacological and pharmacokinetic profile. Among the myriad of privileged structures, the 2-aminothiazole and its bioisosteric counterpart, the 2-aminooxazole, have garnered significant attention. This guide offers a comprehensive, data-supported comparison of these two scaffolds, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their discovery programs.

Introduction: The Privileged Scaffolds

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its ability to engage in a wide range of biological interactions.[1][2][3] This scaffold is a key component in numerous FDA-approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlighting its clinical significance.[4][5][6] Its broad spectrum of activity encompasses anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][4][7]

The 2-aminooxazole scaffold, a close structural analog where the sulfur atom of the thiazole ring is replaced by oxygen, has been explored as a bioisostere to modulate physicochemical and pharmacological properties.[8][9] This substitution, while seemingly subtle, can lead to significant changes in a molecule's behavior, offering a valuable strategy for lead optimization.

Physicochemical Properties: A Head-to-Head Comparison

A key rationale for considering the aminooxazole scaffold is to improve the physicochemical properties of a lead compound. The replacement of sulfur with oxygen, a classic bioisosteric substitution, can lead to notable differences in lipophilicity and solubility.[8][10]

Key Insight: The primary driver for exploring the aminooxazole scaffold is often to enhance aqueous solubility and reduce lipophilicity, which can be advantageous for improving a drug's pharmacokinetic profile.

PropertyAminothiazole ScaffoldAminooxazole ScaffoldRationale and Implications
Lipophilicity (logP/logD) Generally higherGenerally lowerThe less electronegative sulfur atom contributes to higher lipophilicity. Lowering logP by switching to an oxazole can improve solubility and potentially reduce off-target effects.[8][11]
Aqueous Solubility Generally lowerSignificantly higherThe more polar C-O bond in the oxazole ring compared to the C-S bond in thiazole enhances hydrogen bonding with water, leading to improved solubility.[11][12] This is a critical parameter for oral bioavailability.
Metabolic Stability Susceptible to S-oxidationGenerally more stableThe sulfur atom in the thiazole ring is a potential site for metabolic oxidation, which can lead to faster clearance.[8] The oxazole ring lacks this liability, potentially leading to a longer half-life.
Chemical Stability Generally stablePotentially less stableThiazole rings are known for their aromatic stability. Oxazoles, while also aromatic, can be more susceptible to certain chemical degradation pathways under specific conditions.[13]

Experimental Data Summary: Lipophilicity and Solubility

A study directly comparing N-acyl derivatives of aminothiazoles and aminooxazoles demonstrated a significant and consistent shift in physicochemical properties.

Compound Pairlog k'w (Aminothiazole)log k'w (Aminooxazole)Δlog k'wFold Change in Hydrophilicitylog S (Aminothiazole)log S (Aminooxazole)
Pair A2.51.5-1.0~10x-4.5-2.5
Pair B3.12.0-1.1~12.5x-5.2-3.1

Data adapted from a comparative study on pyridinecarboxamide derivatives.[11][12] log k'w is a chromatographic measure of lipophilicity, and log S is the logarithm of the molar solubility.

The data clearly illustrates that the isosteric replacement of sulfur with oxygen leads to a substantial decrease in lipophilicity and a significant increase in aqueous solubility, often by two orders of magnitude.[11][12]

Synthesis and Chemical Accessibility

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both aminothiazole and aminooxazole derivatives can be synthesized through established chemical routes.

Synthesis of 2-Aminothiazoles

The most prevalent and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis .[4][14] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis alpha_halo α-Haloketone intermediate Intermediate alpha_halo->intermediate Nucleophilic Attack thiourea Thiourea Derivative thiourea->intermediate aminothiazole 2-Aminothiazole Product intermediate->aminothiazole Cyclization & Dehydration

Caption: Hantzsch synthesis of 2-aminothiazoles.

Synthesis of 2-Aminooxazoles

The synthesis of 2-aminooxazoles can be more challenging. The direct analog of the Hantzsch synthesis using ureas instead of thioureas is often not successful.[8] However, alternative methods have been developed, such as the reaction of α-bromoketones with cyanamide or through palladium-catalyzed cross-coupling reactions.[8]

Generalized Drug Discovery Workflow:

Drug_Discovery_Workflow start Target Identification & Validation hit_id Hit Identification (HTS, FBDD) start->hit_id hit_to_lead Hit-to-Lead (Scaffold Selection) hit_id->hit_to_lead lead_opt Lead Optimization (SAR, ADME) hit_to_lead->lead_opt preclinical Preclinical Studies (In vivo, Toxicology) lead_opt->preclinical clinical Clinical Trials (Phase I-III) preclinical->clinical approval FDA Approval & Market clinical->approval

Caption: A generalized workflow of drug discovery.

Biological Activity and Structure-Activity Relationships (SAR)

While bioisosteric replacement aims to retain or improve biological activity, the switch from aminothiazole to aminooxazole can have varied effects depending on the target and the specific molecular context.

Antimicrobial Activity

In the realm of antimicrobial agents, particularly against Mycobacterium tuberculosis, the aminooxazole scaffold has emerged as a highly promising alternative to the aminothiazole. Several studies have shown that aminooxazole derivatives not only retain but sometimes exceed the antimycobacterial activity of their thiazole counterparts.[8][11][12]

Comparative Antimycobacterial Activity (MIC in µg/mL)

Compound PairTarget OrganismAminothiazole MICAminooxazole MIC
Pair 1M. tuberculosis H37Ra6.253.13
Pair 2M. tuberculosis H37Ra12.56.25

Data from a study on pyridinecarboxamide derivatives.[11]

Key Insight: The improved solubility and potentially different membrane permeability of aminooxazoles may contribute to their enhanced activity against certain pathogens like mycobacteria.

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology, with derivatives showing potent inhibition of various kinases.[4] The sulfur atom in the thiazole ring can participate in crucial hydrogen bonding and other interactions within the ATP-binding pocket of kinases. Replacing it with oxygen in an aminooxazole may alter these interactions, leading to a change in potency or selectivity. The impact of this substitution is highly target-dependent and requires empirical validation for each case.

Experimental Protocols

To facilitate the comparative evaluation of these scaffolds, standardized experimental protocols are essential.

Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 1.5 µL of the stock solution to 148.5 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitate.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Quantify the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared in a 50:50 mixture of PBS:Acetonitrile.

Protocol: Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the in vitro metabolic stability of a compound.

Methodology:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.

Conclusion and Future Directions

The choice between an aminothiazole and an aminooxazole scaffold is a nuanced decision that must be guided by the specific goals of a drug discovery program.

  • The Aminothiazole Scaffold remains a proven, reliable, and synthetically accessible starting point for a wide range of therapeutic targets. Its extensive validation in clinically approved drugs provides a strong foundation for its continued use.[4][5]

  • The Aminooxazole Scaffold presents a compelling strategic option for lead optimization, particularly when facing challenges with solubility, lipophilicity, or metabolic stability.[8][11] Its successful application in the antimicrobial field suggests that its potential in other therapeutic areas, such as oncology and inflammation, warrants further exploration.

The decision to employ an isosteric replacement should be data-driven. A direct, head-to-head comparison of analogous pairs, as outlined in this guide, provides the most reliable method for determining which scaffold will best serve the project's objectives. As our understanding of the subtle interplay between scaffold chemistry and biological systems grows, both the aminothiazole and aminooxazole will continue to be invaluable tools in the medicinal chemist's armamentarium.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). National Institutes of Health. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Publications. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). PubMed. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). National Institutes of Health. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (n.d.). National Institutes of Health. [Link]

  • Examples of commercially available drugs containing a 2-aminothiazole moiety. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Synthesis of 5-(Boc-amino)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-(Boc-amino)thiazole-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry. Its rigid thiazole core, coupled with the versatile Boc-protected amine and a carboxylic acid handle, makes it an invaluable scaffold for constructing complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The efficiency and scalability of its synthesis are therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth comparison of two primary synthetic routes to this intermediate, offering field-proven insights and experimental data to inform your choice of methodology.

Route 1: The Ester Hydrolysis Pathway

This is arguably the most direct and frequently cited method for obtaining 5-(Boc-amino)thiazole-2-carboxylic acid, provided the corresponding ethyl ester is available. The strategy is straightforward: saponification of the ester to yield the target carboxylic acid.

Chemical Rationale & Mechanism

The reaction proceeds via a base-catalyzed hydrolysis (saponification) of the ethyl ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base workup protonates the resulting carboxylate salt to yield the desired carboxylic acid. The Boc protecting group is stable under these basic conditions, ensuring its retention throughout the process.

Experimental Protocol: Hydrolysis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate

A detailed protocol for this conversion has been well-documented.[1]

  • Suspension: Suspend ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (1 equivalent) in methanol.

  • Base Addition: To the vigorously stirred suspension, slowly add an aqueous solution of 2 M Sodium Hydroxide (NaOH) (approx. 3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor reaction completion by TLC or LC-MS.

  • Solvent Removal: Concentrate the mixture under vacuum using a rotary evaporator to remove the methanol.

  • Acidification & Precipitation: Adjust the pH of the residual aqueous suspension to 1-2 by the dropwise addition of 6 N Hydrochloric Acid (HCl).

  • Isolation: Stir the mixture for 1 hour. The product will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash thoroughly with deionized water, and dry in a vacuum oven.

Performance Data
ParameterValueSource
Starting Material Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate[1]
Key Reagents NaOH, HCl, Methanol[1]
Reaction Time Overnight[1]
Reported Yield 100%[1]
Purity High (purified by precipitation/washing)[1]
Workflow Diagram: Ester Hydrolysis

A Ethyl 2-(Boc-amino)thiazole-5-carboxylate B Add NaOH in Methanol/Water A->B C Stir Overnight at Room Temp B->C D Remove Methanol (Rotovap) C->D E Acidify with HCl (pH 1-2) D->E F Precipitation & Filtration E->F G 5-(Boc-amino)thiazole-2-carboxylic Acid F->G

Caption: Workflow for the synthesis of the target acid via ester hydrolysis.

Route 2: De Novo Ring Construction from Acyclic Precursors

This approach builds the thiazole ring from the ground up, offering greater flexibility in analogue synthesis and avoiding reliance on a potentially costly or unavailable starting ester. A common and efficient method involves the reaction of a β-ethoxyacrylate derivative with thiourea, a variation of the classic Hantzsch thiazole synthesis.[2]

Chemical Rationale & Mechanism

This synthesis begins with the coupling of an aniline with β-ethoxy acryloyl chloride to form a β-ethoxyacrylamide. This intermediate is then subjected to a chemoselective α-bromination using N-bromosuccinimide (NBS). The resulting α-bromo intermediate is not isolated but is treated in a one-pot reaction with thiourea. The thiourea acts as a binucleophile: the sulfur atom displaces the bromide, and a nitrogen atom attacks the carbonyl carbon, leading to a cyclization-condensation cascade that forms the 2-aminothiazole ring. The resulting 2-amino group can then be protected with a Boc group, and if an ester was used instead of an amide, it can be hydrolyzed as in Route 1.

Experimental Protocol: A Representative Synthesis

While the direct synthesis of the title compound via this route is not explicitly detailed in a single source, a robust protocol for a closely related analogue, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, provides a validated template.[2]

  • Amide Formation: React 3-ethoxyacryloyl chloride with a suitable amine (or alcohol to form an ester) in a solvent like THF with a base such as pyridine.

  • Bromination & Cyclization (One-Pot):

    • Dissolve the resulting β-ethoxyacrylamide/acrylate in a dioxane/water mixture.

    • Add N-bromosuccinimide (NBS) and stir to effect the α-bromination.

    • Add thiourea to the mixture and heat to facilitate the thiazole ring formation.

  • Boc Protection: Protect the resulting 2-aminothiazole derivative with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or DMAP.

  • Ester Hydrolysis (if applicable): If an ester was synthesized in step 1, perform a hydrolysis as described in Route 1 to obtain the final carboxylic acid.

Performance Data
ParameterValueSource
Starting Materials 3-ethoxyacryloyl chloride, amine/alcohol, thiourea[2]
Key Reagents NBS, (Boc)₂O, NaOH[2]
Reaction Time Multi-step, >24 hours[2]
Reported Yield High (95% yield for the key cyclization step)[2]
Purity Requires chromatographic purification at intermediate stages
Workflow Diagram: De Novo Synthesis

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Thiazole Formation (One-Pot) cluster_2 Step 3 & 4: Final Modifications A 3-Ethoxyacryloyl Chloride + Alcohol B β-Ethoxyacrylate Ester A->B C Add NBS in Dioxane/Water B->C D Add Thiourea & Heat C->D E Ethyl 2-aminothiazole-5-carboxylate D->E F Boc Protection with (Boc)₂O E->F G Ester Hydrolysis (NaOH, HCl) F->G H 5-(Boc-amino)thiazole-2-carboxylic Acid G->H

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Boc-amino)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, excellence in the laboratory extends beyond groundbreaking results to encompass an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents like 5-(Boc-amino)thiazole-2-carboxylic acid are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, grounded in authoritative safety data and field-proven best practices.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. 5-(Boc-amino)thiazole-2-carboxylic acid (CAS No. 302964-02-9) is a combustible solid. While comprehensive toxicological data is limited, Safety Data Sheets (SDS) for the compound and its close structural analogs indicate specific risks that dictate our handling and disposal strategy.[1][2]

The primary documented hazard is its potential to cause an allergic skin reaction.[3] Prudent practice dictates that we also consider the hazards of related structures, which include skin, eye, and respiratory irritation.[4]

Table 1: GHS Hazard Profile for 5-(Boc-amino)thiazole-2-carboxylic acid & Analogs

Hazard ClassificationHazard StatementGHS CodePrimary Sources
Skin Sensitization, Cat. 1May cause an allergic skin reactionH317[3]
Skin Irritation, Cat. 2Causes skin irritationH315[4]
Eye Irritation, Cat. 2A/2Causes serious eye irritationH319[4]
STOT SE, Cat. 3May cause respiratory irritationH335[4]

Note: Classifications for skin, eye, and respiratory irritation are based on structurally similar thiazole derivatives and represent potential, unconfirmed hazards for this specific compound.

Upon combustion, this compound is expected to decompose into hazardous products, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][5][6] This decomposition profile underscores the necessity of avoiding disposal methods that involve burning or high heat outside of a licensed incineration facility.

Immediate Safety & Handling Protocols

Prior to handling the compound for disposal, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. These measures are your first line of defense against exposure.

Engineering Controls

Always handle solid 5-(Boc-amino)thiazole-2-carboxylic acid and its solutions in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[7] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][2]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection : Wear chemical safety goggles or a face shield (European Standard EN 166).[2][6]

  • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for tears or holes before use. Employ proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[4]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemical-resistant apron.[7]

Disposal Workflow: A Step-by-Step Guide

Disposal of 5-(Boc-amino)thiazole-2-carboxylic acid must be conducted in strict accordance with local, state, and federal regulations.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][8] The guiding principle is to collect all forms of the waste (solid, solutions, and contaminated materials) for pickup by an approved waste disposal contractor or your institution's Environmental Health & Safety (EHS) department.[1][2]

DisposalWorkflow cluster_forms Identify Waste Form cluster_actions Execute Disposal Protocol start Decision to Dispose of 5-(Boc-amino)thiazole-2-carboxylic acid form_solid Unused/Expired Solid start->form_solid form_container Empty Container start->form_container form_contaminated Contaminated Materials (Gloves, Wipes, etc.) start->form_contaminated action_pack_solid Securely package and label as solid chemical waste. form_solid->action_pack_solid action_rinse Triple rinse with a suitable solvent (e.g., Acetone). form_container->action_rinse action_pack_contaminated Place in a designated solid hazardous waste container. form_contaminated->action_pack_contaminated collect_waste Consolidate all waste streams into a properly labeled, sealed hazardous waste container. action_pack_solid->collect_waste action_collect_rinsate Collect all rinsate as liquid hazardous waste. action_rinse->action_collect_rinsate action_collect_rinsate->collect_waste action_pack_contaminated->collect_waste final_disposal Arrange for pickup by EHS or a licensed waste disposal company. collect_waste->final_disposal

Disposal decision workflow for 5-(Boc-amino)thiazole-2-carboxylic acid.
Protocol 1: Disposal of Unused or Waste Solid
  • Preparation : Ensure all required PPE is worn correctly.

  • Containment : Carefully transfer the solid waste into a designated, sealable hazardous waste container. Avoid creating dust during the transfer.[4][6]

  • Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "5-(Boc-amino)thiazole-2-carboxylic acid," the approximate quantity, and the date.

  • Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong acids, bases, and oxidizing agents.[1][2]

  • Pickup : Arrange for disposal through your institution's EHS department or a licensed chemical waste contractor.

Protocol 2: Decontamination of Empty Containers
  • Initial Rinse : Under a fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone, ethanol, or methanol).

  • Collect Rinsate : Collect all solvent rinsate in a designated container for halogen-free liquid hazardous waste.[8] This rinsate is now considered hazardous and must be disposed of accordingly.

  • Container Disposal : After triple rinsing, the container may be managed as non-hazardous solid waste, depending on local regulations. Puncture or otherwise deface the container to prevent reuse.[8] Always confirm this procedure with your EHS department.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Minor Spill (Solid)
  • Evacuate & Ventilate : Ensure the immediate area is clear of personnel and that ventilation is adequate (i.e., the fume hood is operational).[7]

  • Contain : Prevent the spread of the dust.

  • Clean Up : Carefully sweep up the solid material and place it into a labeled hazardous waste container for disposal.[6][9] Avoid any actions that could aerosolize the powder. Use damp paper towels for final cleanup and place them in the waste container.

  • Decontaminate : Clean the spill area with soap and water.

Exposure Response
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[3][5][7]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][7]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[7]

By adhering to these scientifically grounded procedures, you ensure the safe and compliant disposal of 5-(Boc-amino)thiazole-2-carboxylic acid, protecting yourself, your colleagues, and the environment.

References

  • Benchchem. Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet.
  • Fisher Scientific. 2-Aminothiazole-5-carboxylic acid Safety Data Sheet.
  • Thermo Fisher Scientific. N-Boc-(R)-(-)-thiazolidine-4-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. 2-(Boc-amino)-5-bromothiazole Safety Data Sheet.
  • Matrix Scientific. 2-Aminothiazole-5-carboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. Thiazole Orange Safety Data Sheet.
  • Fisher Scientific. 2-(Boc-amino)thiazole Safety Data Sheet.
  • Capot Chemical. 2-Aminothiazole-5-carbaldehyde Material Safety Data Sheet.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Sigma-Aldrich. 2-(N-BOC)-Aminothiazole-5-carboxylic acid Product Page.
  • LookChem. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID Safety Data Sheets(SDS).

Sources

A Senior Application Scientist's Guide to Handling 5-(Boc-amino)thiazole-2-carboxylic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 5-(Boc-amino)thiazole-2-carboxylic acid demands a commitment to safety that is as rigorous as our scientific methodology. This guide provides essential, field-tested safety and logistical information for handling this compound. The protocols outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of our research.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for 5-(Boc-amino)thiazole-2-carboxylic acid is not fully available, the known hazards of structurally similar compounds, such as 2-aminothiazole-5-carboxylic acid and other thiazole derivatives, provide a strong basis for a cautious approach[1][2][3]. The primary risks associated with this class of chemicals involve irritation and potential sensitization.

The tert-butyloxycarbonyl (Boc) protecting group is designed to be removed under acidic conditions, but the parent molecule's reactivity profile necessitates careful handling[4][5]. The available safety data sheets (SDS) for analogous compounds classify them as irritants and potentially harmful[6][7].

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionSource(s)
Acute Oral Toxicity Harmful if swallowed.[6][7]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[6][8][9]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[1][6]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is imperative.

Core Directive: Essential Personal Protective Equipment

The selection of PPE is the first line of defense. The following components are mandatory when handling 5-(Boc-amino)thiazole-2-carboxylic acid in solid (powder) form.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[7]. Standard laboratory safety glasses do not provide a sufficient seal against fine powders.

  • Protocol: Wear well-fitting, chemical safety goggles that provide a seal around the eyes, compliant with European Standard EN 166 or OSHA 29 CFR 1910.133 regulations[6][8]. If there is a significant risk of splashing (e.g., when making solutions), a face shield should be worn in addition to goggles.

Hand Protection

This compound is known to cause skin irritation and may lead to allergic skin reactions upon contact[8][9].

  • Protocol: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination. For extended procedures, consider double-gloving. After handling, dispose of contaminated gloves in accordance with hazardous waste protocols and thoroughly wash your hands.

Body Protection

To prevent incidental skin contact from spills or airborne dust, appropriate body protection is crucial.

  • Protocol: A long-sleeved laboratory coat is required[8]. For operations with a higher risk of contamination, such as handling larger quantities, a disposable, poly-coated gown offers superior protection against permeation[10]. Ensure clothing is fully buttoned or secured.

Respiratory Protection

As a fine powder, 5-(Boc-amino)thiazole-2-carboxylic acid presents a significant inhalation hazard that can cause respiratory system irritation[1]. All handling of the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize airborne particles.

  • Protocol: When engineering controls like a fume hood are not sufficient or during a large-scale operation or spill, respiratory protection is necessary. A NIOSH-approved N95 respirator or a European Standard EN 149 approved respirator is recommended for such scenarios to protect against dust inhalation[8][10]. Use of respirators requires prior medical evaluation and fit-testing[10].

Operational Protocol: A Step-by-Step Workflow

This section provides a procedural guide for the entire handling process, from preparation to disposal, ensuring safety at every stage.

Pre-Handling & Preparation
  • Ventilation Check: Confirm that the chemical fume hood or ventilated enclosure is functioning correctly.

  • PPE Inspection: Examine all PPE for defects (e.g., cracks in goggles, holes in gloves).

  • Work Area Decontamination: Ensure the work surface is clean and clear of unnecessary items.

  • Donning PPE: Don PPE in the following order: lab coat/gown, goggles, face shield (if needed), and finally gloves.

Handling the Compound (Inside a Fume Hood)
  • Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a container. Avoid creating dust clouds. Use a spatula to gently transfer the solid.

  • Transfer: If transferring to a reaction vessel, do so slowly and carefully to minimize dust.

  • Cleanup: After use, decontaminate the spatula and weighing boat with an appropriate solvent (e.g., ethanol) inside the fume hood. Dispose of contaminated materials as hazardous waste.

Post-Handling: Doffing & Decontamination

The order of PPE removal is critical to prevent cross-contamination.

  • Gloves: Remove gloves first, using the proper technique to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Remove the lab coat by rolling it inside-out, ensuring the contaminated surface is contained.

  • Goggles/Face Shield: Remove eye and face protection.

  • Hand Washing: Immediately wash hands thoroughly with soap and water[1].

This entire process is visualized in the workflow diagram below.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal & Doffing Phase prep1 Verify Fume Hood Operation prep2 Inspect All PPE for Integrity prep1->prep2 prep3 Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Clean Equipment Used handle2->handle3 doff1 Dispose of Contaminated Items in Hazardous Waste handle3->doff1 Proceed to Disposal doff2 Doff PPE: 1. Gloves 2. Lab Coat 3. Goggles doff1->doff2 doff3 Wash Hands Thoroughly doff2->doff3

Caption: Workflow for handling 5-(Boc-amino)thiazole-2-carboxylic acid.

Spill and Waste Disposal Plan

Accidents can happen, and a clear plan for spills and waste disposal is non-negotiable.

Emergency Spill Response
  • Minor Spill: For a small, contained spill inside a fume hood, ensure proper PPE is worn. Gently sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal[1][8]. Clean the spill area with a suitable solvent.

  • Major Spill: In the event of a larger spill, evacuate the immediate area. Alert your facility's Environmental Health and Safety (EHS) office immediately.

Waste Disposal Protocol

All materials contaminated with 5-(Boc-amino)thiazole-2-carboxylic acid are considered hazardous waste.

  • Segregation: Collect all solid waste (e.g., excess compound, contaminated wipes, used gloves) in a dedicated, clearly labeled, and sealed hazardous waste container[11]. Do not mix with other waste streams.

  • Container Management: Ensure the waste container is made of a compatible material and is kept closed when not in use[11].

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider[6][8]. Never dispose of this chemical down the drain or in regular trash[11].

By adhering to these rigorous safety protocols, you build a foundation of trust in our laboratory practices, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental safety.

References

  • CP Lab Safety. "Thiazole, 25g, Each." [Link]

  • LookChem. "2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID Safety Data Sheets(SDS)." [Link]

  • GERPAC. "Personal protective equipment for preparing toxic drugs." (2013-10-03). [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." [Link]

  • Semantic Scholar. "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." [Link]

  • ResearchGate. "How should I deprotect Boc-amino group without breaking ester bond?" (2021-05-05). [Link]

  • Google Patents.
  • PubMed Central. "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance." [Link]

  • MDPI. "Thiazole Ring—A Biologically Active Scaffold." [Link]

Sources

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